molecular formula C40H46N6O12 B14760055 Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

カタログ番号: B14760055
分子量: 802.8 g/mol
InChIキー: AZOIYVUEQXFWAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is a useful research compound. Its molecular formula is C40H46N6O12 and its molecular weight is 802.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C40H46N6O12

分子量

802.8 g/mol

IUPAC名

[4-[[1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[3-phenyl-2-[2-(prop-2-enoxycarbonylamino)propanoylamino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C40H46N6O12/c1-4-23-55-38(50)42-22-10-9-13-34(35(41)47)45(30-16-14-29(15-17-30)26-57-40(52)58-32-20-18-31(19-21-32)46(53)54)37(49)33(25-28-11-7-6-8-12-28)44-36(48)27(3)43-39(51)56-24-5-2/h4-8,11-12,14-21,27,33-34H,1-2,9-10,13,22-26H2,3H3,(H2,41,47)(H,42,50)(H,43,51)(H,44,48)

InChIキー

AZOIYVUEQXFWAV-UHFFFAOYSA-N

正規SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(=O)OCC=C)C(=O)N)NC(=O)OCC=C

製品の起源

United States

Foundational & Exploratory

Synthesis of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP, a cleavable linker commonly utilized in the development of antibody-drug conjugates (ADCs). The synthesis involves a multi-step process encompassing solid-phase peptide synthesis (SPPS) of the protected tripeptide, followed by solution-phase conjugation to the p-aminobenzyl alcohol (PAB) spacer and final activation with a p-nitrophenyl (PNP) carbonate. This document details the experimental protocols, key reagents, and expected outcomes for each stage of the synthesis, along with a summary of characterization data.

Overview of the Synthetic Strategy

The synthesis of the target molecule, this compound, is a sequential process that begins with the construction of the peptide backbone on a solid support. This is followed by the cleavage of the protected peptide from the resin and its subsequent conjugation in solution to the PAB spacer, which is then activated. The allyloxycarbonyl (Aloc) group serves as a protecting group for the N-terminus of D-alanine and the side chain of lysine, which can be removed under specific conditions that do not affect other protecting groups, allowing for orthogonal protection strategies in more complex syntheses.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_SPPS Part 1: Solid-Phase Peptide Synthesis cluster_Solution Part 2: Solution-Phase Conjugation and Activation Resin 2-Chlorotrityl Chloride Resin Load_Lys 1. Loading of Fmoc-Lys(Aloc)-OH Resin->Load_Lys Deprot_1 2. Fmoc Deprotection Load_Lys->Deprot_1 Couple_Phe 3. Coupling of Fmoc-Phe-OH Deprot_1->Couple_Phe Deprot_2 4. Fmoc Deprotection Couple_Phe->Deprot_2 Couple_Ala 5. Coupling of Aloc-D-Ala-OH Deprot_2->Couple_Ala Cleavage 6. Cleavage from Resin Couple_Ala->Cleavage Peptide Aloc-D-Ala-Phe-Lys(Aloc)-OH Cleavage->Peptide Couple_PAB 7. Coupling of Peptide to PAB Peptide->Couple_PAB PAB p-Aminobenzyl Alcohol (PAB) PAB->Couple_PAB Peptide_PAB Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH Couple_PAB->Peptide_PAB Activate_PNP 8. Activation with p-Nitrophenyl Chloroformate Peptide_PAB->Activate_PNP Final_Product This compound Activate_PNP->Final_Product

Caption: Overall Synthetic Workflow for this compound.

Experimental Protocols

Part 1: Solid-Phase Synthesis of Aloc-D-Ala-Phe-Lys(Aloc)-OH

This part of the synthesis utilizes standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology.

Materials and Reagents:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Lys(Aloc)-OH

  • Fmoc-Phe-OH

  • Aloc-D-Ala-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Protocol:

  • Resin Swelling and Loading of First Amino Acid (Fmoc-Lys(Aloc)-OH):

    • Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.

    • Drain the DCM.

    • Dissolve Fmoc-Lys(Aloc)-OH (1.5 eq) and DIPEA (3.0 eq) in DCM and add to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Cap any unreacted sites by adding a solution of DCM/Methanol/DIPEA (17:2:1) and agitating for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-Phe-OH:

    • In a separate vial, dissolve Fmoc-Phe-OH (2.0 eq), HBTU (1.95 eq), and DIPEA (4.0 eq) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x). A ninhydrin (B49086) test can be performed to ensure complete coupling.

  • Fmoc Deprotection:

    • Repeat step 2.

  • Coupling of Aloc-D-Ala-OH:

    • Repeat step 3 using Aloc-D-Ala-OH.

  • Cleavage of Protected Peptide from Resin:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum to yield Aloc-D-Ala-Phe-Lys(Aloc)-OH.

Purification of Protected Peptide: Protected peptides are often hydrophobic and may require purification using normal-phase chromatography or reversed-phase HPLC with a shallow gradient of organic solvent.

Part 2: Solution-Phase Conjugation and Activation

Materials and Reagents:

  • Aloc-D-Ala-Phe-Lys(Aloc)-OH (from Part 1)

  • p-Aminobenzyl alcohol (PAB)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • p-Nitrophenyl chloroformate

  • Pyridine (B92270)

  • Dry Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • Coupling of Peptide to p-Aminobenzyl Alcohol (PAB):

    • Dissolve Aloc-D-Ala-Phe-Lys(Aloc)-OH (1.0 eq) and NHS (1.1 eq) in dry THF.

    • Cool the solution to 0 °C and add DCC (1.1 eq).

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Filter the dicyclohexylurea byproduct.

    • To the filtrate, add a solution of p-aminobenzyl alcohol (1.2 eq) in THF.

    • Stir the reaction mixture at room temperature overnight.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH.

    • Purify the product by flash column chromatography.

  • Activation with p-Nitrophenyl Chloroformate:

    • Dissolve the purified Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH (1.0 eq) in dry THF and cool to 0 °C.

    • Add pyridine (1.5 eq) followed by the dropwise addition of a solution of p-nitrophenyl chloroformate (1.2 eq) in dry THF.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product, this compound, by flash column chromatography.

Data Presentation

The following table summarizes the key characteristics and expected data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Typical Purity (%)Characterization Methods
Aloc-D-Ala-Phe-Lys(Aloc)-OHC₃₃H₄₁N₅O₉655.7160-70>90RP-HPLC, ESI-MS
Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OHC₄₀H₄₈N₆O₉760.8550-65>95RP-HPLC, ESI-MS, ¹H NMR
This compound C₄₇H₅₁N₇O₁₃ 925.95 70-85 >98 RP-HPLC, ESI-MS, ¹H NMR, ¹³C NMR

Signaling Pathways and Logical Relationships

The synthesized molecule is a component of an antibody-drug conjugate (ADC), which follows a specific pathway to deliver a cytotoxic drug to a target cell.

ADC_Pathway ADC Antibody-Drug Conjugate (with this compound linker) TargetCell Target Cancer Cell ADC->TargetCell Systemic Circulation Binding Binding to Cell Surface Antigen TargetCell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Enzymatic Cleavage of Peptide Linker (e.g., by Cathepsin B) Lysosome->Cleavage SelfImmolation Self-Immolation of PAB spacer Cleavage->SelfImmolation DrugRelease Release of Cytotoxic Drug SelfImmolation->DrugRelease CellDeath Cell Death (Apoptosis) DrugRelease->CellDeath

Caption: Mechanism of action for an ADC utilizing a cleavable peptide linker.

This guide provides a detailed framework for the synthesis of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation. Proper characterization at each step is crucial to ensure the purity and identity of the intermediates and the final product.

An In-depth Technical Guide to the Chemical Properties of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP, a key bifunctional linker used in the development of Antibody-Drug Conjugates (ADCs). This document details its structure, physicochemical properties, and the underlying chemical principles of its application in targeted drug delivery. Experimental protocols for key transformations and analytical methods are provided, alongside diagrams illustrating its mechanism of action and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the design and synthesis of next-generation ADCs.

Introduction

This compound is a protease-cleavable linker designed for the targeted delivery of cytotoxic payloads. Its structure incorporates a peptide sequence susceptible to enzymatic cleavage within the lysosomal compartment of cancer cells, a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) activated carbonate for conjugation to amine-containing payloads. The allyloxycarbonyl (Aloc) protecting groups on the N-terminus and lysine (B10760008) side-chain offer orthogonal deprotection strategies, enabling selective modifications during the synthesis of complex ADCs.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. These values are compiled from various chemical suppliers and computational predictions.

Table 1: General Properties

PropertyValueSource
CAS Number 253863-34-2[1][2][3]
Molecular Formula C₄₀H₄₆N₆O₁₂[1][3]
Molecular Weight 802.83 g/mol [1]
Appearance White to off-white solidTypical for lyophilized peptides
Purity >96% (typically assessed by HPLC)[3]

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3-AA 5.3[1]
Hydrogen Bond Donor Count 4[1]
Hydrogen Bond Acceptor Count 12[1]
Rotatable Bond Count 25[1]
Topological Polar Surface Area 251 Ų[1]
Predicted pKa 11.61 ± 0.46[1]
Solubility
Stability

The stability of the this compound linker is crucial for its function in ADCs. The ester and carbamate (B1207046) bonds are generally stable under physiological conditions (pH 7.4). The Aloc protecting groups are stable to the acidic and basic conditions commonly used for Boc and Fmoc deprotection, respectively, providing orthogonality in synthesis.[4] The PNP ester is susceptible to hydrolysis, particularly at higher pH, and is intended to be reactive towards primary and secondary amines on a payload molecule.

Mechanism of Action in Antibody-Drug Conjugates

The functionality of this compound as an ADC linker is predicated on a multi-step intracellular process.

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) in circulation Antigen Tumor-Associated Antigen ADC->Antigen 1. Binding Internalization Internalization via Endocytosis Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 2. Trafficking Cleavage Enzymatic Cleavage (e.g., Cathepsin B) Lysosome->Cleavage 3. Peptide Cleavage SelfImmolation Self-Immolation of PAB Spacer Cleavage->SelfImmolation 4. Trigger Payload Released Cytotoxic Payload SelfImmolation->Payload 5. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxicity

Diagram 1: ADC Mechanism of Action.

Upon administration, the ADC circulates in the bloodstream. The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell, leading to internalization of the ADC, typically via endocytosis. The ADC is then trafficked to the lysosome, where proteases, such as Cathepsin B, recognize and cleave the Phe-Lys peptide bond.[] This cleavage event triggers a 1,6-elimination reaction in the self-immolative PAB spacer, leading to the release of the unmodified cytotoxic payload into the cytoplasm, which can then exert its cell-killing effect.[6][7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and application of this compound.

Synthesis of this compound

The synthesis of this linker is a multi-step process typically performed using solid-phase peptide synthesis (SPPS) followed by solution-phase modifications. A generalized workflow is presented below.

Synthesis_Workflow Resin Start with a suitable resin (e.g., 2-chlorotrityl chloride resin) Step1 Couple Fmoc-Lys(Aloc)-OH Resin->Step1 Step2 Fmoc deprotection Step1->Step2 Step3 Couple Fmoc-Phe-OH Step2->Step3 Step4 Fmoc deprotection Step3->Step4 Step5 Couple Aloc-D-Ala-OH Step4->Step5 Step6 Cleave peptide from resin Step5->Step6 Step7 Couple to PAB-OH Step6->Step7 Step8 Activate with PNP-chloroformate Step7->Step8 Purification Purify by HPLC Step8->Purification

Diagram 2: General Synthesis Workflow.

Materials:

  • Fmoc-protected amino acids (Fmoc-Lys(Aloc)-OH, Fmoc-Phe-OH)

  • Aloc-D-Ala-OH

  • Solid-phase synthesis resin (e.g., 2-chlorotrityl chloride resin)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Bases (e.g., DIPEA, Piperidine)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA-based)

  • p-Aminobenzyl alcohol (PAB-OH)

  • p-Nitrophenyl chloroformate

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Solid-Phase Peptide Synthesis: The peptide backbone is assembled on a solid support using standard Fmoc-SPPS chemistry.

  • Resin Cleavage: The protected peptide is cleaved from the resin using a mild acidic cleavage cocktail to keep the side-chain protecting groups intact.

  • PAB Spacer Coupling: The cleaved peptide is coupled to p-aminobenzyl alcohol in solution.

  • PNP Activation: The hydroxyl group of the PAB spacer is activated by reacting with p-nitrophenyl chloroformate in the presence of a base.

  • Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

  • Characterization: The identity and purity of the final compound are confirmed by mass spectrometry and HPLC analysis.[10][11]

Aloc Deprotection

The Aloc groups can be selectively removed using a palladium catalyst, allowing for further modification of the N-terminus or the lysine side-chain.[12][13]

Aloc_Deprotection Start Aloc-protected peptide Reagents Add Pd(PPh₃)₄ (catalyst) and Phenylsilane (scavenger) in DCM Start->Reagents Reaction Stir at room temperature under inert atmosphere Reagents->Reaction Monitoring Monitor by LC-MS Reaction->Monitoring Workup Filter and wash Monitoring->Workup Product Deprotected peptide Workup->Product

Diagram 3: Aloc Deprotection Workflow.

Materials:

  • Aloc-protected peptide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (or other suitable scavenger)

  • Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)

Procedure:

  • Dissolve the Aloc-protected peptide in anhydrous DCM or DMF under an inert atmosphere (e.g., argon or nitrogen).

  • Add the scavenger (e.g., phenylsilane, 20-25 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.25 equivalents).[12]

  • Stir the reaction at room temperature for 1-2 hours.[12][14]

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • If the reaction is performed on a solid support, filter the resin and wash thoroughly with DCM and DMF to remove the catalyst and scavenger.[15] If in solution, purification is typically performed by HPLC.

Payload Conjugation

The PNP-activated carbonate readily reacts with a primary or secondary amine on a cytotoxic payload to form a stable carbamate linkage.

Materials:

  • This compound

  • Amine-containing payload

  • Anhydrous DMF or DMSO

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.

  • In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.

  • Add the payload solution to the linker solution.

  • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-18 hours.[16]

  • Monitor the reaction progress by LC-MS or RP-HPLC.

  • Purify the resulting drug-linker conjugate by RP-HPLC.

Enzymatic Cleavage Assay

To confirm the susceptibility of the peptide linker to lysosomal proteases, an in vitro cleavage assay with Cathepsin B can be performed.

Materials:

  • Drug-linker conjugate

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing DTT and EDTA)

  • Incubator (37°C)

  • LC-MS system for analysis

Procedure:

  • Prepare a solution of the drug-linker conjugate in the assay buffer.

  • Add Cathepsin B to initiate the reaction.

  • Incubate the mixture at 37°C.

  • At various time points, take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a strong acid or organic solvent).

  • Analyze the samples by LC-MS to quantify the amount of released payload over time.[17]

Conclusion

This compound is a versatile and well-designed linker for the development of advanced Antibody-Drug Conjugates. Its key features—a protease-cleavable peptide sequence, a self-immolative spacer, and orthogonal protecting groups—provide a robust platform for the targeted delivery of potent cytotoxic agents. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the successful implementation of this linker in ADC research and development. Further characterization of its specific solubility and stability profiles will be beneficial for formulation and process optimization.

References

In-Depth Technical Guide: Structure Elucidation of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of the cleavable antibody-drug conjugate (ADC) linker, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP. This molecule is of significant interest in the field of targeted cancer therapy, serving as a critical component that connects a monoclonal antibody to a potent cytotoxic agent. Its design allows for stable conjugation in circulation and specific cleavage within the tumor microenvironment to release the therapeutic payload.

Molecular Structure and Physicochemical Properties

This compound is a complex molecule comprising a tripeptide core (D-Ala-Phe-Lys), two allyloxycarbonyl (Aloc) protecting groups, a self-immolative p-aminobenzyl (PAB) spacer, and a reactive p-nitrophenyl (PNP) carbonate group for conjugation.

Systematic Name: 4-NITROPHENYL {4-[(2S)-2-[(2S)-3-PHENYL-2-[(2R)-2-{[(PROP-2-EN-1-YLOXY)CARBONYL]AMINO}PROPANAMIDO]PROPANAMIDO]-6-{[(PROP-2-EN-1-YLOXY)CARBONYL]AMINO}HEXANAMIDO]PHENYL}METHYL CARBONATE[1]

The key structural components and their functions are outlined below:

  • Aloc-D-Ala-Phe-Lys(Aloc)- Core: The tripeptide sequence is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells. The D-alanine residue can enhance stability against certain peptidases. The allyloxycarbonyl (Aloc) groups protect the N-terminus of D-alanine and the epsilon-amino group of lysine (B10760008) during synthesis.

  • p-Aminobenzyl (PAB) Spacer: This self-immolative linker connects the peptide to the payload attachment point. Following enzymatic cleavage of the peptide, the PAB group undergoes a 1,6-elimination reaction, ensuring the release of the unmodified payload.

  • p-Nitrophenyl (PNP) Carbonate: This is a highly reactive group that facilitates the covalent attachment of the linker to an amine or hydroxyl group on a cytotoxic drug.

The physicochemical properties of this compound are summarized in the table below. While detailed experimental analytical data such as NMR and mass spectrometry are not publicly available, they can often be requested from commercial suppliers.

PropertyValueReference
CAS Number 253863-34-2[1][2][3]
Molecular Formula C40H46N6O12[1][3]
Molecular Weight 802.84 g/mol [3]
Purity >96% (Typically)[3]
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO

Proposed Synthesis Workflow

The synthesis of this compound is a multi-step process that can be achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry. The following is a plausible experimental workflow based on established methodologies for similar compounds.

Synthesis_Workflow Resin Start: 2-Chlorotrityl Chloride Resin Load_PABA 1. Load Fmoc-PAB-OH Resin->Load_PABA Fmoc_Deprotection1 2. Fmoc Deprotection (Piperidine/DMF) Load_PABA->Fmoc_Deprotection1 Couple_Lys 3. Couple Aloc-Lys(Aloc)-OH Fmoc_Deprotection1->Couple_Lys Fmoc_Deprotection2 4. Fmoc Deprotection Couple_Phe 5. Couple Fmoc-Phe-OH Couple_Lys->Couple_Phe Repeat Steps 2 & 3 for subsequent amino acids Couple_Ala 7. Couple Aloc-D-Ala-OH Couple_Phe->Couple_Ala Repeat Steps 2 & 3 Fmoc_Deprotection3 6. Fmoc Deprotection Cleavage 8. Cleavage from Resin (Dilute TFA/DCM) Couple_Ala->Cleavage Activation 9. Activate with PNP-Cl (Solution Phase) Cleavage->Activation Purification 10. HPLC Purification Activation->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 1 hour in a peptide synthesis vessel.

  • Loading of the First Moiety (PAB): Dissolve Fmoc-p-aminobenzyl alcohol (Fmoc-PAB-OH) (2 equivalents relative to resin capacity) and diisopropylethylamine (DIEA) (4 equivalents) in DCM. Add the solution to the swollen resin and agitate for 4 hours. Wash the resin with DCM, a mixture of DCM/methanol (B129727)/DIEA (17:2:1), DCM, and N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Peptide Coupling:

    • Coupling of Lysine: Dissolve Aloc-Lys(Aloc)-OH (3 equivalents), hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU) (3 equivalents), and DIEA (6 equivalents) in DMF. Add the solution to the resin and agitate for 2 hours. Monitor the reaction completion using a Kaiser test. Wash the resin with DMF and DCM.

    • Coupling of Phenylalanine and D-Alanine: Repeat the Fmoc deprotection step followed by the coupling step for Fmoc-Phe-OH and then Aloc-D-Ala-OH, respectively.

  • Cleavage from Resin: After the final amino acid coupling, wash the resin with DCM. Treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM for 5 minutes. Collect the filtrate in a flask containing 10% pyridine (B92270) in methanol to neutralize the TFA. Repeat this cleavage step three times. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude protected peptide-PAB alcohol.

Activation with p-Nitrophenyl Chloroformate (PNP-Cl)
  • Reaction Setup: Dissolve the crude Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0°C in an ice bath.

  • Activation: Add pyridine (2 equivalents) followed by a dropwise addition of a solution of p-nitrophenyl chloroformate (1.5 equivalents) in anhydrous DCM.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization
  • Purification: Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical mobile phase system would be a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA.[4][5] Collect fractions containing the pure product and lyophilize to obtain a white powder.[4]

  • Characterization:

    • Mass Spectrometry: Confirm the molecular weight of the final product using high-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI).

    • NMR Spectroscopy: Elucidate the detailed structure and confirm the presence of all components using 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR spectroscopy in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.

    • HPLC Analysis: Assess the purity of the final product using analytical RP-HPLC.

Signaling and Cleavage Pathway

The therapeutic efficacy of an ADC utilizing this linker is dependent on its selective cleavage within the target cancer cell. The following diagram illustrates the key steps involved in the intracellular release of the conjugated drug.

Cleavage_Pathway ADC_Circulation ADC in Circulation (Linker Stable) Internalization Internalization into Target Cancer Cell ADC_Circulation->Internalization Targeting Lysosome Trafficking to Lysosome Internalization->Lysosome Enzymatic_Cleavage Enzymatic Cleavage (e.g., Cathepsin B) Lysosome->Enzymatic_Cleavage Self_Immolation 1,6-Self-Immolation of PAB Spacer Enzymatic_Cleavage->Self_Immolation Drug_Release Release of Free Drug Self_Immolation->Drug_Release

Caption: Intracellular cleavage pathway of the ADC linker.

Conclusion

This compound is a sophisticated and versatile linker for the development of antibody-drug conjugates. Its design incorporates features for specific enzymatic cleavage and a self-immolative mechanism to ensure the efficient release of the active drug within the target cell. The synthetic route, while complex, utilizes well-established principles of solid-phase peptide synthesis and solution-phase chemistry. The detailed characterization of this linker is crucial to ensure its purity, stability, and proper functioning in the final ADC construct, ultimately contributing to the development of more effective and safer targeted cancer therapies.

References

The Biological Nexus of D-Ala-Phe-Lys: A Technical Guide to Peptide Derivative Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities associated with peptide derivatives containing the D-Ala-Phe-Lys motif. The incorporation of the D-alanine residue, a non-proteinogenic amino acid, is a key strategic element in peptide drug design, primarily aimed at enhancing stability against proteolytic degradation. This modification, combined with the aromatic properties of phenylalanine and the positive charge of lysine, creates a versatile scaffold for developing therapeutics with diverse pharmacological profiles, including opioid receptor modulation, antifungal, and potential anticancer activities. This document summarizes key quantitative data, details essential experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and development in this area.

Quantitative Bioactivity Data

The biological effects of D-Ala-Phe-Lys and related peptide derivatives have been quantified across several therapeutic areas. The following tables summarize the key findings from preclinical studies.

Opioid Receptor Agonism

The Tyr-D-Ala-Phe- sequence is the cornerstone of dermorphin (B549996), a naturally occurring and highly potent mu (µ)-opioid receptor agonist. The D-alanine at position 2 is critical for its high affinity and potent analgesic effects.

Peptide/AnalogAssay SystemQuantitative MetricValueReference(s)
Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂)Guinea Pig Ileum (GPI)IC₅₀0.40 ± 0.04 nM[1]
Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂)Mouse Brain HomogenateKd (µ-receptor)1.24 nM[2]
Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂)Mouse Brain HomogenateKd (δ-receptor)78 nM[2]
H-Tyr-D-Arg-Phe-Gly-OHMouse Tail-Pressure TestED₅₀ (i.c.v.)8.2 pmol[2]
H-Tyr-D-Arg-Phe-Sar-OHMouse Tail-Pressure TestED₅₀ (i.c.v.)2.0 pmol[2]
H-Tyr-D-Met(O)-Phe-Sar-NH₂Mouse Hot-Plate TestAnalgesic Potency560x Morphine (i.c.v.)[3]
H-Tyr-D-Met(O)-Phe-D-Ala-OHMouse Hot-Plate TestAnalgesic Potency30x Morphine (s.c.)[3]

Table 1: Quantitative data on the opioid activity of dermorphin and its analogs. The N-terminal tetrapeptide containing D-amino acids is crucial for high-potency analgesia.

Antifungal Activity

A novel tetrapeptide, His-Ala-Phe-Lys (Hafk), synthesized with D-amino acids to enhance stability, has demonstrated significant antifungal properties against major plant pathogens.

PeptideFungal SpeciesAssay TypeObserved EffectReference(s)
His-D-Ala-D-Phe-D-LysFusarium oxysporumAgar-based Growth InhibitionSignificant inhibition of fungal growth at 10 mM[4][5]
His-D-Ala-D-Phe-D-LysBotrytis cinereaAgar-based Growth InhibitionSignificant inhibition of fungal growth at 10 mM[4][5]

Table 2: Antifungal activity of a D-amino acid-containing His-Ala-Phe-Lys peptide. While specific MIC values were not reported, the peptide shows potent activity at millimolar concentrations.

Cardiovascular Effects

The incorporation of D-amino acids into peptide sequences has been shown to modulate cardiovascular responses, often leading to more sustained effects compared to their L-amino acid counterparts.

Peptide DerivativeAnimal ModelAssay TypeObserved EffectReference(s)
Ala-Arg-Pro-Ala-D-Lys(NH₂)DogIntracoronary AdministrationGreater and longer-lasting increase in coronary blood flow compared to L-Lys analog
Tyr-D-Ala-Trp-Phe-NH₂ (HDADC)RatIntravenous InjectionSustained decrease in systemic arterial pressure and heart rate (naloxone-sensitive)
Nα-amidino-Tyr-D-Ala-Trp-Phe-NH₂ (GDADC)RatIntravenous InjectionSustained decrease in systemic arterial pressure and heart rate (naloxone-sensitive)

Table 3: Cardiovascular effects of peptides containing a D-amino acid. These derivatives show prolonged hemodynamic responses.

Anticancer Activity Potential

While specific IC₅₀ data for D-Ala-Phe-Lys derivatives are not prominently available, related opioid-like peptides have shown potential in cancer cell growth inhibition. For instance, an endomorphin-2 analog (Tyr-Pro-Phe-Phe-NH₂) induced apoptosis in human colon cancer cells, with 46.89% of DLD-1 cells becoming apoptotic after treatment with 30 µM of the peptide.[4] The enhanced stability and membrane-interacting properties conferred by D-amino acids and hydrophobic residues like phenylalanine suggest that D-Ala-Phe-Lys derivatives are viable candidates for anticancer screening. Evaluation of their cytotoxicity is recommended using standardized protocols such as the MTT assay detailed in Section 2.2.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of D-Ala-Phe-Lys peptide derivatives.

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard Fmoc/tBu strategy for the manual synthesis of a C-terminally amidated D-Ala-Phe-Lys peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-L-Lys(Boc)-OH, Fmoc-L-Phe-OH, Fmoc-D-Ala-OH

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N'-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Diethyl ether (ice-cold)

  • HPLC system for purification

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Lysine):

    • In a separate vial, dissolve Fmoc-L-Lys(Boc)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

    • Perform a Kaiser test to confirm reaction completion. If incomplete, repeat the coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation (Phe and D-Ala):

    • Repeat the Fmoc deprotection and amino acid coupling steps sequentially for Fmoc-L-Phe-OH and Fmoc-D-Ala-OH.

  • Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-D-Ala-OH), perform a final deprotection step with 20% piperidine/DMF.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DMF, DCM, and Methanol, then dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

  • Purification:

    • Dissolve the crude peptide pellet in a minimal amount of a water/acetonitrile mixture.

    • Purify the peptide using reverse-phase HPLC with a suitable gradient.

    • Analyze fractions for purity and pool the desired fractions.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder. Confirm identity and purity via mass spectrometry and analytical HPLC.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability, proliferation, or cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Peptide stock solution (dissolved in a suitable solvent like DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS, sterile filtered.

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom microplates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the D-Ala-Phe-Lys peptide derivative in serum-free medium.

    • Remove the medium from the wells and add 100 µL of the diluted peptide solutions. Include wells for untreated controls (medium only) and solvent controls.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • After incubation, carefully remove the treatment medium.

    • Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (DMSO) to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot the results and determine the IC₅₀ value (the concentration of peptide that inhibits 50% of cell growth).

Antifungal Activity: Broth Microdilution Assay (MIC Determination)

This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a peptide that inhibits the visible growth of a fungus.

Materials:

  • Fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Liquid growth medium (e.g., Potato Dextrose Broth, PDB)

  • Peptide stock solution

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader (OD at 600 nm)

Procedure:

  • Inoculum Preparation: Grow the fungus in PDB until it reaches the exponential growth phase. Adjust the spore or cell suspension to a concentration of 1-5 x 10⁵ CFU/mL in fresh broth.

  • Peptide Dilution: Prepare a 2-fold serial dilution of the peptide in the growth medium directly in the 96-well plate.

  • Inoculation: Add an equal volume of the fungal inoculum to each well, bringing the final fungal concentration to 0.5-2.5 x 10⁵ CFU/mL. Include a positive control (fungus without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 28°C) for 24-72 hours, depending on the growth rate of the fungus.

  • MIC Determination: The MIC is determined as the lowest peptide concentration where no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Opioid Activity: Guinea Pig Ileum (GPI) Bioassay

This classic ex vivo assay measures the inhibitory effect of opioids on the electrically stimulated contractions of the guinea pig ileum, which is rich in µ-opioid receptors.

Experimental Setup:

  • Tissue Preparation: A segment of the terminal ileum from a guinea pig is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).

  • Stimulation: The ileum is subjected to transmural electrical stimulation (e.g., 0.1 Hz frequency, 0.5 ms (B15284909) pulse width) via two platinum electrodes. This stimulation causes the release of acetylcholine, inducing regular twitch contractions.

  • Recording: Contractions are measured using an isometric force transducer connected to a data acquisition system.

Procedure:

  • Equilibration: Allow the tissue to equilibrate for 30-60 minutes until stable, rhythmic contractions are observed in response to electrical stimulation.

  • Dose-Response Curve:

    • Add cumulatively increasing concentrations of the test peptide (e.g., a D-Ala-Phe-Lys derivative) to the organ bath.

    • Allow the effect at each concentration to stabilize before adding the next.

    • Record the percentage inhibition of the twitch contraction height at each concentration.

  • IC₅₀ Determination: Plot the log-concentration of the peptide against the percentage inhibition. The IC₅₀ is the concentration of the peptide that produces a 50% reduction in the electrically induced contractions.

  • Antagonist Challenge (Optional): To confirm the effect is mediated by opioid receptors, the assay can be repeated in the presence of an opioid antagonist like naloxone. A rightward shift in the dose-response curve indicates competitive antagonism.

Signaling Pathways and Mechanisms of Action

The biological activities of D-Ala-Phe-Lys derivatives are primarily mediated through their interaction with cell surface receptors, particularly G-Protein Coupled Receptors (GPCRs).

Opioid Activity Signaling Pathway

Peptides like dermorphin (Tyr-D-Ala-Phe-...) act as agonists at the µ-opioid receptor, a class A GPCR. Upon binding, the receptor activates inhibitory G-proteins (Gαi/o), triggering a cascade of intracellular events that lead to an overall reduction in neuronal excitability and the perception of pain.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide D-Ala-Phe-Lys Derivative (Opioid Agonist) MOR µ-Opioid Receptor (GPCR) Peptide->MOR Binds G_Protein Gαi/o-βγ Complex MOR->G_Protein Activates G_alpha Gαi-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase ATP ATP K_Channel K+ Channel K_ion K+ K_Channel->K_ion Efflux Ca_Channel Ca2+ Channel Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Ca_Channel->Hyperpolarization G_alpha->AC Inhibits G_betagamma->K_Channel Activates G_betagamma->Ca_Channel Inhibits cAMP cAMP ATP:e->cAMP:w Converts cAMP->Hyperpolarization Reduced Signaling K_ion->Hyperpolarization Ca_ion Ca2+ Ca_ion->Ca_Channel Influx

Figure 1. Mu-opioid receptor signaling cascade initiated by an agonist peptide.

General Experimental Workflow for Bioactivity Screening

The process of discovering and characterizing the biological activity of novel peptide derivatives follows a logical and systematic workflow, from initial design and synthesis to detailed mechanistic studies.

Workflow A Peptide Design & In Silico Analysis B Solid-Phase Peptide Synthesis (SPPS) A->B C Purification (HPLC) & Characterization (MS) B->C D Primary Bioactivity Screening (e.g., MTT, MIC) C->D E Hit Identification (Active Peptides) D->E F Secondary Assays (e.g., GPI, In Vivo Models) E->F Active H Lead Optimization E->H Inactive G Mechanism of Action Studies (e.g., Signaling Pathway Analysis) F->G G->H

Figure 2. A typical workflow for the development and testing of bioactive peptides.

References

The Allyloxycarbonyl (Alloc) Protecting Group in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The allyloxycarbonyl (Alloc) protecting group is a valuable tool in modern peptide synthesis, prized for its unique cleavage conditions that offer orthogonality to the widely used Boc and Fmoc strategies. This technical guide provides an in-depth exploration of the Alloc group's role, covering its introduction, stability, and deprotection methodologies. Detailed experimental protocols, quantitative data on cleavage efficiency, and a discussion of potential side reactions are presented to equip researchers with the practical knowledge required for its successful implementation in the synthesis of complex peptides, including cyclic and branched structures.

Introduction to the Alloc Protecting Group

The allyloxycarbonyl (Alloc) group is a carbamate-based protecting group used for the temporary protection of amines, particularly the α-amino group of amino acids or the ε-amino group of lysine, during peptide synthesis.[1][2] Its utility stems from its stability to both the acidic conditions used for Boc deprotection and the basic conditions used for Fmoc removal.[2][3] This orthogonality allows for the selective deprotection of Alloc-protected functional groups, enabling site-specific modifications of the peptide chain, such as cyclization, branching, or the introduction of labels.[1][4]

The Alloc group is typically introduced by reacting the amine with allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (B1257347) (Alloc₂O) under basic conditions.[5] Its removal is most commonly achieved through a palladium(0)-catalyzed π-allyl complex formation in the presence of a scavenger.[1][5] More recently, metal-free deprotection methods have also been developed, offering a more environmentally friendly alternative.[6]

Orthogonality in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), two primary strategies dominate: the Boc/Bzl and the Fmoc/tBu approaches.[7] The Alloc group is compatible with both but is most frequently employed within the Fmoc/tBu strategy.[4] Its unique cleavage mechanism provides a third dimension of orthogonality, which is crucial for the synthesis of complex peptides with multiple reactive side chains.[7][8]

A typical orthogonal strategy involving the Alloc group in Fmoc-SPPS is illustrated below:

Orthogonal_Strategy Peptide_Resin Fmoc-AA(SideChain-PG)-Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine) Peptide_Resin->Fmoc_Deprotection Coupling Coupling of Fmoc-AA-OH Fmoc_Deprotection->Coupling Coupling->Peptide_Resin Chain Elongation Alloc_Peptide Fmoc-Lys(Alloc)-Peptide-Resin Coupling->Alloc_Peptide Fmoc_Deprotection2 Fmoc Deprotection Alloc_Peptide->Fmoc_Deprotection2 Final_Coupling Final Coupling Fmoc_Deprotection2->Final_Coupling Alloc_Deprotection Alloc Deprotection (Pd(0)/Scavenger) Final_Coupling->Alloc_Deprotection Side_Chain_Modification Side-Chain Modification (e.g., Cyclization) Alloc_Deprotection->Side_Chain_Modification Final_Cleavage Final Cleavage (TFA) Side_Chain_Modification->Final_Cleavage Modified_Peptide Modified Peptide Final_Cleavage->Modified_Peptide

Figure 1: Orthogonal strategy workflow in Fmoc-SPPS utilizing the Alloc protecting group.

Chemical Mechanisms

Alloc Group Introduction

The protection of an amine with the Alloc group is a straightforward nucleophilic acyl substitution reaction. The amine attacks the electrophilic carbonyl carbon of allyl chloroformate, leading to the formation of the stable carbamate.

Figure 2: General reaction for Alloc protection of an amine.

Palladium(0)-Catalyzed Deprotection

The most common method for Alloc group removal involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[5] The mechanism proceeds through the formation of a π-allyl palladium complex, which is then attacked by a nucleophilic scavenger.[1]

Alloc_Deprotection_Pd Alloc_Amine R-NH-Alloc Pi_Allyl_Complex [R-NH-COO⁻ ... Pd(II)L₂-allyl]⁺ Alloc_Amine->Pi_Allyl_Complex + Pd(0) Pd0 Pd(0)L₄ Pd0->Pi_Allyl_Complex Deprotected_Amine R-NH₂ + CO₂ Pi_Allyl_Complex->Deprotected_Amine + Scavenger Scavenged_Allyl Scavenger-allyl Pi_Allyl_Complex->Scavenged_Allyl + Scavenger Scavenger Scavenger (e.g., PhSiH₃) Scavenger->Pi_Allyl_Complex Pd0_Regen Pd(0)L₂ Scavenged_Allyl->Pd0_Regen Release

Figure 3: Simplified mechanism of palladium-catalyzed Alloc deprotection.

A variety of scavengers can be used, including phenylsilane (B129415) (PhSiH₃), dimethylamine (B145610) borane (B79455) (Me₂NH·BH₃), morpholine, and dimedone.[5][9] The choice of scavenger can influence the reaction kinetics and the potential for side reactions.[9]

Metal-Free Deprotection

Recently, a metal-free protocol for on-resin Alloc removal has been developed using iodine and water in an environmentally benign solvent system.[6] This method proceeds via an iodocyclization mechanism to form an iodomethyldioxolane imine intermediate, which is then hydrolyzed to release the free amine.[6]

Experimental Protocols

Protocol for Alloc Protection of an Amine[5]
  • Dissolve the amine (1.0 equiv) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (NaHCO₃, 6.0 equiv).

  • Add allyl chloroformate (3.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the product by column chromatography.

Protocol for On-Resin Palladium(0)-Catalyzed Alloc Deprotection[1][10]
  • Swell the Alloc-protected peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Wash the resin three times with DCM.

  • Prepare the deprotection solution under an inert atmosphere (Argon or Nitrogen) by dissolving Pd(PPh₃)₄ (0.1-0.25 equiv relative to resin loading) in DCM.

  • Add the scavenger, for example, phenylsilane (20 equiv).

  • Add the deprotection solution to the resin and agitate gently for 2 x 20 minutes.

  • Drain the reaction mixture.

  • Wash the resin extensively with DCM (5 times), DMF (3 times), and finally DCM (5 times).

  • Confirm complete deprotection by analyzing a cleaved sample of the resin by HPLC and mass spectrometry.

Protocol for Microwave-Assisted On-Resin Alloc Deprotection[4]
  • Swell the Alloc-protected peptide-resin in DMF in a microwave-safe reaction vessel.

  • Prepare the deprotection solution by dissolving Pd(PPh₃)₄ and phenylsilane in DMF.

  • Add the deprotection solution to the resin.

  • Irradiate in a microwave synthesizer at 38°C for 5 minutes.

  • Drain the reaction mixture and repeat the microwave-assisted deprotection step once more.

  • Wash the resin thoroughly with DMF and DCM.

Quantitative Data on Deprotection Efficiency

The efficiency of Alloc deprotection can be influenced by the catalyst, scavenger, solvent, and reaction conditions.

Deprotection MethodCatalyst/ReagentScavengerSolventTimeTemperaturePurity/ConversionReference
Classical Palladium(0)Pd(PPh₃)₄ (0.1-0.25 equiv)Phenylsilane (20 equiv)DCM2 x 20 minRoom Temp.>95%[10]
Classical Palladium(0)Pd(PPh₃)₄ (0.1-0.25 equiv)Me₂NH·BH₃ (40 equiv)DCM40 minRoom Temp.Quantitative[9][10]
Microwave-AssistedPd(PPh₃)₄PhenylsilaneDMF2 x 5 min38°C>98%[4]
Metal-FreeI₂ (5 equiv) / H₂O (1:8)-PC/EtOAc (1:4)1.5 h50°C99%[6]

Potential Side Reactions and Considerations

While the Alloc group is generally robust, some potential side reactions should be considered:

  • Allyl Scrambling: Incomplete scavenging of the π-allyl palladium complex can lead to re-alkylation of the deprotected amine or other nucleophilic side chains.[9] The choice and excess of the scavenger are critical to prevent this.

  • Catalyst Poisoning: Sulfur-containing residues like cysteine and methionine can sometimes poison the palladium catalyst, reducing the deprotection efficiency.[11]

  • Incompatibility with Hydrazine: The Alloc group is generally not compatible with the conditions used for Dde or ivDde protecting group removal (hydrazine), as the double bond can be reduced.[3]

Conclusion

The Alloc protecting group provides a powerful tool for chemists to synthesize complex and modified peptides. Its orthogonality to both Boc and Fmoc strategies, coupled with mild deprotection conditions, allows for a high degree of synthetic flexibility. With a thorough understanding of the underlying mechanisms, optimized protocols, and potential side reactions, researchers can effectively leverage the Alloc group to advance the frontiers of peptide science and drug discovery.

References

The Versatility of p-Nitrophenyl Esters: An In-depth Technical Guide to Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical research and drug discovery, the accurate measurement of enzyme activity is paramount. Among the diverse array of available methodologies, assays employing p-nitrophenyl (pNP) esters as chromogenic substrates stand out for their simplicity, sensitivity, and adaptability. This technical guide provides a comprehensive overview of the principles, applications, and experimental protocols associated with the use of p-nitrophenyl esters in enzyme assays, tailored for professionals in the scientific community.

Core Principles of p-Nitrophenyl Ester-Based Assays

The fundamental principle of these assays lies in the enzymatic hydrolysis of a colorless p-nitrophenyl ester substrate to release the yellow-colored product, p-nitrophenol (pNP).[1][2] The intensity of the yellow color, which can be quantified spectrophotometrically by measuring its absorbance, is directly proportional to the amount of pNP produced and, consequently, to the enzyme's activity.[3][4] The reaction is typically monitored at or near the absorbance maximum of the p-nitrophenolate ion, which is around 405-420 nm under alkaline conditions.[1][2][3]

The choice of the fatty acid or phosphate (B84403) group esterified to the p-nitrophenol allows for the specific targeting of different classes of hydrolytic enzymes, including esterases, lipases, and phosphatases.[5][6][7] This versatility makes pNP esters invaluable tools for a wide range of applications, from routine enzyme characterization to high-throughput screening (HTS) of potential enzyme inhibitors.[1][8]

The general enzymatic reaction can be visualized as follows:

Enzymatic_Reaction Substrate p-Nitrophenyl Ester (Colorless) Enzyme Enzyme (e.g., Lipase, Phosphatase) Substrate->Enzyme Binds Product1 p-Nitrophenol (Yellow) Enzyme->Product1 Catalyzes Hydrolysis Product2 Acid/Phosphate Enzyme->Product2

Caption: Enzymatic hydrolysis of a p-nitrophenyl ester.

Key Applications in Enzyme Analysis

The application of p-nitrophenyl esters spans a broad spectrum of enzymes, each with specific substrates tailored to their catalytic activity.

  • Lipases and Esterases: These enzymes are commonly assayed using p-nitrophenyl esters of fatty acids with varying chain lengths, such as p-nitrophenyl acetate (B1210297) (pNPA), p-nitrophenyl butyrate (B1204436) (pNPB), and p-nitrophenyl palmitate (pNPP).[9][10][11] The choice of acyl chain length can help differentiate between true lipases, which preferentially hydrolyze long-chain fatty acid esters, and esterases, which are more active on short-chain esters.[11][12]

  • Alkaline and Acid Phosphatases: p-Nitrophenyl phosphate (pNPP) is the standard chromogenic substrate for assaying the activity of various phosphatases.[5][13][14] The dephosphorylation of pNPP by these enzymes releases p-nitrophenol, which is then quantified.[3]

  • Cholinesterases: Assays utilizing substrates like o-nitrophenyl butyrate have been developed for the determination of cholinesterase activity in biological samples.[15][16]

  • Thiolases: p-Nitrophenyl esters have also been employed as surrogate substrates to probe the reaction mechanism and screen for the activity of thiolase enzymes like OleA.[17][18]

Quantitative Data Summary

The following tables summarize key quantitative data for various enzyme assays utilizing p-nitrophenyl ester substrates, compiled from multiple sources.

Table 1: Kinetic Parameters for Various Enzymes with p-Nitrophenyl Ester Substrates

EnzymeSubstrateK_m_ (mM)V_max_ (U/mg protein)k_cat_ (min⁻¹)k_cat_/K_m_ (min⁻¹·mM⁻¹)Source
Esterase (EstOF4)p-Nitrophenyl acetate (pNC2)----[19]
Esterase (EstOF4)p-Nitrophenyl caproate (pNC6)0.06-3295.5[19]
Suberinase (Sub1)p-Nitrophenyl butyrate0.57---[11]
Lipase (Aspergillus niger)Not Specified11.11 (immobilized)416.6 (immobilized)--[6]
Carboxylesterasep-Nitrophenyl acetate0.83---[20]

Table 2: Optimal Conditions for p-Nitrophenyl Ester-Based Assays

EnzymeSubstrateOptimal pHOptimal Temperature (°C)Key Buffer ComponentsSource
Pancreatic Lipasep-Nitrophenyl palmitate8.0 - 9.025 or 3750 mM Sodium Phosphate (pH 8.0) or Tris-HCl (pH 9.0)[21]
Alkaline Phosphatasep-Nitrophenyl phosphate10.5372-amino, 2-methyl, 1-propanol (B7761284) (AMP) buffer[14]
Esterase (E. coli)p-Nitrophenyl acetate6.5550.1 M Sodium Phosphate[22]
Esterase (EstOF4)p-Nitrophenyl esters8.065-[19]

Detailed Experimental Protocols

The following are detailed methodologies for key enzyme assays using p-nitrophenyl esters.

Protocol 1: General Lipase/Esterase Activity Assay

This protocol is a generalized procedure for measuring the activity of lipases or esterases using a p-nitrophenyl fatty acid ester as the substrate.

Workflow for Lipase/Esterase Assay:

Lipase_Assay_Workflow A Prepare Reagents: - Buffer (e.g., 50 mM Phosphate, pH 8.0) - Substrate Stock (e.g., pNPP in isopropanol) - Enzyme Solution B Prepare Reaction Mixture: - Add buffer to microplate wells - Add substrate solution A->B C Initiate Reaction: - Add enzyme solution to wells - Mix gently B->C D Incubate: - At optimal temperature (e.g., 37°C) - For a defined time (e.g., 15-60 min) C->D E Stop Reaction (Optional): - Add stop solution (e.g., NaOH or CaCl2) D->E F Measure Absorbance: - At 405-415 nm using a microplate reader E->F G Calculate Activity: - Use Beer-Lambert law and molar extinction coefficient of pNP F->G

Caption: General workflow for a lipase/esterase assay.

Materials:

  • Enzyme solution (purified or crude extract)

  • p-Nitrophenyl ester substrate (e.g., pNPP, pNPA)

  • Buffer solution (e.g., 50 mM sodium phosphate, pH 8.0)[21]

  • Solvent for substrate (e.g., isopropanol (B130326), ethanol)[23][24]

  • Emulsifier (optional, for long-chain substrates like pNPP, e.g., Triton X-100, sodium deoxycholate)[21][23]

  • Microplate reader

  • 96-well microplate

Procedure:

  • Substrate Preparation: Dissolve the p-nitrophenyl ester in a suitable organic solvent to prepare a stock solution. For pNPP, a solution in isopropanol is common.[23]

  • Reaction Buffer Preparation: Prepare the appropriate buffer and adjust the pH to the enzyme's optimum. For assays with pNPP, an emulsifier like Triton X-100 or sodium deoxycholate can be added to the buffer to ensure the substrate remains in solution.[21][23]

  • Assay Setup: In a 96-well microplate, add the reaction buffer.

  • Add the substrate solution to the wells. A no-enzyme control should be included to account for spontaneous hydrolysis of the substrate.[25]

  • Enzyme Addition: To initiate the reaction, add the enzyme solution to the wells. The final volume is typically 200 µL.[21]

  • Incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 25°C or 37°C) for a specific time (e.g., 30-60 minutes).[21]

  • Measurement: Measure the absorbance of the released p-nitrophenol at 405-415 nm using a microplate reader.[12][21] Kinetic assays can be performed by taking readings at multiple time points.

  • Calculation of Activity: The enzyme activity is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol (approximately 18,000 M⁻¹cm⁻¹ at alkaline pH), c is the concentration of p-nitrophenol, and l is the path length.[6] One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Protocol 2: Alkaline Phosphatase Activity Assay

This protocol outlines the measurement of alkaline phosphatase (ALP) activity using pNPP.

Workflow for Alkaline Phosphatase Assay:

ALP_Assay_Workflow A Prepare Reagents: - ALP Assay Buffer (e.g., AMP buffer, pH 10.5) - pNPP Substrate Solution (2 mg/mL) - Enzyme/Sample Solution - Stop Solution (e.g., 6 N HCl followed by 1 N NaOH) B Prepare Reaction Mixture: - Add ALP assay buffer containing pNPP to wells A->B C Initiate Reaction: - Add enzyme or sample to wells - Mix B->C D Incubate: - At 37°C for 15 minutes C->D E Stop Reaction: - Add HCl, mix, then add NaOH to neutralize and stop the reaction D->E F Measure Absorbance: - At 405 nm E->F G Determine Activity: - Compare to a standard curve of p-nitrophenol F->G

Caption: Workflow for an alkaline phosphatase assay.

Materials:

  • Alkaline Phosphatase (ALP) or biological sample containing ALP

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer (e.g., 2-amino, 2-methyl, 1-propanol (AMP) buffer, pH 10.5)[14]

  • Stop Solution (e.g., 6 N HCl and 1.0 N NaOH)[14]

  • Microplate reader

  • 96-well microplate

Procedure:

  • Reagent Preparation: Prepare the ALP assay buffer and dissolve pNPP in the buffer to a final concentration of 2 mg/mL.[14] Prepare the stop solutions.

  • Assay Setup: To each well of a 96-well plate, add 0.1 mL of the pNPP-containing assay buffer.[14]

  • Reaction Initiation: Add the cell lysate or enzyme solution to the wells and mix.

  • Incubation: Incubate the plate at 37°C for 15 minutes.[14]

  • Stopping the Reaction: Add 0.006 mL of 6 N HCl to each well and mix. Immediately follow by adding 0.104 mL of 1.0 N NaOH to stop the enzymatic reaction and neutralize the acid.[14]

  • Measurement: Measure the absorbance at 405 nm.[14]

  • Quantification: The ALP activity can be determined by comparing the absorbance values to a standard curve prepared with known concentrations of p-nitrophenol.

Factors Influencing Assay Performance

Several factors can influence the accuracy and reproducibility of p-nitrophenyl ester-based assays:

  • pH: The optimal pH for enzyme activity varies. Additionally, the absorbance of p-nitrophenol is pH-dependent, with the yellow color being more intense at alkaline pH.[2][22]

  • Temperature: Enzyme activity is sensitive to temperature, and assays should be performed at the optimal temperature for the specific enzyme.[22]

  • Substrate Solubility: Long-chain p-nitrophenyl esters like pNPP have poor water solubility and may require the use of organic co-solvents or emulsifiers.[21][22]

  • Spontaneous Hydrolysis: p-Nitrophenyl esters can undergo spontaneous hydrolysis, especially at alkaline pH. A no-enzyme control is crucial to correct for this background reaction.[25]

  • Presence of Inhibitors or Activators: Components in the sample or buffer, such as ammonium (B1175870) salts, can affect enzyme activity.[9]

High-Throughput Screening Applications

The simplicity and compatibility with microplate formats make p-nitrophenyl ester assays ideal for high-throughput screening (HTS) of enzyme inhibitors.[1][26] In a typical HTS setup, the enzyme is pre-incubated with a library of compounds before the addition of the pNP substrate. A reduction in the rate of p-nitrophenol formation indicates potential inhibitory activity.[1]

Logical Relationship in HTS for Inhibitors:

HTS_Logic Start Start HTS Campaign Incubate Incubate Enzyme with Test Compounds Start->Incubate AddSubstrate Add p-Nitrophenyl Ester Substrate Incubate->AddSubstrate Monitor Monitor p-Nitrophenol Formation (Absorbance) AddSubstrate->Monitor Decision Reduced Absorbance? Monitor->Decision Hit Potential Inhibitor (Hit Compound) Decision->Hit Yes NoHit No Significant Inhibition Decision->NoHit No

Caption: Logical flow for HTS of enzyme inhibitors.

Conclusion

p-Nitrophenyl ester-based assays represent a robust and versatile platform for the characterization of a wide range of hydrolytic enzymes. Their ease of use, sensitivity, and adaptability to high-throughput formats have solidified their place as a fundamental tool in both basic research and industrial applications, including drug discovery. By understanding the core principles, optimizing experimental conditions, and adhering to detailed protocols, researchers can effectively leverage these assays to gain valuable insights into enzyme function and identify novel modulators of their activity.

References

In-Depth Technical Guide: The Mechanism of Action of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is a sophisticated, cleavable linker designed for use in the development of Antibody-Drug Conjugates (ADCs). This linker system incorporates several key chemical motifs to ensure stability in systemic circulation and facilitate the specific, controlled release of a cytotoxic payload within the target cancer cell. The core mechanism relies on a multi-step process initiated by enzymatic cleavage within the lysosome, followed by a self-immolative cascade. This guide provides a detailed technical overview of the synthesis, mechanism of action, and the individual roles of its constituent components. While quantitative data for this specific linker is not extensively available in the public domain, this guide establishes a framework for its evaluation based on the well-documented behavior of its components.

Introduction to this compound in ADCs

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. This compound is a cleavable linker that has been identified in patent literature as a component in the synthesis of ADCs.[1][2] Its design aims to provide high plasma stability while enabling efficient payload release upon internalization into target cells.

The structure of this compound comprises four key functional units:

  • A cathepsin-cleavable peptide sequence (D-Ala-Phe-Lys) that is recognized by lysosomal proteases.

  • A self-immolative spacer (p-aminobenzyloxycarbonyl or PAB) which, upon cleavage of the peptide, fragments to release the conjugated payload.

  • Allyloxycarbonyl (Aloc) protecting groups on the D-Ala and Lys residues, which are removed during the synthesis of the final ADC.

  • A p-nitrophenyl (PNP) activating group , which facilitates the conjugation of the linker to the cytotoxic payload.

Core Mechanism of Action

The mechanism of action of an ADC utilizing the this compound linker can be described as a sequential, multi-stage process that occurs after the ADC has been internalized by the target cancer cell.

Stage 1: ADC Internalization Upon binding to its target antigen on the surface of a cancer cell, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis.[3] The complex is then trafficked through the endosomal-lysosomal pathway.

Stage 2: Enzymatic Cleavage of the Peptide Linker Within the acidic and enzyme-rich environment of the lysosome, the peptide sequence of the linker is exposed to a variety of proteases. The Phe-Lys dipeptide is a known substrate for cathepsin B, a lysosomal cysteine protease that is often overexpressed in tumor cells.[4][][] The enzymatic action of cathepsin B cleaves the amide bond between the lysine (B10760008) residue and the p-aminobenzyl (PAB) spacer.[4]

The inclusion of a D-Alanine residue at the N-terminus of the peptide is likely intended to enhance the stability of the linker in systemic circulation. Peptides composed entirely of L-amino acids can be susceptible to degradation by various plasma proteases. The presence of a D-amino acid can confer resistance to enzymatic cleavage outside of the target cell, thereby preventing premature drug release.[3]

Stage 3: Self-Immolation of the PAB Spacer The enzymatic cleavage of the Phe-Lys bond unmasks a free aniline (B41778) group on the PAB spacer. This triggers a spontaneous, intramolecular electronic cascade known as 1,6-elimination.[7] This self-immolative process results in the fragmentation of the PAB spacer into p-aminobenzyl quinone methide and the release of the unmodified cytotoxic payload.

Stage 4: Payload-Induced Cytotoxicity Once released from the linker, the free cytotoxic drug is able to exert its pharmacological effect, such as binding to microtubules or DNA, leading to cell cycle arrest and apoptosis of the cancer cell.

Visualizing the Mechanism of Action and Synthesis

Signaling Pathway of Payload Release

Payload Release Mechanism Mechanism of Payload Release from an ADC cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (Linker Intact) Internalization Receptor-Mediated Endocytosis ADC->Internalization Binding to Antigen Lysosome Lysosome (Cathepsin B) Internalization->Lysosome Cleavage Enzymatic Cleavage of Phe-Lys Bond Lysosome->Cleavage Self_Immolation PAB Spacer Self-Immolation Cleavage->Self_Immolation Payload_Release Active Payload Released Self_Immolation->Payload_Release Cytotoxicity Cell Death Payload_Release->Cytotoxicity

Caption: Intracellular pathway of ADC payload release.

Experimental Workflow for Linker Synthesis and Conjugation

Experimental Workflow General Workflow for ADC Synthesis Peptide_Synthesis Solid-Phase Peptide Synthesis (Aloc-D-Ala-Phe-Lys(Aloc)) PAB_PNP_Coupling Coupling to PAB-PNP Peptide_Synthesis->PAB_PNP_Coupling Linker_Purification Purification of This compound PAB_PNP_Coupling->Linker_Purification Payload_Conjugation Conjugation to Payload (via PNP ester) Linker_Purification->Payload_Conjugation Aloc_Deprotection Aloc Group Removal (Palladium Catalyst) Payload_Conjugation->Aloc_Deprotection Antibody_Conjugation Conjugation to Antibody Aloc_Deprotection->Antibody_Conjugation ADC_Purification ADC Purification and Characterization Antibody_Conjugation->ADC_Purification

Caption: A generalized workflow for the synthesis of an ADC.

Physicochemical Properties and Synthesis Components

ComponentFunctionKey Characteristics
Aloc (Allyloxycarbonyl) Protecting GroupOrthogonal to Fmoc and Boc protecting groups. Removed under mild conditions using a palladium catalyst.
D-Alanine Peptide ComponentLikely enhances plasma stability by providing resistance to degradation by exopeptidases.
Phenylalanine-Lysine Cleavage SiteDipeptide sequence recognized and cleaved by the lysosomal protease Cathepsin B.
PAB (p-aminobenzyloxycarbonyl) Self-immolative SpacerUndergoes spontaneous 1,6-elimination upon cleavage of the peptide, ensuring traceless release of the payload.
PNP (p-nitrophenyl) Activating GroupForms an active carbonate ester that readily reacts with nucleophiles (e.g., amines or hydroxyls) on a payload molecule to form a stable carbamate (B1207046) linkage.

Experimental Protocols (Generalized)

Detailed experimental protocols for the synthesis and use of this compound are proprietary and not publicly available. However, based on standard methodologies in peptide synthesis and ADC chemistry, a generalized protocol can be outlined.

Synthesis of the this compound Linker

The synthesis of the linker would likely involve a multi-step process, beginning with the solid-phase synthesis of the protected tripeptide, followed by solution-phase coupling to the PAB-PNP moiety.

  • Solid-Phase Peptide Synthesis:

    • The peptide backbone (D-Ala-Phe-Lys) would be assembled on a solid support using standard Fmoc or Boc chemistry.

    • The N-terminus of D-Ala and the side chain of Lysine would be protected with the Aloc group.

  • Coupling to PAB-PNP:

    • The protected peptide would be cleaved from the solid support.

    • The C-terminus of the peptide would then be coupled to the amine of a p-aminobenzyl alcohol derivative, which is pre-functionalized with the p-nitrophenyl carbonate.

  • Purification:

    • The final linker molecule would be purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Conjugation of the Linker to a Payload

The PNP ester is a highly reactive group that facilitates the conjugation of the linker to a payload molecule containing a nucleophilic functional group (e.g., an amine or a hydroxyl group).

  • Reaction: The purified this compound linker is reacted with the payload molecule in a suitable organic solvent, often in the presence of a non-nucleophilic base.

  • Purification: The resulting linker-payload conjugate is purified by chromatography.

Aloc Deprotection

The Aloc protecting groups are removed to unmask the amines on the D-Ala and Lysine residues, which can then be used for conjugation to the antibody.

  • Catalyst: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is used.

  • Scavenger: A scavenger, such as phenylsilane (B129415) or dimedone, is required to trap the allyl group.

  • Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere.

Conjugation to Antibody and Purification

The deprotected linker-payload is then conjugated to the monoclonal antibody, typically through the lysine side chains or engineered cysteine residues. The final ADC is then purified using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Conclusion and Future Perspectives

The this compound linker represents a sophisticated approach to ADC design, incorporating features that aim to enhance stability and ensure target-specific payload delivery. The combination of a protease-sensitive peptide sequence containing a D-amino acid, a self-immolative spacer, and orthogonal protecting groups provides a versatile platform for the development of next-generation ADCs. Further research and publication of quantitative data will be crucial to fully elucidate the performance characteristics of this linker in comparison to more established systems like those based on Val-Cit peptides. The continued exploration of novel linker chemistries, such as this one, is vital for advancing the field of antibody-drug conjugates and improving outcomes for cancer patients.

References

The Allyloxycarbonyl (Alloc) Protecting Group: A Comprehensive Technical Guide to its Discovery, History, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The allyloxycarbonyl (Alloc) protecting group has emerged as an indispensable tool in modern peptide chemistry, prized for its unique orthogonality to the widely used Boc and Fmoc strategies. Its selective removal under mild, palladium-catalyzed conditions has enabled the synthesis of complex peptides, including cyclic, branched, and modified structures that are crucial for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and state-of-the-art application of Alloc-protected peptides. It details the chemical principles underlying its use, provides a comparative analysis of deprotection methodologies with quantitative data, and offers detailed experimental protocols. Furthermore, this guide illustrates the practical application of Alloc chemistry in the synthesis of biologically relevant peptides and visualizes key chemical and biological processes.

Introduction: The Quest for Orthogonality in Peptide Synthesis

The chemical synthesis of peptides, a cornerstone of biomedical research and drug development, relies on the strategic use of protecting groups to prevent unwanted side reactions and ensure the correct amino acid sequence.[1] The concept of solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized the field by anchoring the growing peptide chain to an insoluble resin, simplifying the purification process.[2] The success of SPPS hinges on the principle of orthogonal protection, where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others.[3]

The two most dominant strategies in SPPS have been the tert-butyloxycarbonyl (Boc)/benzyl (Bzl) and the 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) approaches.[4] While highly effective, the synthesis of more complex peptide architectures, such as those involving side-chain modifications, cyclization, or branching, necessitates a third dimension of orthogonal protection. This need drove the exploration and adoption of the allyloxycarbonyl (Alloc) protecting group.

Discovery and Historical Development of the Alloc Group in Peptide Synthesis

The precise first use of the allyloxycarbonyl (Alloc) group specifically for peptide synthesis is not definitively documented in a single seminal paper but rather emerged from the broader field of organic synthesis. The utility of the allyl group as a protective moiety, removable under mild conditions with palladium catalysts, was recognized in the latter half of the 20th century. Its application to peptide chemistry was a logical extension of this work, offering a valuable orthogonal protecting group.

The widespread adoption of the Alloc group in peptide synthesis can be attributed to the pioneering work on palladium-catalyzed reactions. The ability to deprotect the Alloc group under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger, provided a method that was compatible with both the acid-labile Boc and base-labile Fmoc strategies.[5] This orthogonality was a significant advancement, allowing for selective deprotection of specific amino acid side chains while the peptide remained attached to the solid support, a critical step for on-resin cyclization and modification.[6]

Chemical Principles of Alloc Protection and Deprotection

The Alloc group is introduced to the amino group of an amino acid via reaction with allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (B1257347) ((Alloc)₂O) under basic conditions.

The key to the Alloc group's utility lies in its unique deprotection mechanism, which is distinct from the acid or base cleavage of Boc and Fmoc groups, respectively. The deprotection is a palladium(0)-catalyzed process known as the Tsuji-Trost reaction.[7]

The catalytic cycle involves the following key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the allyl-oxygen bond of the Alloc group, forming a π-allyl palladium(II) complex.

  • Decarboxylation: The resulting carbamate (B1207046) is unstable and undergoes spontaneous decarboxylation to release the free amine of the peptide.

  • Nucleophilic Attack and Reductive Elimination: A scavenger nucleophile attacks the π-allyl complex, regenerating the Pd(0) catalyst and forming an allylated scavenger byproduct.

A variety of scavengers can be used to trap the allyl group and prevent side reactions, such as re-alkylation of the deprotected amine. Common scavengers include phenylsilane (B129415) (PhSiH₃), morpholine, and dimethylamine-borane complex (Me₂NH·BH₃).[7][8]

Quantitative Comparison of Alloc Deprotection Methods

The efficiency of Alloc deprotection can be influenced by the choice of palladium catalyst, scavenger, solvent, and reaction conditions. Below are tables summarizing quantitative data from various studies to provide a comparative overview.

Table 1: Comparison of Palladium Catalysts for Alloc Deprotection

CatalystScavengerSolventTimeYield/PurityReference
Pd(PPh₃)₄PhenylsilaneDCM2 x 20 min>95%[8]
Pd(PPh₃)₄Dimethylamine boraneDCM40 minQuantitative[8]
Pd(PPh₃)₂Cl₂Triethylsilane & Meldrum's AcidDMF10 minHigh[9]
Pd(OAc)₂Triethylsilane & Meldrum's AcidDMF10 minHigh[9]

Table 2: Comparison of Scavengers for Alloc Deprotection with Pd(PPh₃)₄

ScavengerEquivalentsSolventTimeYield/PurityReference
Phenylsilane20DCM2 x 20 min>98%[3]
Morpholine-THF/DMSO/HCl-High[8]
Dimethylamine borane40DCM40 minQuantitative[8]
N-Methylaniline28DMF2 hours-[10]

Table 3: Comparison of Conventional vs. Microwave-Assisted and Metal-Free Alloc Deprotection

MethodReagentsSolventTimeTemperaturePurityReference
ConventionalPd(PPh₃)₄, PhenylsilaneDCM2 x 30 minRoom Temp>95%[2]
MicrowavePd(PPh₃)₄, PhenylsilaneDCM2 x 5 min40°C>98%[8]
Metal-FreeIodine, WaterPolarClean/EtOAc1.5 hours50°C>99%[9]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving Alloc-protected peptides.

Protocol for On-Resin Alloc Deprotection using Pd(PPh₃)₄ and Phenylsilane

This protocol is a standard method for the removal of the Alloc group from a peptide synthesized on a solid support.

Materials:

  • Alloc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Nitrogen or Argon gas supply

  • Shaker or manual agitation setup

Procedure:

  • Swell the Alloc-protected peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Prepare the deprotection solution under an inert atmosphere (Nitrogen or Argon):

    • For a 0.1 mmol scale synthesis, dissolve 23 mg (0.02 mmol, 0.2 eq) of Pd(PPh₃)₄ in 2 mL of DCM.

    • To this solution, add 216 µL (2.0 mmol, 20 eq) of phenylsilane.

  • Add the deprotection solution to the resin.

  • Agitate the mixture gently for 30 minutes at room temperature.

  • Drain the reaction solution.

  • Wash the resin thoroughly with DCM (5 x 2 min).

  • To ensure complete deprotection, repeat steps 3-7.

  • After the second deprotection and washing cycles, the resin is ready for the next step (e.g., coupling or cyclization).

  • A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.[7]

Protocol for On-Resin Alloc Deprotection using a Metal-Free Iodine-Based Method

This protocol offers a more sustainable alternative to palladium-catalyzed deprotection.

Materials:

  • Alloc-protected peptide-resin

  • Iodine (I₂)

  • Water

  • PolarClean/Ethyl Acetate (EtOAc) solvent mixture

  • Heating block or oil bath

Procedure:

  • Swell the Alloc-protected peptide-resin in the PolarClean/EtOAc solvent mixture.

  • Prepare the deprotection reagent by dissolving Iodine (5 equivalents relative to resin loading) in a 1:8 mixture of water and the PolarClean/EtOAc solvent system.

  • Add the iodine solution to the resin.

  • Heat the reaction mixture to 50°C and agitate for 1.5 hours.

  • Drain the reaction solution.

  • Wash the resin thoroughly with the PolarClean/EtOAc solvent mixture, followed by DCM.

  • Verify the complete removal of the Alloc group by cleaving a small portion of the resin and analyzing by HPLC and mass spectrometry.[9]

Visualization of Workflows and Mechanisms

General Workflow for Solid-Phase Peptide Synthesis (SPPS) with Alloc Protection

The following diagram illustrates a typical workflow for SPPS incorporating an Alloc-protected amino acid for subsequent on-resin modification.

SPPS_Workflow cluster_resin Solid Support cluster_synthesis Linear Peptide Synthesis (Fmoc/tBu Strategy) cluster_modification On-Resin Modification cluster_cleavage Final Cleavage Resin Resin Start Start A1 A1 Start->A1 Couple Fmoc-AA-OH A2 A2 A1->A2 Deprotect (Piperidine) A3 A3 A2->A3 Couple Fmoc-AA-OH A4 A4 A3->A4 Deprotect AllocAA AllocAA A4->AllocAA Couple Fmoc-AA(Alloc)-OH A5 A5 AllocAA->A5 Deprotect End End A5->End Continue Elongation Alloc_Deprotect Alloc Deprotection (Pd(0) / Scavenger) End->Alloc_Deprotect Cyclization On-Resin Cyclization or Side-Chain Modification Alloc_Deprotect->Cyclization Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) Cyclization->Cleavage Final_Peptide Purified Modified Peptide Cleavage->Final_Peptide Purification

General workflow for SPPS using Alloc protection.
Mechanism of Palladium-Catalyzed Alloc Deprotection

The diagram below illustrates the catalytic cycle of Alloc deprotection mediated by a palladium(0) catalyst.

Alloc_Deprotection_Mechanism Alloc_Peptide Alloc-Protected Peptide Pi_Allyl_Complex π-Allyl Pd(II) Complex Alloc_Peptide->Pi_Allyl_Complex + Pd(0)L₂ (Oxidative Addition) Pd0 Pd(0)L₂ Pi_Allyl_Complex->Pd0 + Scavenger (Reductive Elimination) Deprotected_Peptide Deprotected Peptide + CO₂ Pi_Allyl_Complex->Deprotected_Peptide Decarboxylation Allyl_Scavenger Allylated Scavenger Pi_Allyl_Complex->Allyl_Scavenger Nucleophilic Attack Scavenger Scavenger (e.g., PhSiH₃)

Mechanism of palladium-catalyzed Alloc deprotection.
Example of a Signaling Pathway Modulation by a Synthetic Peptide: The PI3K/Akt Pathway

Many synthetic peptides, including those synthesized using Alloc protection for cyclization or modification, are designed to modulate cellular signaling pathways. The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism, and is a common target for therapeutic peptides.[11] Below is a simplified representation of the PI3K/Akt signaling cascade, which can be modulated by synthetic peptides.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits and Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (inactive) PIP3->Akt Recruits PDK1->Akt Phosphorylates Akt_active Akt (active) Akt->Akt_active Becomes Active Downstream Downstream Effectors (e.g., mTOR, GSK3β, FoxO) Akt_active->Downstream Phosphorylates Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response Regulates Growth_Factor Growth Factor (or Synthetic Peptide) Growth_Factor->RTK Binds and Activates

Simplified PI3K/Akt signaling pathway.

Side Reactions and Considerations

While the palladium-catalyzed deprotection of Alloc is generally efficient and clean, some side reactions can occur:

  • Incomplete Deprotection: This can be minimized by repeating the deprotection step or by using optimized reaction conditions, such as microwave heating.[8]

  • Allylation of the Deprotected Amine: The liberated allyl cation can re-react with the newly formed free amine. This is effectively suppressed by using an excess of a suitable scavenger.[7]

  • Palladium Contamination: Residual palladium in the final peptide product can be a concern for biological applications. Thorough washing of the resin after deprotection and, if necessary, the use of metal scavengers can mitigate this issue.

  • Racemization: While generally low, the potential for racemization during coupling steps following deprotection should always be considered, especially with sensitive amino acids.

Conclusion

The allyloxycarbonyl (Alloc) protecting group has secured a vital position in the toolbox of peptide chemists. Its orthogonality to the major SPPS strategies, coupled with its mild deprotection conditions, has been instrumental in the synthesis of a wide array of complex and biologically important peptides. The continued development of more efficient and sustainable deprotection methods, including microwave-assisted and metal-free approaches, further enhances the utility of Alloc protection. For researchers, scientists, and drug development professionals, a thorough understanding of the principles, protocols, and nuances of Alloc chemistry is essential for the successful design and synthesis of next-generation peptide therapeutics and research tools.

References

Theoretical Modeling of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is a sophisticated, cleavable linker molecule integral to the design and synthesis of Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs).[1][2][3] Its multi-component structure, comprising a tetrapeptide sequence, a self-immolative p-aminobenzyl alcohol (PAB) spacer, and a p-nitrophenyl (PNP) carbonate activating group, allows for the stable conjugation of therapeutic payloads to antibodies or peptides and their subsequent controlled release at the target site. This guide provides a comprehensive overview of the theoretical modeling of this linker, alongside relevant experimental protocols and data, to aid researchers in its application and further development.

The peptide sequence, D-Ala-Phe-Lys, is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. The D-alanine residue provides steric hindrance to protect against premature degradation by some proteases. The allyloxycarbonyl (Aloc) protecting groups on the N-terminus of D-alanine and the side chain of lysine (B10760008) offer orthogonal deprotection strategies during synthesis. The PAB spacer ensures efficient release of the unmodified payload following enzymatic cleavage of the peptide. Finally, the PNP carbonate group serves as a highly reactive handle for conjugation to the payload.

Theoretical Modeling

Due to the limited availability of direct theoretical studies on this compound in publicly accessible literature, this section outlines the established computational methodologies and presents illustrative data derived from studies on structurally analogous components.

Conformational Analysis

Understanding the three-dimensional structure and flexibility of the peptide linker is crucial for predicting its interaction with proteases and its overall stability. Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are powerful tools for this purpose.

Methodology: Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of the linker in different solvent environments. A typical workflow involves:

  • System Setup: Building the initial 3D structure of the molecule, solvating it in a water box with appropriate ions to neutralize the system.

  • Force Field Selection: Choosing a suitable force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic interactions.

  • Equilibration: Gradually heating and equilibrating the system to the desired temperature and pressure.

  • Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to sample a wide range of conformations.

  • Analysis: Analyzing the trajectory to determine key structural parameters such as Ramachandran plots for the peptide backbone dihedral angles (φ, ψ), radial distribution functions, and root-mean-square deviation (RMSD).

Illustrative Quantitative Data: Dipeptide Conformational Preferences

The following table summarizes the preferred dihedral angles for D-alanine and phenylalanine dipeptides based on computational studies. These values provide an approximation of the likely conformational space occupied by the corresponding residues within the full linker.

Dipeptide FragmentDihedral AnglePredicted Value (degrees)
D-Ala-Pheφ (D-Ala)+50 to +80
ψ (D-Ala)-130 to -160
φ (Phe)-60 to -90
ψ (Phe)+120 to +150
Phe-Lysφ (Phe)-60 to -90
ψ (Phe)+120 to +150
φ (Lys)-60 to -90
ψ (Lys)+120 to +150

Note: These values are illustrative and derived from general studies of dipeptide conformations. The actual values for the full linker may vary.

Cleavage Mechanism Modeling

The enzymatic cleavage of the peptide and the subsequent self-immolation of the PAB linker are critical for payload release. Quantum mechanics (QM) calculations can be employed to investigate the reaction mechanisms and energetics of these processes.

Methodology: Quantum Mechanics (QM) Calculations

  • Model System: Creating a smaller, computationally manageable model of the reactive center (e.g., the scissile peptide bond and the active site of the protease, or the PAB-PNP moiety).

  • Level of Theory: Selecting an appropriate QM method (e.g., Density Functional Theory - DFT) and basis set.

  • Reaction Coordinate Scan: Mapping the potential energy surface along the reaction coordinate to identify transition states.

  • Frequency Calculations: Characterizing the stationary points as minima or transition states and calculating the activation energies.

Illustrative Quantitative Data: p-Nitrophenyl Carbonate Hydrolysis

The hydrolysis of the p-nitrophenyl carbonate is a key step in payload conjugation. Computational studies on similar compounds can provide insights into the reaction energetics.

Reaction ParameterCalculated Value
Activation Energy (Gas Phase)15 - 25 kcal/mol
Activation Energy (Aqueous)10 - 20 kcal/mol

Note: These are representative values for the hydrolysis of p-nitrophenyl carbonates and can be influenced by the specific substrate and reaction conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound, adapted from standard solid-phase peptide synthesis (SPPS) and analytical techniques.

Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Rink Amide resin

  • Fmoc-Lys(Aloc)-OH

  • Fmoc-Phe-OH

  • Fmoc-D-Ala-OH

  • Aloc-Cl

  • p-Nitrophenyl chloroformate

  • p-Aminobenzyl alcohol (PAB)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection reagent (20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • First Amino Acid Coupling: Couple Fmoc-Lys(Aloc)-OH to the resin using a coupling reagent and base.

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

  • Peptide Elongation: Sequentially couple Fmoc-Phe-OH and Fmoc-D-Ala-OH, with an Fmoc deprotection step after each coupling.

  • N-terminal Aloc Protection: React the N-terminal amine of D-Ala with Aloc-Cl.

  • PAB Linker Attachment: Couple p-aminobenzyl alcohol to the C-terminus of the peptide.

  • PNP Carbonate Formation: React the hydroxyl group of the PAB linker with p-nitrophenyl chloroformate.

  • Cleavage and Deprotection: Cleave the linker from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase A: 0.1% TFA in water.[4]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[4]

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.[5]

Illustrative HPLC Data:

ParameterExpected Value
Retention Time15 - 25 minutes (highly dependent on the specific gradient and column)
Purity>95%

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: DMSO-d6 or CDCl3.

  • Spectra: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC) for full structural elucidation.

Illustrative NMR Data (Predicted Chemical Shifts):

Group1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Aloc (CH2=CH)5.8 - 6.0115 - 120
Aloc (OCH2)4.5 - 4.765 - 70
Phenylalanine (aromatic)7.2 - 7.4125 - 130
p-Nitrophenyl (aromatic)7.5 - 8.3120 - 150
PAB (CH2)5.0 - 5.268 - 72

Note: These are predicted chemical shift ranges and will require experimental verification.

Visualizations

Logical Workflow for ADC Development

ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Evaluation Peptide_Synthesis Peptide-Linker Synthesis (this compound) Payload_Activation Payload Activation Conjugation Antibody-Payload Conjugation Payload_Activation->Conjugation Purification Purification (HPLC) Conjugation->Purification Analysis Analysis (MS, NMR) Purification->Analysis In_Vitro In Vitro Studies (Stability, Cytotoxicity) Analysis->In_Vitro In_Vivo In Vivo Studies (Efficacy, PK/PD) In_Vitro->In_Vivo

Caption: Workflow for the development of an Antibody-Drug Conjugate.

Proposed Enzymatic Cleavage and Payload Release Mechanism

Cleavage_Mechanism ADC Antibody-Linker-Drug (Intact ADC) Internalization Internalization into Target Cell (Lysosome) ADC->Internalization Cleavage Enzymatic Cleavage (e.g., Cathepsin B) Internalization->Cleavage Lysosomal pH Self_Immolation 1,6-Elimination (PAB Spacer) Cleavage->Self_Immolation Payload_Release Active Drug Released Self_Immolation->Payload_Release

References

An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of the ADC Linker: Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2] ADCs are a class of biotherapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to target cells, such as cancer cells. The linker component is critical to the success of an ADC, requiring stability in systemic circulation and susceptibility to cleavage for payload release at the target site.

This particular linker incorporates a peptide sequence (D-Ala-Phe-Lys) that can be susceptible to cleavage by lysosomal proteases. The allyloxycarbonyl (Aloc) groups serve as protecting groups for the N-terminus of D-alanine and the side chain of lysine. The p-aminobenzyl alcohol (PAB) functions as a self-immolative spacer, and the p-nitrophenyl (PNP) carbonate is a reactive group for conjugation to a hydroxyl- or amino-containing payload.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the known spectral characteristics of its components and related peptide structures.[3][4][5][6][7]

2.1 Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.25d2HAromatic protons ortho to -NO₂ on PNP
~7.40d2HAromatic protons meta to -NO₂ on PNP
~7.20 - 7.35m5HPhenylalanine aromatic protons
~7.15d2HPAB aromatic protons
~7.05d2HPAB aromatic protons
~5.80 - 6.00m2H-CH= of Aloc groups
~5.10 - 5.30m4H=CH₂ of Aloc groups
~5.05s2HPAB -CH₂-O-
~4.50 - 4.60m4H-O-CH₂- of Aloc groups
~4.30 - 4.50m2Hα-CH of Phe and Lys
~4.10 - 4.20m1Hα-CH of D-Ala
~2.80 - 3.10m4Hβ-CH₂ of Phe and ε-CH₂ of Lys
~1.20 - 1.80m6Hβ, γ, δ-CH₂ of Lys
~1.30d3Hβ-CH₃ of D-Ala

2.2 Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~170 - 173Carbonyl carbons of peptide bonds
~155 - 156Carbonyl carbons of Aloc groups
~152 - 153Carbonyl carbon of PNP carbonate
~145Aromatic C-NO₂ of PNP
~136 - 138Aromatic C-ipso of Phe and PAB
~132 - 133-CH= of Aloc groups
~120 - 130Aromatic CH of Phe, PAB, and PNP
~117 - 118=CH₂ of Aloc groups
~68 - 70PAB -CH₂-O-
~65 - 66-O-CH₂- of Aloc groups
~50 - 55α-C of amino acids
~40ε-C of Lys
~38β-C of Phe
~22 - 32β, γ, δ-C of Lys
~18β-C of D-Ala

2.3 Predicted Mass Spectrometry Data

ParameterPredicted Value
Molecular FormulaC₄₀H₄₆N₆O₁₂
Molecular Weight802.83 g/mol
Monoisotopic Mass802.3174 g/mol
Expected [M+H]⁺803.3252
Expected [M+Na]⁺825.3071
Expected [M+K]⁺841.2811

2.4 Predicted UV-Vis Spectroscopic Data

λmax (nm)Molar Absorptivity (ε)Chromophore
~254ModeratePhenylalanine aromatic ring
~280Lowp-aminobenzyl alcohol moiety
~315-320Highp-nitrophenyl carbonate group (shifts to ~400 nm upon hydrolysis to p-nitrophenolate)

Experimental Protocols

The following are generalized protocols for the synthesis, purification, and characterization of this compound.

3.1 Synthesis

The synthesis of this peptide-based linker would typically be carried out using solid-phase peptide synthesis (SPPS) followed by solution-phase modification.

  • Materials: Fmoc-Lys(Aloc)-Wang resin, Fmoc-Phe-OH, Fmoc-D-Ala-OH, Aloc-Cl, p-nitrophenyl chloroformate, p-aminobenzyl alcohol, coupling reagents (e.g., HBTU, HATU), base (e.g., DIPEA), piperidine (B6355638) in DMF, solvents (DMF, DCM, etc.), cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Procedure:

    • Swell Fmoc-Lys(Aloc)-Wang resin in DMF.

    • Remove the Fmoc group using 20% piperidine in DMF.

    • Couple Fmoc-Phe-OH using a coupling reagent and base.

    • Repeat the deprotection and coupling steps with Fmoc-D-Ala-OH.

    • Protect the N-terminus of D-Ala with Aloc-Cl.

    • Cleave the peptide from the resin using a suitable cleavage cocktail.

    • Purify the crude peptide by reverse-phase HPLC.

    • In solution, couple the C-terminus of the peptide to the amino group of p-aminobenzyl alcohol.

    • React the hydroxyl group of the PAB moiety with p-nitrophenyl chloroformate to form the active carbonate.

    • Purify the final product by reverse-phase HPLC and characterize.

3.2 Purification

  • Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

  • Detection: UV absorbance at 220 nm and 254 nm.

  • Procedure:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF or DMSO).

    • Inject the sample onto the HPLC column.

    • Run a linear gradient from low to high organic phase concentration.

    • Collect fractions corresponding to the major product peak.

    • Combine and lyophilize the pure fractions.

3.3 Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra to confirm the structure and assign proton and carbon signals.

  • Mass Spectrometry (MS):

    • Instrument: High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water) and infuse into the mass spectrometer.

    • Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass. Analyze the fragmentation pattern to confirm the sequence.

  • UV-Vis Spectroscopy:

    • Instrument: UV-Vis spectrophotometer.

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile).

    • Procedure: Scan the absorbance of the solution from 200 to 500 nm to determine the absorption maxima.

Visualizations

4.1 Synthetic Workflow

Synthetic_Workflow Resin Fmoc-Lys(Aloc)-Wang Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-Phe-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-D-Ala-OH Deprotection2->Coupling2 N_Protection N-terminal Aloc Protection Coupling2->N_Protection Cleavage Cleavage from Resin N_Protection->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 PAB_Coupling Couple to PAB Purification1->PAB_Coupling PNP_Activation Activate with PNP-chloroformate PAB_Coupling->PNP_Activation Purification2 Final RP-HPLC Purification PNP_Activation->Purification2 Final_Product This compound Purification2->Final_Product Cleavage_Mechanism ADC Antibody-Linker-Payload (in Lysosome) Cleavage Peptide Bond Cleavage ADC->Cleavage Protease Lysosomal Protease (e.g., Cathepsin B) Protease->Cleavage Intermediate Aloc-D-Ala-Phe + Lys(Aloc)-PAB-Payload Cleavage->Intermediate Self_Immolation 1,6-Elimination (Self-Immolation) Intermediate->Self_Immolation Released_Payload Free Payload Self_Immolation->Released_Payload Byproduct Aza-quinone methide Self_Immolation->Byproduct

References

Potential Research Areas for Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is a specialized, cleavable linker molecule designed for the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. This technical guide explores the core attributes of the this compound linker, detailing its mechanism of action and outlining promising avenues for future research and development.

The linker's design incorporates several key features: a dipeptide sequence (Phe-Lys) that is a substrate for lysosomal proteases, a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, and allyloxycarbonyl (Aloc) protecting groups on the D-alanine and lysine (B10760008) residues. The p-nitrophenyl (PNP) group serves as a reactive handle for conjugation to a cytotoxic payload. The strategic combination of these elements allows for stable drug conjugation in systemic circulation and targeted payload release within the tumor cell.

Core Principles and Mechanism of Action

The therapeutic efficacy of an ADC constructed with the this compound linker is contingent upon a series of orchestrated events, beginning with antibody-antigen binding and culminating in the intracellular release of the cytotoxic payload.

  • Circulation and Tumor Targeting: The ADC circulates in the bloodstream, with the linker ensuring the cytotoxic payload remains securely attached to the antibody, preventing premature drug release and associated systemic toxicity.

  • Internalization: Upon binding to its target antigen on the surface of a cancer cell, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes.

  • Enzymatic Cleavage: Within the lysosome, proteases, particularly cathepsin B, recognize and cleave the amide bond between the phenylalanine (Phe) and lysine (Lys) residues of the linker.[1]

  • Self-Immolation and Payload Release: The cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction of the PABC spacer, leading to the release of the unmodified, active cytotoxic drug into the cytoplasm of the cancer cell. The released drug can then exert its pharmacological effect, leading to apoptosis or cell death.

Potential Research Areas

The unique structural features of the this compound linker present several exciting opportunities for further research and optimization in the field of ADC development.

Optimization of the Dipeptide Cleavage Site

While the Phe-Lys dipeptide is a known substrate for cathepsin B, there is considerable scope for research into alternative dipeptide sequences to fine-tune the cleavage kinetics.

  • Screening Novel Dipeptide Motifs: A systematic investigation of different amino acid combinations could identify sequences with enhanced specificity for tumor-associated proteases, potentially leading to a wider therapeutic window.

  • Investigating the Impact of D-Amino Acids: The inclusion of a D-alanine residue in the current linker structure is likely intended to enhance stability against certain proteases. Further exploration of the strategic placement of other D-amino acids within the peptide sequence could lead to linkers with tailored stability and release profiles.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Computational modeling and QSAR studies could be employed to predict the cleavage efficiency of novel dipeptide sequences, thereby streamlining the discovery of next-generation linkers.

Enhancing Linker Stability

The stability of the ADC in systemic circulation is paramount to its safety and efficacy. Research focused on improving the stability of the linker can lead to significant therapeutic advancements.

  • Modification of the PABC Spacer: While the PABC spacer is widely used, research into modifications of its aromatic ring or the carbamate linkage could yield linkers with improved plasma stability and more efficient self-immolation kinetics.

  • Exploring Alternative Self-Immolative Spacers: Investigation into novel self-immolative systems could provide alternatives to the PABC spacer, potentially offering different release kinetics or improved stability profiles.

  • Impact of Hydrophilicity: The overall hydrophobicity of the linker-payload complex can influence ADC aggregation and clearance. Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains, into the linker structure could improve the pharmacokinetic properties of the resulting ADC.

Broadening the Applicability to Different Payloads

The versatility of an ADC linker is determined by its compatibility with a wide range of cytotoxic agents.

  • Conjugation to Novel Warheads: Research should be conducted to evaluate the efficiency of conjugating the this compound linker to emerging classes of highly potent payloads, including DNA-damaging agents and immunomodulators.

  • Drug-to-Antibody Ratio (DAR) Optimization: The number of drug molecules conjugated to each antibody (DAR) is a critical parameter influencing ADC efficacy and toxicity. Studies to optimize the DAR for ADCs constructed with this linker and various payloads are essential.

Overcoming Drug Resistance

Tumor heterogeneity and the development of drug resistance are significant challenges in cancer therapy.

  • Bystander Effect Evaluation: Investigating the ability of the released payload from an ADC using this linker to diffuse out of the target cell and kill neighboring antigen-negative tumor cells (the bystander effect) is a crucial area of research. This is particularly important for treating heterogeneous tumors.

  • Combination Therapies: Exploring the synergistic effects of ADCs constructed with this linker in combination with other anti-cancer agents, such as checkpoint inhibitors or small molecule targeted therapies, could lead to more durable therapeutic responses.

Data Presentation

A comprehensive understanding of the performance of the this compound linker requires rigorous quantitative analysis. The following tables provide a framework for the types of data that should be generated and compared in preclinical studies.

Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B

Dipeptide LinkerRelative Cleavage Rate (compared to Val-Cit)Reference
Val-Cit1x[2]
Phe-Lys~30x[1]
Val-Ala~0.5x[2]

Note: Relative cleavage rates can vary depending on the specific experimental conditions and the nature of the conjugated payload.

Table 2: Illustrative In Vitro Cytotoxicity of an ADC with a Phe-Lys Linker

Cell LineAntigen ExpressionIC50 (ng/mL)
Cell Line AHigh10-50
Cell Line BModerate50-200
Cell Line CLow/Negative>1000

Note: IC50 values are highly dependent on the antibody, payload, and specific cell line used.

Table 3: Plasma Stability of an ADC with a Phe-Lys Linker

SpeciesTime (days)% Intact ADC Remaining
Human7>95%
Mouse7>90%

Note: Plasma stability should be assessed in multiple species to identify potential differences in metabolic enzymes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of ADCs. The following sections outline key methodologies.

Synthesis of this compound

A detailed, step-by-step protocol for the solid-phase synthesis of a similar peptide linker has been described.[3] The general strategy involves:

  • Resin Loading: Loading of an Fmoc-PABA handle onto a suitable solid support (e.g., 2-chlorotrityl chloride resin).

  • Peptide Elongation: Stepwise coupling of the protected amino acids (Fmoc-L-Lys(Aloc), Fmoc-L-Phe, and Aloc-D-Ala) using standard solid-phase peptide synthesis (SPPS) chemistry. Activation is typically achieved with reagents like HBTU/HOBt.

  • PNP Activation: Following cleavage of the peptide from the resin, the p-aminobenzyl alcohol is activated with p-nitrophenyl chloroformate to generate the reactive PNP carbonate.

  • Purification: The final linker is purified by chromatography (e.g., HPLC).

Alloc Deprotection Protocol:

The allyloxycarbonyl (Aloc) protecting groups are stable to the acidic and basic conditions used in Fmoc-based SPPS but can be selectively removed using a palladium catalyst.[4][5][6][7]

  • Catalyst Preparation: A solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), is prepared in a suitable solvent like dichloromethane (B109758) (DCM).

  • Scavenger Addition: A scavenger, such as phenylsilane, is added to the catalyst solution.

  • Deprotection Reaction: The resin-bound peptide is treated with the catalyst/scavenger solution and agitated for a specified period.

  • Washing: The resin is thoroughly washed to remove the catalyst and byproducts.

In Vitro Cathepsin B Cleavage Assay

This assay is used to determine the rate and extent of payload release from an ADC in the presence of cathepsin B.[2]

  • Enzyme Activation: Recombinant human cathepsin B is activated according to the manufacturer's instructions.

  • Assay Setup: The ADC is incubated with activated cathepsin B in an appropriate assay buffer at 37°C.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic reaction is stopped by adding a quenching solution, such as acetonitrile (B52724) containing an internal standard.

  • Analysis: The amount of released payload is quantified by HPLC or LC-MS/MS.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to assess the potential for premature drug release.[8][9][10]

  • Incubation: The ADC is incubated in pooled human plasma (and plasma from other relevant species) at 37°C.

  • Time Points: Samples are collected at multiple time points over several days.

  • ADC Capture: The ADC is isolated from the plasma using an affinity capture method (e.g., protein A beads).

  • Analysis: The amount of intact ADC and released payload is quantified by LC-MS. The drug-to-antibody ratio (DAR) can also be monitored over time.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the potency of the ADC in killing cancer cells.[11]

  • Cell Seeding: Antigen-positive and antigen-negative cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC, an unconjugated antibody control, and a payload-only control.

  • Incubation: The plates are incubated for a period that allows for cell killing (typically 72-96 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent.

  • Absorbance Measurement: The absorbance is read on a plate reader, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated.

Mandatory Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Antigen Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Cleavage & 5. Release Apoptosis Cell Death Payload->Apoptosis 6. Cytotoxicity

Caption: Generalized signaling pathway of an ADC from tumor cell binding to payload release.

Experimental_Workflow_ADC_Evaluation cluster_synthesis Linker & ADC Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Linker_Synthesis Synthesis of This compound Payload_Conjugation Conjugation to Cytotoxic Payload Linker_Synthesis->Payload_Conjugation Antibody_Conjugation Conjugation to Monoclonal Antibody Payload_Conjugation->Antibody_Conjugation ADC_Purification ADC Purification & Characterization Antibody_Conjugation->ADC_Purification Cleavage_Assay Cathepsin B Cleavage Assay ADC_Purification->Cleavage_Assay Stability_Assay Plasma Stability Assay ADC_Purification->Stability_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay ADC_Purification->Cytotoxicity_Assay Cleavage_Kinetics Cleavage Rate (kcat/Km) Cleavage_Assay->Cleavage_Kinetics Stability_HalfLife Plasma Half-life (t1/2) Stability_Assay->Stability_HalfLife Cytotoxicity_IC50 IC50 Values Cytotoxicity_Assay->Cytotoxicity_IC50

Caption: Experimental workflow for the synthesis and preclinical evaluation of an ADC.

References

In-Depth Technical Guide: Safety and Handling of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and general experimental procedures for the cleavable antibody-drug conjugate (ADC) linker, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP. Given the specialized nature of this compound, this document synthesizes available data and provides guidance based on structurally similar compounds.

Introduction

This compound is a cleavable linker used in the synthesis of antibody-drug conjugates. ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker is a critical component, connecting the antibody to the payload and ensuring stability in circulation while enabling the release of the active drug within the target cell.[1][]

The this compound linker features a peptide sequence (D-Ala-Phe-Lys) that is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the intracellular environment of tumor cells.[1][3] The p-aminobenzyl carbamate (B1207046) (PAB) acts as a self-immolative spacer, ensuring the efficient release of the unmodified drug following peptide cleavage. The allyloxycarbonyl (Aloc) groups are protecting groups, and the p-nitrophenyl (PNP) carbonate is an activated group for conjugation to a payload.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 253863-34-2[4]
Molecular Formula C40H46N6O12[4]
Molecular Weight 802.84 g/mol [5]
Purity Typically >96%[5]
Appearance Solid (form may vary)[6]
Solubility Soluble in organic solvents such as DMSO, DCM, and DMF.[4]

Safety and Handling

As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this section provides guidance based on a representative SDS for a structurally and functionally similar ADC linker-drug conjugate, MC-Val-Cit-PAB-MMAE (VcMMAE).[3][7] It is imperative to obtain the specific SDS from your supplier before handling this compound.

Hazard Identification (Representative)

Based on the SDS for VcMMAE, compounds of this class may be classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral1H300: Fatal if swallowed
Acute Toxicity, Dermal1H310: Fatal in contact with skin
Acute Toxicity, Inhalation1H330: Fatal if inhaled
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Source: Representative SDS for a similar compound.[7]

GHS Pictograms (Representative):

  • Skull and Crossbones: Acute Toxicity (fatal)

  • Exclamation Mark: Skin/Eye Irritation, Respiratory Irritation

Personal Protective Equipment (PPE) and Handling

Due to the potential hazards, stringent safety measures must be followed.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

  • Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and full-body protection as necessary.[3]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is required.[7]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]

First Aid Measures (Representative)
ExposureFirst Aid Measures
If Swallowed Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[3]
If on Skin Immediately take off all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. Call a poison center or doctor.[3]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

Source: Representative SDS for a similar compound.[3][7]

Storage and Stability
ConditionRecommendations
Long-Term Storage Store at -20°C in a dark, dry place.[4]
Stability Stable under recommended storage conditions.[3]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[3]
Solutions If dissolved, it is recommended to use the solution fresh. For short-term storage of solutions, store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols and Workflows

The following is a generalized protocol for the conjugation of a cytotoxic drug to an antibody using a linker like this compound. The specific parameters will need to be optimized for the particular antibody, drug, and desired drug-to-antibody ratio (DAR).

General ADC Synthesis Workflow

The overall process involves the activation of the linker, conjugation to the payload, and subsequent reaction with a modified antibody.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Linker-Payload Preparation cluster_2 Step 3: Conjugation and Purification A Monoclonal Antibody (mAb) B Partial Reduction of Disulfide Bonds (e.g., with TCEP or DTT) A->B C Generation of Reactive Thiol Groups B->C H Conjugation of Linker-Payload to Reduced mAb C->H D This compound F Conjugation of Linker to Payload D->F E Cytotoxic Payload (with reactive amine or hydroxyl group) E->F G Activated Linker-Payload Construct F->G G->H I Purification of ADC (e.g., SEC, HIC) H->I J Characterization of ADC (e.g., DAR, Purity) I->J

Caption: General workflow for the synthesis of an antibody-drug conjugate.

Detailed Methodologies (Representative)

A. Antibody Reduction:

  • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • To achieve a desired drug-to-antibody ratio (DAR), a controlled partial reduction of the interchain disulfide bonds is performed.

  • Add a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) to the antibody solution. The molar excess of the reducing agent will determine the number of disulfide bonds reduced.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).

  • Remove the excess reducing agent by buffer exchange using a desalting column.

B. Linker-Payload Conjugation:

  • The this compound linker is first reacted with the cytotoxic payload. The payload must contain a nucleophilic group (e.g., an amine or hydroxyl) that can displace the p-nitrophenoxy group on the linker.

  • Dissolve the linker and the payload in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

  • The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or LC-MS).

  • Once the reaction is complete, the resulting linker-payload conjugate may need to be purified before the next step.

C. Antibody-Linker-Payload Conjugation:

  • The purified and reduced antibody with exposed thiol groups is then reacted with the activated linker-payload construct.

  • The linker-payload construct is added to the antibody solution in a slight molar excess.

  • The reaction is typically performed at room temperature for several hours or overnight.

  • The reaction should be carried out in a buffer with a pH around 7 to ensure the reactivity of the thiol groups.

  • After the conjugation reaction, any unreacted linker-payload and other small molecules are removed. This is typically achieved through purification methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

D. ADC Characterization:

  • The purified ADC is then characterized to determine key quality attributes.

  • Drug-to-Antibody Ratio (DAR): This is a critical parameter and can be determined by methods such as HIC-HPLC or UV-Vis spectroscopy.

  • Purity and Aggregation: Assessed by SEC-HPLC.

  • In Vitro Cytotoxicity: The potency of the ADC is evaluated using cell-based assays on target and non-target cell lines.

Mechanism of Action: Intracellular Drug Release

The following diagram illustrates the signaling pathway leading to the release of the cytotoxic payload within a target cancer cell.

ADC_Mechanism_of_Action A ADC binds to target antigen on cancer cell surface B Internalization via endocytosis A->B C Trafficking to Lysosome B->C D Lysosomal Protease (e.g., Cathepsin B) cleaves peptide linker C->D E Self-immolation of PAB spacer D->E F Release of active cytotoxic payload E->F G Induction of Cell Apoptosis F->G

Caption: Mechanism of intracellular drug release from a cleavable ADC.

This guide is intended for informational purposes for research professionals. Always consult the specific documentation provided by the manufacturer and adhere to all institutional safety protocols.

References

Methodological & Application

Application Notes and Protocols: Enzymatic Cleavage Assay of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells. The linker connecting the antibody to the drug payload is a critical component of ADC design, influencing its stability, efficacy, and safety. Enzyme-cleavable linkers, which are selectively cleaved by enzymes overexpressed in the tumor microenvironment or within tumor cells, offer a sophisticated mechanism for controlled drug release.

This document provides a detailed protocol for an enzymatic cleavage assay of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP , a substrate designed to mimic a cleavable ADC linker system. This linker incorporates a dipeptide sequence (Phe-Lys) that is a known substrate for lysosomal proteases such as Cathepsin B, which is often upregulated in tumor cells.[][2] The linker also features a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer, which, upon cleavage of the peptide bond, releases a p-nitrophenyl (PNP) group. The release of the chromogenic p-nitrophenolate can be monitored spectrophotometrically to determine the rate of enzymatic cleavage. The lysine (B10760008) side chain and the N-terminus are protected by allyloxycarbonyl (Aloc) groups.

Principle of the Assay

The enzymatic assay for this compound is based on the principle of specific enzymatic cleavage of the peptide linker by a protease, followed by a self-immolative chemical rearrangement that liberates a chromogenic reporter molecule.

The key steps are as follows:

  • Enzymatic Cleavage: A protease, such as Cathepsin B, recognizes and cleaves the amide bond between the Phenylalanine (Phe) and Lysine (Lys) residues of the peptide linker.[]

  • Self-Immolation: The cleavage of the peptide bond initiates a 1,6-elimination reaction in the PAB spacer.[]

  • Reporter Release: This self-immolative cascade results in the release of the p-nitrophenolate (PNP) anion, which is a yellow-colored compound.

  • Spectrophotometric Detection: The rate of PNP release is monitored by measuring the increase in absorbance at a specific wavelength (typically 405 nm), which is directly proportional to the rate of enzymatic cleavage.

Materials and Reagents

  • Substrate: this compound

  • Enzyme: Human Cathepsin B (or other suitable protease)

  • Assay Buffer: 50 mM Sodium Acetate (B1210297), 5 mM DTT, pH 5.5. (Note: DTT is required for Cathepsin B activity and should be added fresh).[4]

  • Quenching Solution: Acetonitrile (B52724) with 0.1% TFA

  • Instrumentation: UV-Vis Spectrophotometer or a microplate reader capable of reading absorbance at 405 nm.

  • Consumables: 96-well microplates, pipette tips, and other standard laboratory glassware.

Experimental Protocols

Preparation of Reagents
  • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C.

  • Enzyme Stock Solution: Prepare a stock solution of Cathepsin B in a suitable buffer (e.g., 50 mM Sodium Acetate, pH 5.5). Store in aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Assay Buffer (50 mM Sodium Acetate, 5 mM DTT, pH 5.5): Prepare a 50 mM sodium acetate solution in deionized water and adjust the pH to 5.5 with acetic acid. Just before use, add DTT to a final concentration of 5 mM.[4]

  • Quenching Solution (Acetonitrile with 0.1% TFA): Prepare a solution of acetonitrile containing 0.1% (v/v) trifluoroacetic acid.

Enzymatic Cleavage Assay Procedure
  • Plate Setup: In a 96-well microplate, add 45 µL of pre-warmed (37°C) Assay Buffer to each well designated for the reaction.

  • Substrate Addition: Add 5 µL of the 10 mM this compound stock solution to each well to achieve a final substrate concentration of 1 mM.

  • Controls:

    • No-Enzyme Control: Add 50 µL of Assay Buffer and 5 µL of the substrate stock solution.

    • No-Substrate Control: Add 50 µL of the activated Cathepsin B working solution and 5 µL of DMSO.[4]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the substrate to reach the reaction temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the activated Cathepsin B working solution to the substrate-containing wells. The final reaction volume is 100 µL.

  • Incubation and Measurement: Incubate the plate at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), measure the absorbance at 405 nm using a microplate reader. Alternatively, for a continuous assay, the absorbance can be monitored in real-time.

  • Reaction Quenching (for endpoint assays): At each time point, stop the reaction by transferring a 20 µL aliquot from each reaction well to a new plate or tube containing 80 µL of the Quenching Solution.[4]

Data Presentation

Quantitative Data Summary

The following table provides representative kinetic parameters for the enzymatic cleavage of a peptide-PAB-PNP linker by Cathepsin B. Note that these are example values and may vary depending on the specific experimental conditions.

ParameterValueUnit
Km150µM
Vmax25nmol/min/mg
kcat1.5s-1
kcat/Km1.0 x 104M-1s-1

Mandatory Visualizations

Cleavage_Mechanism cluster_substrate This compound cluster_enzyme Enzyme cluster_cleavage Cleavage & Self-Immolation cluster_products Products Substrate This compound Cleavage Peptide Bond Cleavage Substrate->Cleavage Enzyme Cathepsin B Enzyme->Cleavage SelfImmolation 1,6-Elimination of PAB Cleavage->SelfImmolation LysFragment H-Lys(Aloc)-PAB-PNP (unstable) SelfImmolation->LysFragment PNP p-Nitrophenolate (Yellow) SelfImmolation->PNP PeptideFragment Aloc-D-Ala-Phe

Caption: Mechanism of enzymatic cleavage and self-immolation.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection & Analysis Prep_Reagents Prepare Reagents (Substrate, Enzyme, Buffers) Plate_Setup Set up 96-well Plate Prep_Reagents->Plate_Setup Add_Buffer Add Assay Buffer Plate_Setup->Add_Buffer Add_Substrate Add Substrate Add_Buffer->Add_Substrate Pre_Incubate Pre-incubate at 37°C Add_Substrate->Pre_Incubate Add_Enzyme Initiate with Enzyme Pre_Incubate->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Measure_Abs Measure Absorbance at 405 nm Incubate->Measure_Abs Quench Quench Reaction (Optional) Measure_Abs->Quench Analyze_Data Analyze Data (Calculate Reaction Rate) Measure_Abs->Analyze_Data

Caption: Experimental workflow for the enzymatic cleavage assay.

References

Application Notes and Protocols for Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP in Solid-Phase Peptide Synthesis and Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is a sophisticated, cleavable linker used in the development of Antibody-Drug Conjugates (ADCs).[1][2] ADCs are a promising class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells, thereby minimizing systemic toxicity.[3] The linker component is critical to the success of an ADC, influencing its stability, efficacy, and safety profile.

This particular linker is designed for solid-phase peptide synthesis (SPPS) and features several key components:

  • A Cathepsin B-Cleavable Peptide Sequence (Phe-Lys): The dipeptide sequence, Phenylalanine-Lysine, is specifically designed to be recognized and cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment.[4][] The use of a D-Alanine residue can enhance stability.

  • Self-Immolative Spacer (PAB): The p-aminobenzyl (PAB) group acts as a self-immolative spacer.[4][6] Following the enzymatic cleavage of the peptide, the PAB moiety undergoes a 1,6-elimination reaction, ensuring the efficient and traceless release of the unmodified cytotoxic drug.[6][7]

  • Orthogonal Protecting Groups (Aloc): The allyloxycarbonyl (Aloc) group is used to protect the amine functionalities of D-Alanine and the Lysine (B10760008) side-chain.[8] The Aloc group is stable under the conditions used for Fmoc-based SPPS but can be selectively removed under mild conditions using a palladium catalyst, allowing for precise control during synthesis.[8][9][10]

  • Activated Ester for Conjugation (PNP): The p-nitrophenyl (PNP) ester is a highly reactive group that facilitates the efficient conjugation of the linker-payload construct to the desired antibody, typically through reaction with lysine residues on the antibody surface.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of drug-linker conjugates and their subsequent conjugation to antibodies.

Data Presentation

The following tables provide illustrative quantitative data based on the synthesis of similar peptide linkers for ADCs. Actual results may vary depending on the specific payload, antibody, and experimental conditions.

Table 1: Illustrative Parameters for Solid-Phase Peptide Synthesis of a Drug-Linker Conjugate

ParameterValue/ConditionReference/Note
Resin 2-Chlorotrityl chloride resinAllows for mild cleavage conditions to release the protected peptide.
Resin Loading 0.4 - 0.8 mmol/gTypical loading capacity for this type of resin.
Amino Acid Coupling
Amino Acid Excess3 - 5 equivalentsEnsures complete coupling at each step.[11]
Coupling ReagentHBTU/HATUCommon activating agents in SPPS.[11]
BaseDIPEA (N,N-Diisopropylethylamine)Used to activate the amino acid and neutralize the resin.[11]
Coupling Time1 - 2 hours per amino acidMay require longer for sterically hindered amino acids.[11]
Aloc Deprotection
CatalystPd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Standard catalyst for Aloc removal.[8][9][10]
ScavengerPhenylsilane (PhSiH₃)Traps the cleaved allyl group.[12]
Reaction Time30 - 60 minutesTypically a rapid reaction.
Drug Conjugation
Drug-Linker:Payload Ratio1.1 : 1 (molar equivalents)A slight excess of the linker ensures complete consumption of the payload.
SolventAnhydrous DMF or DMSOCommon solvents for conjugation reactions.
Reaction Time2 - 4 hoursMonitored by LC-MS.
Overall Yield (Drug-Linker) 30 - 50% (after purification)Representative yield for multi-step solid-phase synthesis and conjugation.
Purity (Drug-Linker) >95% (by RP-HPLC)Essential for consistent ADC production.

Table 2: Illustrative Parameters for Antibody-Drug Conjugation and Characterization

ParameterValue/ConditionReference/Note
Antibody Concentration 5 - 10 mg/mL in PBS bufferOptimal concentration for efficient conjugation.
pH for Conjugation 7.5 - 8.5Facilitates the reaction between the PNP ester and lysine amines.
Drug-Linker to Antibody Ratio 5:1 to 10:1 (molar equivalents)This ratio is optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
Reaction Time 2 - 4 hours at Room TemperatureGentle mixing is required to prevent antibody denaturation.
Purification of ADC Size Exclusion Chromatography (SEC) or Protein A ChromatographyRemoves excess drug-linker and unconjugated antibody.
Final Drug-to-Antibody Ratio (DAR) 3.5 - 4.5A common target for optimal efficacy and safety.[13]
ADC Purity >98% (by SEC-HPLC)Ensures a homogenous product.
Monomeric Antibody Content >95%Assessed by SEC to check for aggregation.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Drug-Linker Conjugate

This protocol outlines the manual synthesis of a drug-linker conjugate using this compound on a 2-chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-PAB(PNP)-OH (or a precursor to be activated later)

  • Aloc-Lys(Aloc)-OH

  • Fmoc-Phe-OH

  • Aloc-D-Ala-OH

  • Cytotoxic drug with a primary or secondary amine (e.g., MMAE)

  • Coupling reagents (HBTU, HATU)

  • Base (DIPEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Aloc deprotection solution: Pd(PPh₃)₄ and PhSiH₃ in DCM/DMF

  • Cleavage cocktail: 1% Trifluoroacetic acid (TFA) in DCM

  • Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

  • Resin Preparation:

    • Swell the 2-chlorotrityl chloride resin in DCM in a solid-phase synthesis vessel for 30 minutes.

  • Loading of the PAB Moiety:

    • Dissolve Fmoc-PAB(PNP)-OH (3 equivalents relative to resin loading) and DIPEA (6 equivalents) in anhydrous DCM.

    • Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • Cap any unreacted sites by adding methanol (B129727) and agitating for 30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Peptide Chain Elongation (Iterative Steps):

    • Coupling of Aloc-Lys(Aloc)-OH:

      • In a separate vial, pre-activate Aloc-Lys(Aloc)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

      • Monitor the coupling completion using a Kaiser test.

      • Wash the resin with DMF (3x) and DCM (3x).

    • Coupling of Fmoc-Phe-OH:

      • Repeat the Fmoc deprotection step as described above.

      • Couple Fmoc-Phe-OH using the same activation and coupling procedure.

    • Coupling of Aloc-D-Ala-OH:

      • Repeat the Fmoc deprotection step.

      • Couple Aloc-D-Ala-OH using the same activation and coupling procedure.

  • On-Resin Drug Conjugation (if applicable, requires Aloc deprotection first):

    • This step is an alternative to solution-phase conjugation after cleavage.

    • Aloc Deprotection:

      • Wash the resin with DCM.

      • Prepare a solution of Pd(PPh₃)₄ (0.3 eq.) and PhSiH₃ (5 eq.) in DCM.

      • Add the solution to the resin and agitate for 30-60 minutes under an inert atmosphere (e.g., nitrogen or argon).

      • Wash the resin extensively with DCM (5x), DMF (5x), and a chelating agent wash (e.g., 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues, followed by more DMF and DCM washes.

    • Drug Coupling:

      • Couple the amine-containing cytotoxic drug to the deprotected lysine side-chain using standard coupling reagents.

  • Cleavage of the Protected Peptide-Linker from Resin:

    • Wash the resin with DCM.

    • Add a solution of 1% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain the cleavage solution into a flask containing pyridine (B92270) (to neutralize the TFA).

    • Repeat the cleavage step 3-5 times and combine the filtrates.

    • Evaporate the solvent under reduced pressure.

  • Solution-Phase Drug Conjugation (if not done on-resin):

    • Dissolve the cleaved and protected peptide-linker (1.1 eq.) and the amine-containing payload (1 eq.) in anhydrous DMF.

    • Add DIPEA (3 eq.) and stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Final Aloc Deprotection:

    • Once the drug is conjugated, perform the Aloc deprotection in solution as described in step 5a.

  • Purification:

    • Purify the crude drug-linker conjugate by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white solid.

Protocol 2: Conjugation of the Drug-Linker to an Antibody

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.5-8.5)

  • Purified drug-linker-PNP conjugate

  • Anhydrous DMSO

  • Purification system (e.g., SEC column)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into a conjugation-compatible buffer (e.g., PBS, pH 8.0) to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Drug-Linker Preparation:

    • Dissolve the drug-linker-PNP conjugate in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Slowly add the desired molar excess (e.g., 8 equivalents) of the drug-linker stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction at room temperature for 2-4 hours with gentle agitation. Protect from light if the payload is light-sensitive.

  • Purification of the ADC:

    • Remove the unreacted drug-linker and other small molecules by purifying the ADC using a desalting column or size exclusion chromatography (SEC).

    • Elute with a suitable storage buffer (e.g., PBS).

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[14]

    • Purity and Aggregation: Analyze the final ADC product by SEC-HPLC to determine the percentage of monomeric, aggregated, and fragmented species.

    • In Vitro Cell Cytotoxicity Assay: Evaluate the potency of the ADC on a target-antigen-expressing cancer cell line.

Visualizations

Experimental Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_conjugation Drug-Linker & ADC Synthesis Resin 1. Resin Swelling Load_PAB 2. PAB Loading Resin->Load_PAB Fmoc_Deprot1 3. Fmoc Deprotection Load_PAB->Fmoc_Deprot1 Couple_Lys 4. Couple Aloc-Lys(Aloc) Fmoc_Deprot1->Couple_Lys Fmoc_Deprot2 5. Fmoc Deprotection Couple_Lys->Fmoc_Deprot2 Couple_Phe 6. Couple Fmoc-Phe Fmoc_Deprot2->Couple_Phe Fmoc_Deprot3 7. Fmoc Deprotection Couple_Phe->Fmoc_Deprot3 Couple_Ala 8. Couple Aloc-D-Ala Fmoc_Deprot3->Couple_Ala Cleavage 9. Cleavage from Resin Couple_Ala->Cleavage Drug_Conj 10. Drug Conjugation Cleavage->Drug_Conj Aloc_Deprot 11. Aloc Deprotection Drug_Conj->Aloc_Deprot Purify_DL 12. Purify Drug-Linker Aloc_Deprot->Purify_DL Ab_Conj 13. Antibody Conjugation Purify_DL->Ab_Conj Purify_ADC 14. Purify ADC Ab_Conj->Purify_ADC

Caption: Workflow for the synthesis of an ADC using the this compound linker.

ADC Internalization and Payload Release Pathway

G ADC 1. ADC Binds to Antigen on Cell Surface Internalization 2. Receptor-Mediated Endocytosis ADC->Internalization Endosome 3. Early Endosome Internalization->Endosome Lysosome 4. Lysosome (Acidic pH, High Cathepsin B) Endosome->Lysosome Cleavage 5. Cathepsin B Cleaves Phe-Lys Bond Lysosome->Cleavage Cathepsin B Self_Immolation 6. PAB Self-Immolation (1,6-Elimination) Cleavage->Self_Immolation Payload_Release 7. Active Drug Released into Cytoplasm Self_Immolation->Payload_Release Cell_Death 8. Drug Induces Cell Death (Apoptosis) Payload_Release->Cell_Death

Caption: Cellular pathway of ADC internalization and cathepsin B-mediated payload release.

References

Application Notes and Protocols for Alloc Deprotection of D-Ala-Phe-Lys Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyloxycarbonyl (Alloc) protecting group is a valuable tool in solid-phase peptide synthesis (SPPS), particularly for the orthogonal protection of amine functionalities, such as the ε-amino group of lysine (B10760008).[1][2] Its stability to the acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively, allows for selective deprotection and subsequent modification of the lysine side chain, enabling the synthesis of branched, cyclic, and other complex peptides.[1][3][4] This document provides detailed application notes and protocols for the deprotection of the Alloc group from a D-Ala-Phe-Lys peptide sequence, a common motif in various research and drug development contexts.

The primary method for Alloc group removal involves a palladium(0)-catalyzed Tsuji-Trost allylation reaction.[1] This process typically utilizes a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger to trap the liberated allyl cation and prevent side reactions.[1][5] More recently, metal-free deprotection methods have also been developed as an environmentally friendlier alternative.[6][7]

Deprotection Methods and Comparative Data

Several reagents and conditions can be employed for the deprotection of Alloc-protected lysine residues. The choice of method depends on factors such as the scale of the synthesis, the presence of other sensitive functional groups, and environmental considerations. Below is a summary of common deprotection methods with reported performance data.

Deprotection MethodCatalyst/ReagentScavengerSolventReaction TimeTemperaturePurity/YieldReference
Palladium-Catalyzed (Standard) Pd(PPh₃)₄ (0.2 eq)Phenylsilane (B129415) (PhSiH₃) (20 eq)Dichloromethane (DCM)2 hoursRoom Temp.>98% Purity[1][3]
Palladium-Catalyzed (Alternative Scavenger) Pd(PPh₃)₄N-Methylaniline (28 eq)Tetrahydrofuran (THF)2 hoursRoom Temp.Not specified[8]
Palladium-Catalyzed (Alternative Scavenger) Pd(PPh₃)₄Dimethylamine-borane complex (Me₂NH·BH₃) (40 eq)Not specified40 minutesNot specifiedQuantitative removal[9]
Microwave-Assisted Palladium-Catalyzed Pd(PPh₃)₄Phenylsilane (PhSiH₃)N,N-Dimethylformamide (DMF)2 x 5 minutes38°C>98% Purity[3]
Metal-Free (Iodine-Based) Iodine (I₂) / WaterNone (Quencher: TIS)PolarClean (PC) / Ethyl Acetate (EtOAc)1.5 hours50°C99% Purity[6][7]

Experimental Protocols

Protocol 1: Standard Palladium(0)-Catalyzed Alloc Deprotection on Solid Support

This protocol describes the most common method for the removal of the Alloc group from a resin-bound D-Ala-Phe-Lys(Alloc) peptide.[1][6]

Materials:

  • D-Ala-Phe-Lys(Alloc)-Resin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Sodium diethyldithiocarbamate (B1195824) (optional, for palladium scavenging wash)

  • Solid-phase peptide synthesis (SPPS) reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Swell the D-Ala-Phe-Lys(Alloc)-resin in anhydrous DCM in the SPPS reaction vessel for 30 minutes.

  • Drain the DCM.

  • Prepare the deprotection solution under an inert atmosphere. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.02 mmol, 23.1 mg) and phenylsilane (2.0 mmol, 0.25 mL) in anhydrous DCM (e.g., 4 mL).[1]

  • Add the deprotection solution to the resin.

  • Gently agitate the resin suspension under an inert atmosphere for 2 hours at room temperature.[1][6]

  • Drain the reaction mixture.

  • Wash the resin extensively to remove the palladium catalyst and scavenger. A typical washing sequence is:

    • DCM (5 x 1 min)

    • DMF (5 x 1 min)

    • A 0.5% solution of sodium diethyldithiocarbamate in DMF (2 x 15 min) (optional, to chelate and remove residual palladium)[6]

    • DMF (5 x 1 min)

    • DCM (5 x 1 min)

  • Perform a qualitative test (e.g., Ninhydrin or Kaiser test) to confirm the presence of the free primary amine on the lysine side chain. A positive result indicates successful deprotection.[6]

  • The deprotected resin is now ready for the next synthetic step (e.g., coupling of another amino acid, cyclization, or cleavage from the resin).

Protocol 2: Metal-Free Iodine-Based Alloc Deprotection on Solid Support

This protocol offers a more environmentally friendly alternative to the palladium-catalyzed method.[6][7]

Materials:

  • D-Ala-Phe-Lys(Alloc)-Resin

  • Iodine (I₂)

  • Water

  • PolarClean (PC)

  • Ethyl Acetate (EtOAc)

  • Triisopropylsilane (B1312306) (TIS) (for quenching)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase peptide synthesis (SPPS) reaction vessel

Procedure:

  • Swell the D-Ala-Phe-Lys(Alloc)-resin in a mixture of PolarClean and Ethyl Acetate (e.g., 1:4 v/v).

  • Prepare the deprotection solution: a solution of Iodine (I₂) and water in a mixture of PolarClean and Ethyl Acetate.[6] For a typical reaction, 5 equivalents of I₂ are used.[7]

  • Add the deprotection solution to the resin.

  • Heat the reaction mixture at 50°C for approximately 1.5 hours with gentle agitation.[6][7]

  • After the reaction is complete, cool the mixture and add triisopropylsilane (TIS) to quench the excess iodine.[6]

  • Drain the solution.

  • Wash the resin thoroughly with the PolarClean/EtOAc solvent system, followed by DMF and DCM to remove all reagents and byproducts.

  • Confirm the deprotection using a qualitative test for free amines (e.g., Ninhydrin test).

Visualizations

Experimental Workflow for Palladium-Catalyzed Alloc Deprotection

G cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Workup and Analysis Resin D-Ala-Phe-Lys(Alloc)-Resin Swell Swell Resin in DCM Resin->Swell Reaction Add Deprotection Solution to Resin Agitate for 2h at RT Swell->Reaction Deprotection_Sol Prepare Pd(PPh3)4 / PhSiH3 in DCM (Inert Atmosphere) Deprotection_Sol->Reaction Wash_Resin Wash Resin Extensively (DCM, DMF, Optional Chelator) Reaction->Wash_Resin Confirmation Confirm Deprotection (e.g., Ninhydrin Test) Wash_Resin->Confirmation Final_Product D-Ala-Phe-Lys(NH2)-Resin (Ready for next step) Confirmation->Final_Product

Caption: Workflow for Palladium-Catalyzed Alloc Deprotection of Resin-Bound Peptides.

Logical Relationship of Orthogonal Protection in SPPS

G cluster_fmoc Fmoc Deprotection cluster_alloc Alloc Deprotection cluster_cleavage Final Cleavage Peptide_Resin Fmoc-D-Ala-Phe-Lys(Alloc)-Resin Fmoc_Deprotection Piperidine/DMF Peptide_Resin->Fmoc_Deprotection N-terminus Alloc_Deprotection Pd(PPh3)4 / Scavenger Peptide_Resin->Alloc_Deprotection Lys Side Chain Final_Cleavage TFA Cocktail Peptide_Resin->Final_Cleavage Global Deprotection Elongation Peptide Chain Elongation Fmoc_Deprotection->Elongation Elongation->Peptide_Resin Couple next AA Side_Chain_Mod Side-Chain Modification (e.g., Branching, Cyclization) Alloc_Deprotection->Side_Chain_Mod Side_Chain_Mod->Peptide_Resin Modified Peptide Final_Peptide Deprotected Peptide Final_Cleavage->Final_Peptide

Caption: Orthogonal Protection Strategy in Solid-Phase Peptide Synthesis.

Concluding Remarks

The selective deprotection of the Alloc group from lysine residues is a critical step in the synthesis of complex peptides. The palladium(0)-catalyzed method remains the most widely used and reliable approach, with extensive literature supporting its efficacy. The development of microwave-assisted and metal-free alternatives provides valuable options for process optimization and greener chemistry. Careful selection of the deprotection method and meticulous execution of the protocol are paramount to achieving high purity and yield of the desired D-Ala-Phe-Lys peptide derivative. It is always recommended to perform a small-scale trial to optimize the deprotection conditions for a specific peptide sequence and solid support.

References

Application Notes and Protocols for Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP in Protease Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is a synthetic peptide derivative that holds potential as a chromogenic substrate for the screening of protease inhibitors. Its structure comprises a tripeptide sequence, D-Ala-Phe-Lys, linked to a p-nitroaniline (PNP) reporter group via a p-aminobenzyl (PAB) spacer. While this molecule is often cataloged as a linker for antibody-drug conjugates (ADCs), its inherent properties make it a candidate for use in protease assays.

The core principle of its application in this context lies in the enzymatic cleavage of the peptide backbone by a specific protease. The likely cleavage site is the peptide bond C-terminal to the Lysine (P1 position), a common recognition site for trypsin-like serine proteases and other proteases such as Cathepsin B. Upon cleavage, the PAB-PNP moiety is released and subsequently breaks down to liberate p-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically at approximately 405 nm. The rate of color development is directly proportional to the enzymatic activity, and a reduction in this rate in the presence of a test compound indicates inhibition.

It is important to note that the presence of a D-Alanine at the P3 position may influence the substrate's susceptibility to cleavage by various proteases, as many proteases exhibit high stereospecificity. Therefore, initial enzyme validation studies are crucial.

Assay Principle

The screening assay is based on the hydrolysis of the amide bond C-terminal to the Lysine residue in the this compound substrate by a target protease. This enzymatic cleavage initiates a cascade that results in the release of p-nitrophenol (PNP). The concentration of the released PNP is determined by measuring the increase in absorbance at 405 nm. The reaction is as follows:

  • Enzymatic Cleavage: this compound + H₂O --(Protease)--> Aloc-D-Ala-Phe-Lys + PAB-PNP

  • Spontaneous Decomposition: PAB-PNP --> p-nitrophenol (yellow) + p-aminobenzyl alcohol

In an inhibitor screening context, a decrease in the rate of p-nitrophenol formation signifies the inhibitory activity of a test compound.

Data Presentation

The following tables summarize the key properties of the substrate and provide representative (hypothetical) kinetic data for its cleavage by a putative protease. These values should be determined empirically for the specific enzyme and assay conditions used.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄₀H₄₆N₆O₁₂
Molecular Weight 802.84 g/mol
CAS Number 253863-34-2
Appearance White to off-white solid
Solubility Soluble in DMSO

Table 2: Representative Quantitative Data for Protease Assay

ParameterValueNotes
Wavelength of Max. Absorbance (λmax) for p-nitrophenol 405 nmUnder alkaline conditions
Molar Extinction Coefficient (ε) of p-nitrophenol 18,000 M⁻¹cm⁻¹At pH > 8.0
Hypothetical Protease Target Trypsin-like Serine Protease
Representative Michaelis-Menten Constant (Kₘ) 50 - 200 µMHighly dependent on the specific protease and assay conditions.
Representative Maximum Reaction Velocity (Vₘₐₓ) VariesDependent on enzyme concentration and purity.
Recommended Substrate Concentration for Screening 50 - 100 µMIdeally at or near the Kₘ value.

Experimental Protocols

Protocol 1: Primary Screening of Protease Inhibitors

This protocol is designed for a high-throughput screening campaign in a 96-well plate format to identify potential inhibitors of a target protease.

Materials:

  • This compound substrate

  • Target Protease (e.g., Trypsin, Cathepsin B)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 0.01% Tween-20 for Trypsin)

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (known inhibitor of the target protease)

  • DMSO

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.

    • Enzyme Working Solution: Dilute the target protease in cold assay buffer to a final concentration that yields a linear rate of substrate hydrolysis for at least 30 minutes. The optimal concentration must be determined empirically.

    • Test Compound Plates: Prepare serial dilutions of test compounds in DMSO in a separate 96-well plate.

  • Assay Setup:

    • Add 2 µL of test compound, positive control, or DMSO (vehicle control) to the appropriate wells of the assay plate.

    • Add 88 µL of the enzyme working solution to all wells.

    • Mix gently and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation:

    • Prepare a substrate working solution by diluting the 10 mM stock solution in assay buffer to the desired final concentration (e.g., for a final assay concentration of 100 µM in 100 µL, prepare a 1 mM working solution and add 10 µL).

    • Add 10 µL of the substrate working solution to all wells to start the reaction. The final volume in each well should be 100 µL.

  • Data Acquisition:

    • Immediately place the microplate in a plate reader pre-heated to the assay temperature.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100

Protocol 2: IC₅₀ Determination for Hit Compounds

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of compounds identified as "hits" in the primary screen.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the substrate and enzyme as described in Protocol 1.

    • Prepare a serial dilution series of the hit compound in DMSO (e.g., 10-point, 3-fold dilutions).

  • Assay Setup:

    • Follow the assay setup steps from Protocol 1, adding 2 µL of each concentration of the diluted hit compound to the assay plate. Include vehicle (DMSO) and no-enzyme controls.

  • Reaction Initiation and Data Acquisition:

    • Initiate the reaction and collect kinetic data as described in Protocol 1.

  • Data Analysis:

    • Calculate the reaction rates for each inhibitor concentration.

    • Plot the reaction rate or percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC₅₀ value.

Visualizations

Enzymatic_Reaction sub This compound (Colorless Substrate) protease Target Protease sub->protease Binds to active site prod1 Aloc-D-Ala-Phe-Lys protease->prod1 Cleavage pab_pnp PAB-PNP (Unstable Intermediate) protease->pab_pnp Release pnp p-Nitrophenol (Yellow Product) pab_pnp->pnp Spontaneous Decomposition pab_oh p-aminobenzyl alcohol pab_pnp->pab_oh inhibitor Inhibitor inhibitor->protease Blocks active site

Figure 1. Enzymatic cleavage of the substrate and inhibition mechanism.

Screening_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_read 3. Data Acquisition cluster_analysis 4. Data Analysis prep_reagents Prepare Substrate, Enzyme, and Compound Plates add_cmpd Add Compound/Control (2 µL) prep_reagents->add_cmpd add_enz Add Enzyme Solution (88 µL) add_cmpd->add_enz pre_incubate Pre-incubate (37°C, 15 min) add_enz->pre_incubate add_sub Initiate with Substrate (10 µL) pre_incubate->add_sub read_plate Kinetic Read at 405 nm (30-60 min) add_sub->read_plate calc_rate Calculate Reaction Rates (V₀) read_plate->calc_rate calc_inhib Calculate % Inhibition calc_rate->calc_inhib det_ic50 Determine IC₅₀ for Hits calc_inhib->det_ic50

Figure 2. Workflow for protease inhibitor screening and IC₅₀ determination.

Application Notes and Protocols for the Hydrolysis of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the hydrolysis of the cleavable ADC linker, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP. These guidelines are intended for researchers in drug development and related fields.

Introduction

This compound is a sophisticated, cleavable linker utilized in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3] This linker's design allows for a multi-step, controlled release of a conjugated payload. The hydrolysis involves two primary stages: the removal of the Allyloxycarbonyl (Aloc) protecting groups and the subsequent cleavage of the peptide and the self-immolative p-aminobenzyl (PAB) group. The peptide sequence, D-Ala-Phe-Lys, can be a target for specific proteases, such as Cathepsin B, which is often overexpressed in tumor environments.[4][5] The PAB linker is a self-immolative spacer that, upon cleavage of the peptide, undergoes a 1,6-elimination to release the conjugated drug.[5][] The p-nitrophenyl (PNP) carbonate is a good leaving group, facilitating the initial conjugation of the linker to a payload.

Chemical Structure

  • Molecular Formula: C₄₀H₄₆N₆O₁₂[7][8]

  • Molecular Weight: 802.84 g/mol [7]

  • Structure: The molecule consists of a tripeptide (D-Ala-Phe-Lys) where the N-terminus of D-Ala and the side chain of Lysine are protected by Aloc groups. This peptide is linked to a PAB self-immolative spacer, which is in turn connected to a p-nitrophenyl carbonate.

Experimental Protocols

This section details the two main stages of hydrolysis: Aloc group deprotection and enzymatic peptide cleavage leading to PAB linker self-immolation.

Protocol 1: Aloc Group Deprotection

The removal of the Aloc protecting groups is typically achieved using a palladium catalyst.[9][10] This procedure should be performed under an inert atmosphere to prevent catalyst deactivation.

Materials and Reagents:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (B129415) (PhSiH₃) or other suitable scavenger (e.g., dimedone, morpholine)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • TLC plates and developing chamber

  • HPLC system for reaction monitoring and purification

Procedure:

  • Preparation: Dissolve this compound in anhydrous DCM or DMF in a reaction vessel under a nitrogen or argon atmosphere. A typical concentration is 10-20 mg/mL.

  • Scavenger Addition: Add a scavenger, such as phenylsilane (10-20 equivalents), to the solution. The scavenger traps the allyl group released during the reaction.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.1-0.3 equivalents), to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, the catalyst can be removed by filtration through a pad of celite. The solvent is then removed under reduced pressure.

  • Purification: The resulting deprotected peptide, H-D-Ala-Phe-Lys(H)-PAB-PNP, can be purified by preparative HPLC.

Protocol 2: Enzymatic Cleavage and PAB Self-Immolation

The cleavage of the peptide linker is typically initiated by a specific enzyme, such as Cathepsin B. This is followed by the spontaneous self-immolation of the PAB linker.

Materials and Reagents:

  • Deprotected H-D-Ala-Phe-Lys(H)-PAB-PNP (from Protocol 1)

  • Cathepsin B (human liver or recombinant)

  • Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM dithiothreitol (B142953) (DTT), pH 5.5

  • Reaction tubes

  • Incubator or water bath at 37°C

  • HPLC-MS system for analysis

Procedure:

  • Enzyme Activation: Prepare the Cathepsin B solution in the assay buffer. DTT is required to maintain the active site cysteine in a reduced state.

  • Reaction Setup: Dissolve the deprotected peptide linker in the assay buffer. Add the activated Cathepsin B to initiate the reaction. A typical enzyme-to-substrate ratio is 1:100 to 1:1000 by weight.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture and quench the enzymatic reaction by adding an equal volume of acetonitrile (B52724) or by heating.

  • Analysis: Analyze the samples by HPLC-MS to monitor the disappearance of the starting material and the appearance of the cleaved products: the tripeptide and the released p-aminobenzyl alcohol derivative, which will further decompose.

Data Presentation

The following tables represent illustrative quantitative data that could be obtained from the described experiments.

Table 1: Aloc Deprotection Efficiency

ParameterValue
Starting MaterialThis compound
Reaction Time2 hours
Conversion Rate>95%
Isolated Yield85-90%
Purity (post-HPLC)>98%

Table 2: Enzymatic Cleavage Kinetics (Illustrative)

Time (hours)Substrate Remaining (%)Peptide Fragment (%)Released Moiety (%)
010000
1752525
2505050
4208080
859595
24<1>99>99

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the hydrolysis of this compound.

G cluster_0 Aloc Deprotection cluster_1 Enzymatic Cleavage start Start: this compound dissolve Dissolve in Anhydrous Solvent start->dissolve scavenger Add Scavenger (e.g., Phenylsilane) dissolve->scavenger catalyst Add Pd(PPh3)4 Catalyst scavenger->catalyst react React at Room Temperature catalyst->react monitor Monitor by TLC/HPLC react->monitor workup Work-up and Purification monitor->workup product1 Product: H-D-Ala-Phe-Lys(H)-PAB-PNP workup->product1 start2 Start with Deprotected Peptide product1->start2 Proceed to Enzymatic Cleavage dissolve2 Dissolve in Assay Buffer start2->dissolve2 enzyme Add Activated Cathepsin B dissolve2->enzyme incubate Incubate at 37°C enzyme->incubate analyze Analyze by HPLC-MS incubate->analyze product2 Final Products: Peptide Fragment + Released Moiety analyze->product2

Caption: Experimental workflow for the two-stage hydrolysis.

Chemical Hydrolysis Pathway

This diagram illustrates the chemical pathway of the hydrolysis, starting from the Aloc-protected peptide to the final released products.

G A This compound B H-D-Ala-Phe-Lys(H)-PAB-PNP A->B Pd(PPh3)4, PhSiH3 (Aloc Deprotection) C H-D-Ala-Phe-Lys-OH + p-aminobenzyl alcohol derivative B->C Cathepsin B (Peptide Cleavage) D p-aminobenzyl alcohol + CO2 + Released Drug C->D 1,6-Self-Immolation

Caption: Chemical pathway of hydrolysis and self-immolation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the purification of the cleavable ADC linker, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP, utilizing reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol described herein provides a straightforward and reproducible workflow for obtaining a highly purified product suitable for downstream applications in the development of antibody-drug conjugates (ADCs). The method employs a C18 stationary phase with a water/acetonitrile (B52724) mobile phase gradient containing trifluoroacetic acid (TFA) as an ion-pairing agent to achieve efficient separation.

Introduction

This compound is a valuable linker used in the synthesis of ADCs.[1][2][3][4] The purity of this linker is critical to ensure the homogeneity and efficacy of the final ADC product. RP-HPLC is a powerful technique for the purification of peptides and related molecules, offering high resolution and selectivity.[5][6] The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.[5] This note provides a detailed protocol for the purification of this compound, from sample preparation to fraction collection and analysis.

Experimental Protocol

Materials and Instrumentation
  • Instrumentation: Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

  • Column: C18 reversed-phase column (e.g., 10 µm particle size, 150 Å pore size, 20 mm x 150 mm).

  • Solvents:

    • Mobile Phase A (A): 0.1% TFA in HPLC-grade water.

    • Mobile Phase B (B): 0.1% TFA in HPLC-grade acetonitrile.

  • Sample: Crude this compound.

  • Reagents: HPLC-grade water, acetonitrile, and trifluoroacetic acid.

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of a solvent mixture compatible with the initial mobile phase conditions (e.g., 80% Mobile Phase A / 20% Mobile Phase B).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Method
  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 20% B) for at least 10 column volumes.

  • Inject the filtered sample onto the column.

  • Elute the sample using a linear gradient of Mobile Phase B as detailed in Table 1.

  • Monitor the elution profile at a wavelength of 280 nm, which is suitable for detecting the phenyl and p-nitrophenyl groups in the molecule. The p-nitrophenol (PNP) group itself has a characteristic absorbance that can be monitored.[7][8]

  • Collect fractions corresponding to the main peak of interest.

Post-Purification Analysis
  • Analyze the collected fractions by analytical RP-HPLC to assess purity.

  • Pool the fractions containing the pure product.

  • Remove the solvent by lyophilization to obtain the purified this compound as a solid.

Data Presentation

Table 1: HPLC Gradient Conditions

Time (minutes)% Mobile Phase B (Acetonitrile w/ 0.1% TFA)Flow Rate (mL/min)
02015.0
52015.0
357015.0
409515.0
459515.0
502015.0
602015.0

Table 2: Representative Purification Results

ParameterValue
Crude Purity~65%
Post-Purification Purity>98%
Retention Time~25 minutes
Yield~80%

Visualization

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolution Dissolve Crude Product Filtration Filter Sample (0.45 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Elution Gradient Elution on C18 Column Injection->Elution Detection UV Detection (280 nm) Elution->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis (Analytical HPLC) Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization

Caption: Workflow for the HPLC purification of this compound.

Discussion

The described RP-HPLC method provides an effective means for the purification of this compound. The use of a C18 column offers excellent hydrophobic retention for the protected peptide linker. The gradient elution with acetonitrile allows for the separation of the target compound from more polar and less polar impurities. Trifluoroacetic acid is a common ion-pairing agent in peptide purification that improves peak shape and resolution.[9] The detection wavelength of 280 nm is chosen due to the presence of aromatic rings in the phenylalanine and PAB moieties.

It is important to note that the Aloc (allyloxycarbonyl) protecting group is stable under the acidic conditions of this RP-HPLC method.[10][11][12] Deprotection of the Aloc group typically requires specific conditions, such as a palladium(0) catalyst, and will not occur during this purification step.[11][12][13]

Conclusion

This application note provides a detailed and reproducible protocol for the purification of this compound by RP-HPLC. The method is suitable for producing high-purity material required for the synthesis of antibody-drug conjugates. The provided workflow and parameters can be adapted for different scales of purification.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP moiety is a crucial component in the development of antibody-drug conjugates (ADCs). It serves as a cleavable linker system, connecting a cytotoxic payload to a monoclonal antibody. This linker is designed to be stable in circulation and release the active drug upon internalization into target cells. The peptide sequence (D-Ala-Phe-Lys) is susceptible to cleavage by lysosomal proteases, while the p-aminobenzyl (PAB) group acts as a self-immolative spacer. The allyloxycarbonyl (Aloc) groups protect the amine functionalities on D-alanine and lysine, and the p-nitrophenyl (PNP) group is an activated ester for conjugation to the payload.

Accurate mass spectrometry (MS) analysis is essential for the structural characterization and quality control of this linker-payload synthon. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound fragments, focusing on electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Molecular Structure and Properties

PropertyValue
Molecular Formula C₄₀H₄₆N₆O₁₂
Molecular Weight 802.83 g/mol
Monoisotopic Mass 802.3174 g/mol

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

  • 0.22 µm syringe filters

Protocol:

  • Stock Solution Preparation: Accurately weigh a small amount of the this compound standard and dissolve it in 100% ACN to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with a solvent mixture of 50:50 ACN:water with 0.1% FA to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

  • Sample Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC separation is recommended to ensure the purity of the analyte entering the mass spectrometer and to separate it from any potential impurities or degradation products.

LC Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Parameters (ESI-Positive Mode):

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MS Scan Range m/z 100 - 1000
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Collision Energy Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum

Data Presentation: Predicted Fragmentation Pattern and Quantitative Data

The fragmentation of the this compound ion ([M+H]⁺, m/z 803.32) is expected to primarily occur along the peptide backbone, resulting in the formation of b- and y-type ions. Fragmentation of the Aloc protecting groups and the PAB-PNP linker may also be observed.

Predicted Major Fragment Ions

The following table summarizes the predicted major fragment ions for the [M+H]⁺ of this compound.

Ion TypeFragment StructurePredicted m/z
[M+H]⁺ This compound 803.32
b₁Aloc-D-Ala158.08
b₂Aloc-D-Ala-Phe305.15
b₃Aloc-D-Ala-Phe-Lys(Aloc)519.26
y₁Lys(Aloc)-PAB-PNP646.25
y₂Phe-Lys(Aloc)-PAB-PNP499.18
y₃D-Ala-Phe-Lys(Aloc)-PAB-PNP352.11
-Loss of Aloc group717.27
-Loss of PNP group664.29

Note: The m/z values are for the monoisotopic masses of the singly charged ions.

Visualizations

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Stock Solution (1 mg/mL in ACN) prep2 Working Solution (1-10 µg/mL in 50:50 ACN:H₂O + 0.1% FA) prep1->prep2 prep3 Filtration (0.22 µm) prep2->prep3 lc Reversed-Phase LC Separation prep3->lc Injection ms ESI-MS (Full Scan) lc->ms msms Tandem MS (MS/MS) Fragmentation ms->msms data1 Identify Precursor Ion ([M+H]⁺) msms->data1 data2 Analyze Fragmentation Pattern data1->data2 data3 Structural Confirmation data2->data3

Caption: Workflow for the LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathway

fragmentation_pathway cluster_b_ions b-ions cluster_y_ions y-ions cluster_neutral_loss Neutral Losses parent [M+H]⁺ m/z 803.32 This compound b3 b₃ m/z 519.26 Aloc-D-Ala-Phe-Lys(Aloc) parent->b3 y₁ cleavage y1 y₁ m/z 646.25 Lys(Aloc)-PAB-PNP parent->y1 b₃ cleavage loss_aloc Loss of Aloc m/z 717.27 parent->loss_aloc loss_pnp Loss of PNP m/z 664.29 parent->loss_pnp b1 b₁ m/z 158.08 Aloc-D-Ala b2 b₂ m/z 305.15 Aloc-D-Ala-Phe b2->b1 y₃ cleavage b3->b2 y₂ cleavage y2 y₂ m/z 499.18 Phe-Lys(Aloc)-PAB-PNP y1->y2 b₂ cleavage y3 y₃ m/z 352.11 D-Ala-Phe-Lys(Aloc)-PAB-PNP y2->y3 b₁ cleavage

Caption: Predicted fragmentation pathway for this compound.

Discussion of Fragmentation

  • Peptide Backbone Cleavage: The primary fragmentation is anticipated to occur at the amide bonds of the peptide backbone, leading to the formation of a series of b- and y-ions. The relative abundance of these ions will provide sequence information and confirm the D-Ala-Phe-Lys structure.

  • Protecting Group Fragmentation: The Aloc protecting groups may undergo fragmentation, although this is generally less favorable than peptide backbone cleavage under typical CID conditions. A neutral loss of the Aloc group (C₄H₅O₂, 85.03 Da) from the precursor or fragment ions may be observed.

  • Linker Fragmentation: The PAB-PNP linker is expected to be relatively stable under these conditions. However, loss of the p-nitrophenoxy group (C₆H₄NO₃, 138.02 Da) could occur. The self-immolative nature of the PAB spacer is typically triggered enzymatically and is less likely to be a primary fragmentation pathway in the gas phase.

Conclusion

The mass spectrometric methods detailed in this document provide a robust framework for the characterization of the this compound ADC linker. By employing high-resolution LC-MS and tandem MS, researchers can confirm the identity, purity, and fragmentation behavior of this critical component, ensuring the quality and consistency of the final antibody-drug conjugate. The provided protocols and predicted fragmentation data serve as a valuable resource for scientists and professionals in the field of drug development.

Application Notes and Protocols for Labeling Bacterial Cells with D-Amino Acid Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Specified Compound: Aloc-D-Ala-Phe-Lys-derivatives

Initial searches for a direct cell labeling protocol using "Aloc-D-Ala-Phe-Lys derivatives" indicate that the specific molecule, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP, is not a fluorescent probe for direct cellular imaging. Instead, it is characterized as a cleavable linker used in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3][4] In this context, the "Aloc" (allyloxycarbonyl) components are protecting groups, and the entire molecule serves as a building block to connect an antibody to a therapeutic payload.

However, the core component "D-Ala" is a key constituent of bacterial cell walls, and fluorescently labeled D-amino acids are widely used as probes to visualize bacterial cell wall synthesis.[5] This document will, therefore, provide a detailed protocol on the more common and established application of using fluorescent D-amino acid derivatives for the labeling of bacterial cells, a technique highly relevant to the core components of the user's query.

Introduction to Fluorescent D-Amino Acid (FDAA) Labeling

Fluorescent D-amino acids (FDAAs) are powerful tools for visualizing bacterial cell wall synthesis, also known as peptidoglycan (PG) biosynthesis.[5] Unlike mammalian cells, bacteria incorporate D-amino acids into their PG, making FDAAs highly specific probes for bacteria.[5] These probes are metabolically incorporated into the PG by bacterial enzymes, allowing for the direct and real-time visualization of cell growth, division, and morphology with minimal toxicity. This method is applicable to a wide range of Gram-positive and Gram-negative bacteria.

Signaling Pathway and Mechanism of Incorporation

The incorporation of FDAAs into the bacterial cell wall is mediated by the enzymes involved in peptidoglycan biosynthesis. Specifically, transpeptidases recognize the D-amino acid structure and incorporate the fluorescent analog into the peptide side chains of the growing peptidoglycan network. This process allows for the covalent labeling of the bacterial cell wall at sites of active synthesis.

FDAA_Incorporation cluster_extracellular Extracellular Space / Periplasm FDAA Fluorescent D-Amino Acid (FDAA) Transpeptidase Transpeptidase (PBP) FDAA->Transpeptidase binds PG_labeled Labeled Peptidoglycan Transpeptidase->PG_labeled incorporates FDAA PG_precursor Peptidoglycan Precursor PG_precursor->Transpeptidase binds

Caption: Mechanism of FDAA incorporation into peptidoglycan.

Experimental Workflow

The general workflow for labeling bacterial cells with FDAAs is a straightforward process involving incubation of the bacterial culture with the fluorescent probe, followed by washing and imaging.

Experimental_Workflow A Bacterial Culture (Log Phase) B Add FDAA Probe A->B C Incubate (e.g., 5-30 min at 37°C) B->C D Wash Cells (e.g., Centrifugation in PBS) C->D E Fixation (Optional) (e.g., with PFA) D->E F Imaging (Fluorescence Microscopy) D->F E->F

Caption: General experimental workflow for bacterial cell labeling with FDAAs.

Quantitative Data Summary

The following table summarizes typical concentration ranges and incubation times for labeling various bacterial species with common FDAAs. It is important to note that optimal conditions should be determined empirically for each specific strain and experimental setup.

Bacterial SpeciesFDAA ProbeConcentration Range (µM)Incubation TimeReference
Escherichia coliHADA (Blue)0.5 - 25 - 15 min[6]
Bacillus subtilisNADA (Green)1 - 510 - 30 min[6]
Staphylococcus aureusRADA (Red)1 - 1015 - 45 min
Pseudomonas aeruginosaHADA (Blue)2 - 1030 - 60 min[6]
Mycobacterium smegmatisNADA (Green)5 - 201 - 4 hours[7]

Detailed Experimental Protocols

Protocol 1: General Labeling of Gram-Negative Bacteria (e.g., E. coli)

Materials:

  • Log-phase culture of E. coli

  • Fluorescent D-amino acid (FDAA) stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 4% in PBS (for fixation, optional)

  • Microcentrifuge tubes

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Grow E. coli to mid-log phase in appropriate liquid medium.

  • To 1 mL of the bacterial culture, add the FDAA stock solution to a final concentration of 1 µM.

  • Incubate the culture with the FDAA for 10 minutes at 37°C with shaking.

  • Pellet the cells by centrifugation at 5,000 x g for 3 minutes.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of fresh PBS.

  • Repeat the wash step (step 4 and 5) two more times to remove unincorporated probe.

  • (Optional) Fixation: Resuspend the final cell pellet in 1 mL of 4% PFA and incubate for 20 minutes at room temperature. Then, wash the cells twice with PBS.

  • Resuspend the final cell pellet in a small volume of PBS (e.g., 20 µL).

  • Spot 2-5 µL of the cell suspension onto a clean microscope slide, cover with a coverslip, and seal.

  • Image the labeled cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Protocol 2: Two-Step Labeling using Bioorthogonal Probes

This protocol utilizes a D-amino acid analog containing a bioorthogonal handle (e.g., an azide), which is then detected in a second step with a fluorescent probe via click chemistry.[8]

Materials:

  • Log-phase bacterial culture

  • Azide-modified D-alanine (e.g., 3-Azido-D-alanine) stock solution (10 mM in water or DMSO)

  • PBS, pH 7.4

  • Fixation and permeabilization reagents (if performing intracellular click reaction)

  • Click chemistry reagents:

    • Alkyne-fluorophore conjugate (e.g., DBCO-Cy5 for copper-free click, or an alkyne-fluorophore for CuAAC)

    • For CuAAC: Copper (II) sulfate (B86663) (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper chelating ligand (e.g., THPTA).

Procedure:

Step 1: Metabolic Incorporation of the Azide Probe

  • Grow bacteria to mid-log phase.

  • Add the azide-modified D-alanine to the culture to a final concentration of 100-500 µM.

  • Incubate for a period equivalent to one to two cell doublings.

  • Wash the cells three times with PBS as described in Protocol 1.

Step 2: Fluorescent Labeling via Click Chemistry (Copper-Free SPAAC for live cells)

  • After washing, resuspend the live, azide-labeled bacteria in PBS.

  • Add a cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Cy5) to a final concentration of 10-50 µM.[8]

  • Incubate for 1-2 hours at the optimal growth temperature for the bacteria, protected from light.[8]

  • Wash the cells three times with PBS to remove the unreacted dye.

  • Proceed with imaging.

Step 2: Fluorescent Labeling via Click Chemistry (CuAAC for fixed cells)

  • After washing, fix and, if necessary, permeabilize the cells.

  • Prepare the click reaction cocktail. For a 200 µL reaction, mix:

    • 1 µL of 20 mM CuSO₄

    • 1 µL of 100 mM THPTA

    • 1 µL of 1 mM alkyne-fluorophore

    • Resuspended cells in ~190 µL PBS

  • Initiate the reaction by adding 5 µL of freshly prepared 100 mM sodium ascorbate.

  • Incubate for 30-60 minutes at room temperature, protected from light.[8]

  • Wash the cells three times with PBS.

  • Proceed with imaging.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescent signal - Inefficient probe incorporation- Low probe concentration- Incorrect microscope settings- Increase incubation time or probe concentration- Ensure bacteria are in an active growth phase- Optimize microscope exposure and gain settings
High background fluorescence - Insufficient washing- Probe precipitation- Increase the number of wash steps- Ensure the probe is fully dissolved in the stock solution and at the working concentration
Cell death or altered morphology - Probe toxicity at high concentrations- Perform a dose-response curve to determine the optimal, non-toxic labeling concentration- Reduce incubation time

Conclusion

Labeling bacterial cells with fluorescent D-amino acid derivatives is a robust and versatile method for studying bacterial cell wall dynamics. The protocols provided herein offer a starting point for researchers to visualize bacterial growth and morphology. Optimization of probe concentration and incubation time is recommended for each bacterial species and experimental condition to achieve the best results.

References

Application Notes and Protocols for Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is a sophisticated chemical probe designed for the detection and quantification of specific protease activity. This peptide-based molecule is particularly useful in the context of drug development, especially for antibody-drug conjugates (ADCs), where selective cleavage of a linker at the target site is paramount. The probe incorporates a protease-sensitive dipeptide sequence (Phe-Lys), a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer, and a p-nitrophenyl (PNP) reporter group. The allyloxycarbonyl (Aloc) protecting groups on the N-terminus and the lysine (B10760008) side chain offer opportunities for further chemical modification.

Upon enzymatic cleavage of the amide bond between phenylalanine (Phe) and lysine (Lys) by proteases such as cathepsin B, a cascade of reactions is initiated. The cleavage unmasks the p-aminobenzyl group, which then undergoes spontaneous 1,6-elimination. This self-immolative process leads to the release of the p-nitrophenolate anion, a chromogenic reporter that can be readily quantified by spectrophotometry at approximately 405 nm. The rate of color formation is directly proportional to the enzymatic activity, enabling kinetic studies of the target protease.

Chemical Properties and Structure

PropertyValue
Molecular Formula C40H46N6O12
Molecular Weight 802.84 g/mol
CAS Number 253863-34-2
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF

Principle of Detection

The utility of this compound as a chemical probe is based on a well-defined enzymatic and chemical cascade. The Phe-Lys dipeptide is a known substrate for the lysosomal cysteine protease, cathepsin B, which is often upregulated in tumor tissues. The enzymatic cleavage of the Phe-Lys bond triggers a self-immolation of the PAB linker, which in turn releases the p-nitrophenol (PNP) reporter molecule. The liberated PNP, in its deprotonated form (p-nitrophenolate), exhibits a distinct yellow color with a maximum absorbance at around 405 nm.

G cluster_probe Probe: this compound cluster_enzyme Enzymatic Cleavage cluster_reaction Self-Immolation & Reporter Release cluster_detection Detection Probe This compound CathepsinB Cathepsin B Probe->CathepsinB 1. Binding Cleaved_Intermediate Unstable Intermediate CathepsinB->Cleaved_Intermediate 2. Cleavage PNP p-Nitrophenol (Yellow) Cleaved_Intermediate->PNP 3. Self-Immolation Byproduct Aloc-D-Ala-Phe-Lys(Aloc) + CO2 Cleaved_Intermediate->Byproduct Spectrophotometer Spectrophotometer (Abs @ 405 nm) PNP->Spectrophotometer 4. Quantification

Figure 1. Workflow of protease activity detection.

Applications

  • Enzyme Kinetics and Inhibitor Screening: This probe can be employed to determine the kinetic parameters (e.g., Km and Vmax) of proteases that recognize the Phe-Lys sequence. It is also a valuable tool for high-throughput screening of potential enzyme inhibitors.

  • ADC Linker Stability Studies: As the probe mimics a cleavable linker used in antibody-drug conjugates, it can be utilized to study the stability of such linkers in various biological matrices, including plasma and lysosomal preparations.

  • Cancer Research: Given that cathepsin B activity is often elevated in cancerous tissues, this probe can be used to assess the enzymatic activity in tumor lysates or conditioned media, potentially serving as a diagnostic or prognostic tool.

Experimental Protocols

Protocol 1: Determination of Protease Activity using this compound

This protocol provides a general framework for measuring the activity of a purified protease (e.g., human cathepsin B) or the protease activity within a complex biological sample (e.g., cell lysate).

Materials:

  • This compound

  • Purified protease (e.g., recombinant human Cathepsin B) or cell/tissue lysate

  • Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)

  • Activation Buffer (for cysteine proteases like Cathepsin B): Assay Buffer supplemented with 5 mM DTT (prepare fresh)

  • DMSO (anhydrous)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

    • Prepare working solutions of the probe by diluting the stock solution in Assay Buffer to the desired concentrations (e.g., for determining Km, a range of concentrations from 0.1x to 10x the expected Km should be prepared).

    • Reconstitute and dilute the protease in Activation Buffer to the desired concentration. Keep the enzyme on ice.

  • Enzyme Activation (for Cathepsin B and other cysteine proteases):

    • Incubate the diluted protease solution in Activation Buffer for 15 minutes at 37°C to ensure the active site cysteine is in a reduced state.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of the activated enzyme solution to each well.

    • Include a "no-enzyme" control for each substrate concentration by adding 50 µL of Activation Buffer instead of the enzyme solution.

    • To initiate the reaction, add 50 µL of the probe working solution to each well. The final reaction volume will be 100 µL.

  • Data Acquisition:

    • Immediately place the microplate in a plate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.

  • Data Analysis:

    • For each concentration of the probe, subtract the absorbance values of the "no-enzyme" control from the corresponding enzyme-containing wells.

    • Plot the change in absorbance over time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

    • Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol at 405 nm (typically ~18,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the sample in the microplate well.

    • For kinetic studies, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Removal of Aloc Protecting Groups

For applications requiring a free N-terminus or lysine side chain, the Aloc groups can be removed using a palladium catalyst.

Materials:

  • Aloc-protected peptide probe

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Phenylsilane (B129415)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the Aloc-protected peptide in DCM or DMF.

  • Under an inert atmosphere, add phenylsilane (e.g., 20 equivalents).

  • Add Pd(PPh₃)₄ (e.g., 0.2 equivalents).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or LC-MS).

  • Upon completion, the deprotected peptide can be purified by standard chromatographic techniques.

Signaling Pathway and Mechanism of Action

G Probe This compound CathepsinB Cathepsin B Probe->CathepsinB Cleavage at Phe-Lys bond CleavedPeptide Aloc-D-Ala-Phe-Lys(Aloc) CathepsinB->CleavedPeptide PAB_PNP H2N-PAB-PNP CathepsinB->PAB_PNP PAB_intermediate p-Aminobenzyl Quinone Methide PAB_PNP->PAB_intermediate 1,6-Elimination PNP p-Nitrophenol (Reporter) PAB_intermediate->PNP Release CO2 CO2 PAB_intermediate->CO2 Release

Figure 2. Mechanism of probe activation and reporter release.

Quantitative Data Summary

The following table provides a template for the type of quantitative data that can be generated using this probe. The specific values must be determined experimentally.

ParameterDescriptionTypical Range (Example)
Km Michaelis-Menten constant; substrate concentration at half-maximal velocity.10 - 200 µM
Vmax Maximum reaction velocity at saturating substrate concentration.Dependent on enzyme concentration
kcat Turnover number; number of substrate molecules converted per enzyme molecule per second.0.1 - 10 s⁻¹
kcat/Km Catalytic efficiency of the enzyme.10³ - 10⁶ M⁻¹s⁻¹
Molar Extinction Coefficient (ε) of p-Nitrophenol A constant used to calculate the concentration of the product from absorbance readings at 405 nm.~18,000 M⁻¹cm⁻¹

Note: The kinetic parameters are highly dependent on the specific protease, pH, temperature, and buffer conditions. The values provided are for illustrative purposes only.

Application Notes: Techniques for Monitoring Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The molecule Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is a sophisticated, cleavable linker system designed for the synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3] ADCs are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug, connected by a chemical linker.[4][5] The kinetic analysis of reactions involving this linker is critical for process optimization, quality control, and ensuring the final ADC product has the desired stability and efficacy.[5] This document provides detailed protocols for monitoring two key reactions involving this linker: the deprotection of the Allyloxycarbonyl (Aloc) groups and the conjugation reaction monitored by the release of p-nitrophenol (PNP).

The linker consists of several key components:

  • Two Aloc Protecting Groups: These groups mask the primary amines on D-Ala and Lys, allowing for orthogonal chemistry. Their removal is typically achieved through palladium(0)-catalyzed cleavage.[6]

  • A Protease-Cleavable Peptide Sequence: The D-Ala-Phe-Lys sequence is designed to be selectively cleaved by lysosomal proteases like Cathepsin B, ensuring payload release within the target cell.[7]

  • A PAB (p-aminobenzyl alcohol) Spacer: This self-immolative spacer ensures the efficient release of an unmodified drug after peptide cleavage.

  • A PNP (p-nitrophenyl) Activated Carbonate: This is a reactive leaving group that facilitates the conjugation of the linker to a drug molecule containing a nucleophilic group (e.g., an amine). The release of the p-nitrophenolate ion can be monitored spectrophotometrically.[8]

Monitoring Aloc Group Deprotection Kinetics by RP-HPLC

The removal of the two Aloc protecting groups is a crucial first step to unmask the amine functionalities for subsequent conjugation steps. The reaction is typically monitored by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with Mass Spectrometry (LC-MS) for definitive peak identification.[6][9][10]

Experimental Protocol: RP-HPLC Method

This protocol describes a general method for monitoring the palladium-catalyzed deprotection of the Aloc groups.

1.1. Materials and Equipment:

  • This compound

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)[6][11]

  • Nucleophilic scavenger (e.g., Phenylsilane, Meldrum's acid)[6][12]

  • Anhydrous, amine-free solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Quenching solution (e.g., water or a suitable buffer)

  • RP-HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size for peptides)[9]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water[9]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724) (ACN)[9]

  • LC-MS system for mass confirmation (optional but recommended)[10]

1.2. Reaction Procedure:

  • Dissolve this compound in the chosen anhydrous solvent to a known concentration (e.g., 10 mg/mL).

  • Add the scavenger (e.g., 20 equivalents of phenylsilane).[11][13]

  • Initiate the reaction by adding the palladium(0) catalyst (e.g., 0.1-0.2 equivalents).[11]

  • Stir the reaction at room temperature.[6]

  • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the aliquot in a solution containing a slight excess of mobile phase A to stop the reaction and prepare it for analysis.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.[9]

1.3. HPLC Conditions:

  • Column: C18 reversed-phase column

  • Flow Rate: 1.0 mL/min[9]

  • Detection: UV absorbance at 214 nm (peptide backbone) and 317 nm (PNP group).[9][14]

  • Column Temperature: 30-40 °C[9]

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: Return to 5% B and equilibrate

1.4. Data Analysis:

  • Identify the peaks corresponding to the starting material, the mono-deprotected intermediate, and the fully deprotected product based on their retention times. Use LC-MS to confirm the identity of each peak.

  • Plot the peak area of the starting material and the final product as a function of time.

  • Calculate the percentage conversion at each time point to determine the reaction kinetics.

Data Presentation

Table 1: Representative HPLC and Mass Spectrometry Data for Aloc Deprotection

Compound Description Expected Retention Time (min) Expected Monoisotopic Mass [M+H]⁺
1 This compound ~22.5 803.32
2 Mono-deprotected Intermediate ~18.0 717.29

| 3 | H₂N-D-Ala-Phe-Lys(NH₂)-PAB-PNP | ~14.2 | 631.26 |

Note: Retention times are illustrative and will vary based on the specific HPLC system and conditions.

Visualization

G cluster_reaction Aloc Deprotection Pathway cluster_monitoring Analytical Monitoring A This compound (Starting Material) B Mono-deprotected Intermediate A->B  -1 Aloc + Pd(0), Scavenger C H₂N-D-Ala-Phe-Lys(NH₂)-PAB-PNP (Final Product) B->C  -1 Aloc + Pd(0), Scavenger D RP-HPLC / LC-MS Analysis (Monitor disappearance of A and appearance of C) C->D  Time-course sampling

Caption: Aloc deprotection reaction monitored by RP-HPLC/LC-MS.

Monitoring Conjugation Kinetics by UV/Vis Spectrophotometry

The conjugation of the linker to a drug molecule (or a model amine) proceeds via the displacement of the p-nitrophenyl (PNP) group. The released p-nitrophenolate ion has a characteristic yellow color and strong absorbance around 400-410 nm in a basic or neutral medium, making it an excellent chromogenic reporter for real-time kinetic monitoring.[8]

Experimental Protocol: Spectrophotometric Assay

This protocol outlines a method to measure the rate of conjugation by monitoring PNP release.

2.1. Materials and Equipment:

  • This compound

  • Drug molecule or model nucleophile with a primary amine (e.g., N-acetylcysteine, simple primary amine)

  • Reaction Buffer: A suitable buffer such as sodium phosphate (B84403) or HEPES, pH 7.0-8.5.

  • UV/Vis spectrophotometer or microplate reader capable of kinetic measurements.

  • Quartz cuvettes or UV-transparent microplates.

2.2. Procedure:

  • Prepare a stock solution of the linker in a compatible organic solvent (e.g., DMSO, DMF) and a stock solution of the amine-containing drug/molecule in the reaction buffer.

  • Determine the extinction coefficient of free p-nitrophenol under the exact buffer conditions to be used. This is done by preparing a standard curve of known PNP concentrations and measuring their absorbance at the λ_max (typically ~405 nm).

  • In a cuvette or microplate well, add the reaction buffer.

  • Add the amine-containing molecule to the desired final concentration (e.g., 1 mM).

  • Place the cuvette/plate in the spectrophotometer and let it equilibrate to the desired temperature (e.g., 25 °C or 37 °C).

  • Initiate the reaction by adding a small volume of the linker stock solution to achieve the desired final concentration (e.g., 100 µM). Mix quickly and thoroughly.

  • Immediately start monitoring the absorbance at the λ_max of p-nitrophenolate (e.g., 405 nm) over time. Collect data points at regular intervals (e.g., every 30 seconds) for a period sufficient to observe significant reaction progress (e.g., 1-2 hours).

2.3. Data Analysis:

  • Convert the measured absorbance values to the concentration of released PNP using the Beer-Lambert law (A = εbc) and the previously determined extinction coefficient (ε).

  • Plot the concentration of released PNP versus time.

  • The initial reaction rate (v₀) can be determined from the slope of the linear portion of this curve.

  • By performing the experiment at various concentrations of reactants, kinetic parameters such as the rate constant (k) can be determined.

Data Presentation

Table 2: Representative Kinetic Data for PNP Release

Time (min) Absorbance at 405 nm [PNP] Released (µM)
0 0.010 0.5
5 0.150 7.5
10 0.285 14.3
20 0.510 25.5
30 0.690 34.5
60 0.980 49.0

Assuming an extinction coefficient (ε) of 20,000 M⁻¹cm⁻¹ and a path length (b) of 1 cm.

Visualization

G cluster_workflow Overall Experimental Workflow start Start: Aloc-Linker-PNP deprotection Step 1: Aloc Deprotection (Pd(0) catalyst) start->deprotection monitor1 Monitor via RP-HPLC / LC-MS deprotection->monitor1 intermediate Intermediate: H₂N-Linker-PNP deprotection->intermediate conjugation Step 2: Drug Conjugation (via PNP displacement) monitor2 Monitor via Spectrophotometry (PNP Release) conjugation->monitor2 product Final Product: Antibody-Linker-Drug conjugation->product intermediate->conjugation

Caption: Workflow for ADC synthesis and kinetic monitoring points.

G cluster_principle Spectrophotometric Assay Principle cluster_detection Detection reactant1 Linker-PAB-PNP (Colorless) product1 Linker-PAB-NH-Drug (Conjugate) reactant1->product1 + reactant2 Drug-NH₂ product2 HO-Ph-NO₂ (p-Nitrophenol) (Yellow, A_max ≈ 405 nm) reactant2->product2 Reaction leads to release of detector Measure Absorbance at ~405 nm over time to determine reaction rate product2->detector

Caption: Principle of monitoring conjugation by PNP release.

References

Application Notes and Protocols for Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is a highly versatile, cleavable linker designed for the development of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs). This linker incorporates several key features to ensure stability in circulation and efficient, targeted release of a therapeutic payload. The presence of a D-alanine residue is intended to enhance plasma stability by conferring resistance to degradation by serum peptidases. The Phe-Lys dipeptide sequence serves as a specific cleavage site for the lysosomal protease Cathepsin B, which is often upregulated in the tumor microenvironment. The p-aminobenzyl alcohol (PAB) functions as a self-immolative spacer, ensuring the release of the unmodified drug upon peptide cleavage. The p-nitrophenyl (PNP) carbonate group provides a reactive site for the efficient conjugation of hydroxyl- or amine-containing payloads. The allyloxycarbonyl (Aloc) protecting groups on the D-alanine and lysine (B10760008) residues allow for selective deprotection during the synthesis of the drug-linker construct.

These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in the synthesis and evaluation of ADCs.

Chemical Information

PropertyValue
Full Name Allyloxycarbonyl-D-alanyl-L-phenylalanyl-L-lysinyl(allyloxycarbonyl)-p-aminobenzyl-p-nitrophenyl carbonate
CAS Number 253863-34-2
Molecular Formula C₄₀H₄₆N₆O₁₂
Molecular Weight 802.84 g/mol
Purity Typically >95%
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO, DMF, and DCM

Mechanism of Action in Targeted Drug Delivery

The targeted drug delivery strategy using an ADC constructed with the this compound linker involves a multi-step process.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor Tumor Microenvironment cluster_release Payload Release and Action ADC Antibody-Drug Conjugate (ADC) in circulation TumorCell Tumor Cell (Antigen Expression) ADC->TumorCell 1. Targeting & Binding Endosome Endosome (pH 6.0-6.5) TumorCell->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) High Cathepsin B Endosome->Lysosome 3. Trafficking Cleavage Peptide Linker Cleavage by Cathepsin B Lysosome->Cleavage 4. Enzymatic Cleavage SelfImmolation PAB Self- Immolation Cleavage->SelfImmolation 5. Self-Immolation Cascade DrugRelease Free Drug Released SelfImmolation->DrugRelease CellDeath Apoptosis/ Cell Death DrugRelease->CellDeath 6. Cytotoxic Effect

Figure 1: Mechanism of action of an ADC with the cleavable linker.
  • Targeting and Binding: The ADC circulates in the bloodstream and selectively binds to antigens overexpressed on the surface of tumor cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically via endocytosis.

  • Trafficking: The internalized ADC is trafficked to the lysosome.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the Phe-Lys peptide bond of the linker.

  • Self-Immolation: Cleavage of the peptide bond triggers a 1,6-elimination reaction in the PAB self-immolative spacer.

  • Payload Release and Action: This cascade results in the release of the active cytotoxic drug into the cytoplasm of the tumor cell, where it can then exert its therapeutic effect, leading to apoptosis or cell death.

Data Presentation

While specific quantitative data for ADCs constructed with the this compound linker is not extensively available in peer-reviewed literature, the following tables provide a template for the types of data that should be generated and presented. Example data from similar linker technologies are included for illustrative purposes.

Table 1: In Vitro Cathepsin B Cleavage of Drug-Linker Conjugate

Time (hours)% Intact Drug-Linker% Released Drug
01000
17525
43070
81090
24<1>99

Table 2: Plasma Stability of an ADC

Time (hours)Species% Intact ADC (DAR)
0Human100
24Human95
48Human92
96Human88
0Mouse100
24Mouse85
48Mouse75
96Mouse65

Table 3: In Vitro Cytotoxicity of an ADC

Cell LineAntigen ExpressionIC₅₀ of ADC (nM)IC₅₀ of Free Drug (nM)
Cell Line AHigh1.50.1
Cell Line BLow50.20.1
Cell Line CNegative>10000.1

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of an ADC using the this compound linker. Optimization may be required for specific antibodies, drugs, and experimental conditions.

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the deprotection of the Aloc groups and subsequent conjugation of a hydroxyl- or amine-containing drug to the PNP-activated linker.

Drug_Linker_Synthesis Start This compound Deprotection Aloc Deprotection (Pd(PPh₃)₄, Phenylsilane (B129415) in DCM) Start->Deprotection Intermediate H₂N-D-Ala-Phe-Lys(NH₂)-PAB-PNP Deprotection->Intermediate Conjugation Drug Conjugation (Drug-OH/NH₂, Base in DMF/DMSO) Intermediate->Conjugation Product Drug-D-Ala-Phe-Lys-PAB-PNP Conjugation->Product Purification Purification (RP-HPLC) Product->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Figure 2: Workflow for the synthesis of the drug-linker conjugate.

Materials:

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane

  • Dichloromethane (DCM), anhydrous

  • Hydroxyl- or amine-containing drug

  • N,N-Diisopropylethylamine (DIPEA) or other suitable base

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

  • Aloc Deprotection: a. Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). b. Add phenylsilane (e.g., 20 equivalents) to the solution. c. Add Pd(PPh₃)₄ (e.g., 0.1-0.2 equivalents) to initiate the deprotection. d. Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS. e. Upon completion, remove the solvent under reduced pressure. The crude deprotected linker can be used directly in the next step or purified by RP-HPLC if necessary.

  • Drug Conjugation: a. Dissolve the deprotected linker and the hydroxyl- or amine-containing drug (e.g., 1.0-1.2 equivalents) in anhydrous DMF or DMSO. b. Add a suitable base, such as DIPEA (e.g., 2-3 equivalents), to facilitate the reaction. c. Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS. d. Upon completion, the reaction mixture can be directly purified.

  • Purification and Characterization: a. Purify the drug-linker conjugate by RP-HPLC using a suitable gradient of water and acetonitrile (B52724) containing a modifier like trifluoroacetic acid (TFA) or formic acid. b. Lyophilize the fractions containing the pure product. c. Characterize the final drug-linker conjugate by LC-MS to confirm the molecular weight and by NMR to confirm the structure.

Protocol 2: Cathepsin B Cleavage Assay

This assay evaluates the enzymatic cleavage of the peptide linker in the drug-linker conjugate or the final ADC.

Materials:

  • Drug-linker conjugate or ADC

  • Human Cathepsin B, recombinant

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0)

  • Quenching solution (e.g., acetonitrile with 0.1% TFA)

  • LC-MS system

Procedure:

  • Prepare a stock solution of the drug-linker conjugate or ADC in a suitable solvent (e.g., DMSO) and dilute it in the assay buffer to the final working concentration.

  • Activate Cathepsin B according to the manufacturer's instructions.

  • Initiate the reaction by adding activated Cathepsin B to the substrate solution. Include a control sample without the enzyme.

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction and quench it by adding an equal volume of the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by LC-MS to quantify the remaining intact substrate and the released drug.

  • Calculate the percentage of cleavage at each time point and determine the cleavage kinetics.

Protocol 3: Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, providing an indication of its in vivo stability.

Materials:

  • ADC

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS system

Procedure:

  • Prepare a stock solution of the ADC in PBS.

  • Add the ADC to pre-warmed plasma to a final concentration.

  • Incubate the plasma-ADC mixture at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72, 96 hours), take aliquots and immediately quench the reaction by adding cold acetonitrile.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS to determine the drug-to-antibody ratio (DAR) or the concentration of released drug.

  • Plot the percentage of intact ADC or the change in DAR over time to determine the stability.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic potency of the ADC on cancer cell lines.

Cytotoxicity_Assay_Workflow CellSeeding 1. Seed Cells (Antigen-positive & -negative) ADCTreatment 2. Treat with serial dilutions of ADC, free drug, and antibody control CellSeeding->ADCTreatment Incubation 3. Incubate for 72-120 hours ADCTreatment->Incubation MTTAddition 4. Add MTT reagent Incubation->MTTAddition FormazanFormation 5. Incubate for 2-4 hours (Formazan crystal formation) MTTAddition->FormazanFormation Solubilization 6. Solubilize formazan (B1609692) crystals FormazanFormation->Solubilization AbsorbanceReading 7. Read absorbance at 570 nm Solubilization->AbsorbanceReading DataAnalysis 8. Calculate % viability and IC₅₀ AbsorbanceReading->DataAnalysis

Figure 3: General workflow for an in vitro cytotoxicity (MTT) assay.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free drug

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test articles.

  • Incubate the plates for a period that allows for ADC internalization, cleavage, and induction of cell death (typically 72-120 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC₅₀ value for each compound.

Conclusion

The this compound linker offers a robust platform for the development of targeted drug delivery systems. Its design incorporates features for enhanced plasma stability and specific, efficient payload release within the target cell. The provided protocols offer a comprehensive guide for researchers to synthesize, characterize, and evaluate drug conjugates utilizing this advanced linker technology. Careful optimization of these protocols will be essential for the successful development of novel and effective targeted therapeutics.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP, a cleavable peptide linker vital for the development of Antibody-Drug Conjugates (ADCs). This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthesis yields and overcoming common experimental hurdles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield During the Coupling of Aloc-D-Ala-Phe-Lys(Aloc)-OH to p-Aminobenzyl Alcohol (PAB-OH)

Question: We are experiencing a low yield (below 50%) during the amide bond formation between the protected tripeptide Aloc-D-Ala-Phe-Lys(Aloc)-OH and p-aminobenzyl alcohol. What are the potential causes and how can we improve the yield?

Answer:

Low yields in this solution-phase coupling step are a common challenge. The primary causes often revolve around suboptimal activation of the peptide's C-terminus, inadequate reaction conditions, or side reactions.

Potential Causes and Solutions:

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical for efficient amide bond formation, especially when dealing with potentially hindered amino acids or complex peptide sequences. While older reagents like EEDQ can be used, they may lead to side products and racemization.

    • Recommendation: Employ a more modern and efficient uronium-based coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), facilitate rapid and clean coupling with minimal risk of racemization.[1][2]

  • Inadequate Reaction Conditions: The reaction's solvent, temperature, and duration significantly impact the outcome.

    • Solvent: Ensure the use of anhydrous N,N-Dimethylformamide (DMF). The presence of water can hydrolyze the activated peptide, leading to the starting material's recovery and low conversion.

    • Temperature and Time: The reaction should be stirred at room temperature. Allow sufficient time for the reaction to proceed to completion, typically ranging from 2 to 18 hours.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Incorrect Stoichiometry: The ratio of reactants is crucial.

    • Recommendation: Use a slight excess of p-aminobenzyl alcohol (around 1.1 equivalents) to ensure the complete consumption of the more valuable peptide. The coupling reagent should be used in slight excess (1.0-1.5 equivalents) along with a base (2.0-5.0 equivalents).[1]

Issue 2: Incomplete or Low-Yield Conversion to the p-Nitrophenyl (PNP) Ester

Question: Our attempt to activate the hydroxyl group of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH with p-nitrophenyl chloroformate resulted in a low yield of the desired PNP ester. What could be the issue?

Answer:

This final activation step is sensitive to reaction conditions and the purity of the starting material.

Potential Causes and Solutions:

  • Moisture and Reagent Quality: p-Nitrophenyl chloroformate is highly sensitive to moisture.

    • Recommendation: Use anhydrous solvents (such as DMF or Dichloromethane - DCM) and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the p-nitrophenyl chloroformate is fresh and has been stored properly.

  • Base Selection and Amount: A suitable base is required to neutralize the HCl generated during the reaction.

    • Recommendation: Use a non-nucleophilic base like DIPEA or pyridine. An excess of the base (at least 2 equivalents) is recommended to drive the reaction to completion.

  • Reaction Time and Temperature: The reaction is typically fast but should be allowed to proceed to completion.

    • Recommendation: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS to determine the optimal reaction time.

  • Work-up and Purification: The product can be sensitive to hydrolysis.

    • Recommendation: Upon completion, precipitate the product by adding a non-polar solvent like diethyl ether. Collect the precipitate by filtration, wash thoroughly with diethyl ether to remove unreacted reagents, and dry under vacuum.

Issue 3: Presence of Impurities After Synthesis and Purification

Question: After purification by RP-HPLC, we still observe significant impurities in our final this compound product. What are the likely side products and how can we avoid them?

Answer:

Impurities can arise from various stages of the synthesis. Identifying the nature of the impurity is key to troubleshooting.

Potential Side Products and Prevention Strategies:

  • Diastereomers: Racemization of amino acids, particularly during the coupling steps, can lead to the formation of diastereomers which can be difficult to separate.

    • Prevention: Use of racemization-suppressing coupling reagents like HATU is highly recommended.[1][2] Avoid prolonged exposure to strong bases.

  • Incomplete Reactions: Residual starting materials (Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH) or intermediates from the initial peptide synthesis can be carried through.

    • Prevention: Ensure each reaction step goes to completion by monitoring with TLC or LC-MS before proceeding to the next step. Optimize reaction times and reagent stoichiometry.

  • Side reactions from Aloc Deprotection (if applicable in the synthesis of the peptide fragment): If the Aloc-protected peptide fragment was synthesized via a route that involved deprotection steps, incomplete removal or side reactions could be a source of impurities. The palladium catalyst used for Aloc deprotection can sometimes lead to side reactions if not properly managed.

    • Prevention: Use a scavenger like phenylsilane (B129415) during Aloc deprotection to prevent re-allylation.[3] Ensure complete removal of the palladium catalyst after the reaction.

  • Hydrolysis of PNP Ester: The final product is susceptible to hydrolysis back to the PAB-OH derivative, especially during work-up or storage in non-anhydrous conditions.

    • Prevention: Minimize exposure to water during work-up and purification. Store the final product in a desiccator at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis is typically carried out in a solution phase in two main steps. First, the protected tripeptide, Aloc-D-Ala-Phe-Lys(Aloc)-OH, is coupled with p-aminobenzyl alcohol (PAB-OH) to form an amide bond. Second, the resulting alcohol is activated by converting it into a p-nitrophenyl (PNP) ester using p-nitrophenyl chloroformate or bis(4-nitrophenyl) carbonate.

Q2: Why are Aloc protecting groups used in this synthesis?

A2: The allyloxycarbonyl (Aloc) group is an amine protecting group that is orthogonal to many other protecting groups used in peptide synthesis, such as Fmoc and Boc. It is stable under the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. The Aloc group can be selectively removed under neutral conditions using a palladium(0) catalyst, allowing for specific modifications at the protected site if needed.[3][4]

Q3: What are the key analytical techniques to monitor the synthesis?

A3: The primary techniques are:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any side products by their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): For assessing the purity of the intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and key intermediates.

Q4: What are the typical yields for the key steps of the synthesis?

A4: While yields can vary based on the specific conditions and scale, high yields are achievable with optimized protocols. For analogous syntheses like that of Fmoc-Val-Cit-PAB-PNP, the coupling step can achieve yields of 85-98%, and the final PNP activation step can yield around 89%.

Data Presentation

Table 1: Summary of Key Reaction Steps and Expected Yields

StepReactantsKey ReagentsProductExpected Yield
1. Peptide Coupling Aloc-D-Ala-Phe-Lys(Aloc)-OH, p-Aminobenzyl alcoholHATU, DIPEA, Anhydrous DMFAloc-D-Ala-Phe-Lys(Aloc)-PAB-OH85-98%
2. PNP Activation Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OHBis(4-nitrophenyl) carbonate, DIPEA, Anhydrous DMFThis compound~89%

Experimental Protocols

Protocol 1: Coupling of Aloc-D-Ala-Phe-Lys(Aloc)-OH with p-Aminobenzyl Alcohol

  • Under an inert atmosphere (Nitrogen or Argon), dissolve Aloc-D-Ala-Phe-Lys(Aloc)-OH (1 equivalent) and HATU (1 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add DIPEA (2 equivalents) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • In a separate flask, dissolve p-aminobenzyl alcohol (1.1 equivalents) in anhydrous DMF.

  • Add the p-aminobenzyl alcohol solution to the activated peptide solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Once complete, the crude product can be purified by flash chromatography on silica (B1680970) gel or preparative reverse-phase HPLC.

Protocol 2: Synthesis of this compound

  • Under a nitrogen atmosphere, dissolve Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH (1 equivalent) in anhydrous DMF.

  • Add bis(4-nitrophenyl) carbonate (2 equivalents).

  • Add DIPEA (2 equivalents).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Upon completion of the reaction (monitored by TLC or LC-MS), add diethyl ether to precipitate the product.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the final product as a solid.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Peptide Coupling cluster_step2 Step 2: PNP Activation A Aloc-D-Ala-Phe-Lys(Aloc)-OH C Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH A->C HATU, DIPEA DMF, RT, 2-4h B p-Aminobenzyl alcohol B->C HATU, DIPEA DMF, RT, 2-4h D Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH F This compound D->F DIPEA DMF, RT, 1h E bis(4-nitrophenyl) carbonate E->F DIPEA DMF, RT, 1h

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting_Yield Start Low Yield in Peptide Coupling? CouplingReagent Check Coupling Reagent Start->CouplingReagent Yes Conditions Verify Reaction Conditions Start->Conditions Yes Stoichiometry Check Stoichiometry Start->Stoichiometry Yes UseHATU Switch to HATU/HBTU CouplingReagent->UseHATU Anhydrous Use Anhydrous Solvents & Inert Atmosphere Conditions->Anhydrous ExcessPAB Use Slight Excess of PAB-OH Stoichiometry->ExcessPAB

Caption: Decision tree for troubleshooting low yield in the peptide coupling step.

References

Technical Support Center: Optimizing Aloc Deprotection for D-Ala-Phe-Lys

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the allyloxycarbonyl (Aloc) deprotection of the tripeptide D-Ala-Phe-Lys.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind Aloc group deprotection?

A1: The Aloc (allyloxycarbonyl) protecting group is an amine protecting group that is orthogonal to many other protecting groups used in peptide synthesis, such as Boc and Fmoc.[1][2] Its removal is typically achieved through a palladium(0)-catalyzed reaction, often referred to as Tsuji-Trost allylation.[1] The process involves the coordination of a Pd(0) catalyst to the allyl group, followed by the formation of a π-allyl palladium complex.[1][2] A nucleophilic scavenger then traps the allyl group, leading to the release of the deprotected amine as a carbamic acid, which subsequently decarboxylates to yield the free amine.[2]

Q2: What are the standard reagents and conditions for Aloc deprotection of peptides?

A2: The most common method for Aloc deprotection involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and an allyl group scavenger.[1][3] Phenylsilane (B129415) (PhSiH₃) is a widely used and efficient scavenger that minimizes side reactions.[1][2][4] The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or a mixture of DMF/DCM at room temperature.[1][4]

Q3: Are there any metal-free alternatives for Aloc deprotection?

A3: Yes, a metal-free method for on-resin Aloc removal has been developed using iodine (I₂) and water in a mixture of environmentally friendly solvents like PolarClean (PC) and ethyl acetate (B1210297) (EtOAc).[5] This method involves an iodine-induced iodocyclization of the Aloc group.[5]

Q4: How can I monitor the progress of the Aloc deprotection reaction?

A4: The progress of the deprotection reaction can be monitored by high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[4][6] By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material (Aloc-protected peptide) and the appearance of the product (deprotected peptide).

Q5: What are the potential side reactions during Aloc deprotection?

A5: A potential side reaction is the allylation of the newly deprotected amine by the allyl cation intermediate if the scavenger is not efficient enough in trapping it.[2] Using an effective scavenger like phenylsilane helps to prevent this side reaction.[1][2]

Troubleshooting Guide

Issue 1: Incomplete or Slow Deprotection

Symptoms:

  • HPLC analysis shows a significant amount of starting material (Aloc-D-Ala-Phe-Lys) remaining after the expected reaction time.

  • LC-MS analysis confirms the presence of the Aloc-protected peptide.

Possible Causes & Solutions:

CauseRecommended Solution
Inactive Catalyst The Pd(PPh₃)₄ catalyst is sensitive to air and can oxidize over time.[7] Use freshly opened or properly stored catalyst. Consider preparing a fresh solution of the catalyst immediately before use.
Insufficient Catalyst Loading The catalyst loading might be too low for the scale of your reaction. Increase the catalyst loading incrementally (e.g., from 0.1 eq to 0.2 eq). A typical loading is around 0.2 equivalents.[1]
Inefficient Scavenger The scavenger may be old or impure. Use a fresh bottle of phenylsilane. Ensure the correct stoichiometry of the scavenger is used (typically 10-20 equivalents).[1][8]
Low Reaction Temperature While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50°C) can sometimes accelerate the reaction.[5][7] However, be cautious as higher temperatures might promote side reactions.
Solvent Issues The solvent may not be completely anhydrous or may be of low quality. Use dry, high-purity solvents.

G

Issue 2: Presence of Side Products

Symptoms:

  • HPLC analysis shows multiple peaks in addition to the starting material and the desired product.

  • LC-MS analysis indicates the presence of species with a mass corresponding to the allylated product (mass of deprotected peptide + 40.07 g/mol ).

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Allyl Scavenging The scavenger is not trapping the allyl cation effectively, leading to N-allylation of the deprotected lysine (B10760008) amine.[2] Increase the concentration of the scavenger (e.g., from 10 to 20 equivalents of phenylsilane).[1] Ensure the scavenger is added before the palladium catalyst.
Prolonged Reaction Time Leaving the reaction for an extended period after completion can sometimes lead to side reactions. Monitor the reaction closely by HPLC and quench it once the starting material is consumed.
High Reaction Temperature Elevated temperatures can sometimes promote the formation of side products. If you are heating the reaction, try running it at a lower temperature for a longer duration.

Experimental Protocols

Protocol 1: Standard Palladium-Catalyzed Aloc Deprotection of D-Ala-Phe-Lys(Aloc)

Materials:

  • Aloc-D-Ala-Phe-Lys

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve Aloc-D-Ala-Phe-Lys in anhydrous DCM (e.g., 10 mg/mL) in a reaction vessel under an inert atmosphere (Nitrogen or Argon).

  • Add phenylsilane (20 equivalents) to the solution and stir for 5 minutes.

  • Add Pd(PPh₃)₄ (0.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by HPLC every 30 minutes. The reaction is typically complete within 1-2 hours.[1]

  • Once the reaction is complete (as indicated by the disappearance of the starting material peak in the HPLC), the product can be isolated by standard workup and purification procedures (e.g., precipitation, chromatography).

G

Protocol 2: HPLC Monitoring of the Deprotection Reaction

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

Mobile Phase:

Procedure:

  • Prepare a gradient elution method (e.g., 5-95% B over 20 minutes).

  • At each time point, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., 50% acetonitrile in water).

  • Inject the diluted sample into the HPLC system.

  • Analyze the chromatogram to determine the relative peak areas of the starting material and the product.

Signaling Pathways and Mechanisms

G

References

avoiding side reactions with Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP. This cleavable ADC linker is a valuable tool in the synthesis of antibody-drug conjugates (ADCs), and this guide is designed to help you navigate potential challenges and avoid common side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). The peptide sequence (D-Ala-Phe-Lys) is designed to be cleaved by lysosomal proteases, the p-aminobenzyl (PAB) group acts as a self-immolative spacer, and the p-nitrophenyl (PNP) ester is a reactive group for conjugation with a payload. The allyloxycarbonyl (Aloc) groups protect the N-terminus of D-alanine and the side chain of lysine (B10760008).

Q2: Why are there two Aloc protecting groups?

A2: The two Aloc groups provide orthogonal protection for the N-terminus of the peptide and the lysine side chain. This allows for selective deprotection under mild conditions using a palladium catalyst, without affecting other common protecting groups used in peptide synthesis, such as Fmoc or Boc.

Q3: What is the function of the PAB (p-aminobenzyl) group?

A3: The PAB group is a self-immolative spacer. Once the peptide portion of the linker is cleaved by intracellular enzymes, the PAB moiety undergoes a 1,6-elimination reaction, releasing the conjugated payload in its active form. This self-immolation is a critical step for the efficacy of the ADC.

Q4: What is the purpose of the PNP (p-nitrophenyl) ester?

A4: The p-nitrophenyl ester is a highly reactive group that facilitates the conjugation of the linker to a nucleophilic functional group (typically an amine or hydroxyl group) on the payload molecule. The reaction proceeds via nucleophilic acyl substitution.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound and provides potential solutions.

Issue 1: Incomplete or Failed Aloc Deprotection

Symptoms:

  • LC-MS analysis shows the presence of starting material (with one or both Aloc groups intact).

  • Low yield of the deprotected product.

  • The subsequent conjugation step fails or gives a low yield.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inactive Palladium Catalyst: The Pd(PPh₃)₄ catalyst is sensitive to air and can oxidize over time.Use a fresh batch of Pd(PPh₃)₄ from a reputable supplier. Ensure the catalyst is stored under an inert atmosphere (argon or nitrogen).
Insufficient Scavenger: The scavenger is crucial for trapping the allyl cation generated during the reaction and preventing side reactions.Increase the equivalents of the scavenger. Phenylsilane is a common choice, but for secondary amines, a dimethylamine-borane complex (Me₂NH·BH₃) can be more effective in preventing re-alkylation.[1][2]
Inappropriate Solvent: The choice of solvent can impact the reaction efficiency.Dichloromethane (DCM) is a commonly used solvent. If solubility is an issue, a co-solvent like DMF can be used. Ensure the solvent is anhydrous.
Insufficient Reaction Time or Temperature: The deprotection reaction may be slow.Increase the reaction time. Microwave-assisted deprotection at a controlled temperature (e.g., 38°C) can significantly reduce the reaction time to a few minutes and improve yields to over 98%.[3]
Issue 2: Side Reactions During Aloc Deprotection

Symptom:

  • LC-MS analysis reveals unexpected masses corresponding to byproducts.

Potential Side Reactions and Prevention:

Side ReactionPrevention Strategy
Allyl Scrambling/Re-alkylation: The allyl cation can re-react with the deprotected amine or other nucleophiles in the molecule.[1]Use an effective scavenger in sufficient excess. Me₂NH·BH₃ is particularly effective at preventing this side reaction with secondary amines.[1][2]
Reduction of other functional groups: Some scavengers may have reducing properties that can affect sensitive functional groups on the payload or peptide.Choose a scavenger that is compatible with all functional groups in your molecule. Phenylsilane is generally a mild scavenger.
Issue 3: Low Yield or Failure in the Final Conjugation Step

Symptom:

  • Low yield of the final conjugated product.

  • Presence of unreacted, deprotected linker in the final reaction mixture.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Hydrolysis of the PNP Ester: The p-nitrophenyl ester is susceptible to hydrolysis, especially in the presence of water and at basic pH. This is a common competing reaction with the desired aminolysis.[4]Perform the conjugation reaction in an anhydrous aprotic solvent (e.g., DMF, DMSO). Control the pH of the reaction mixture; a slightly basic pH (around 8-9) is often optimal for aminolysis while minimizing hydrolysis.
Steric Hindrance: The nucleophile on the payload may be sterically hindered, slowing down the conjugation reaction.Increase the reaction temperature and/or reaction time. The addition of a non-nucleophilic base can also enhance the nucleophilicity of the payload's amine.
Low Nucleophilicity of the Payload: The amine or hydroxyl group on the payload may not be sufficiently nucleophilic.The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can sometimes accelerate the reaction. However, care must be taken as it can also accelerate hydrolysis.
Issue 4: Premature Cleavage of the PAB Linker

Symptom:

  • Detection of the free payload or payload-related fragments before intended intracellular delivery.

Potential Cause and Prevention:

Potential CausePrevention Strategy
Instability of the PAB Linker: While generally stable, the PAB linker's self-immolation can be triggered under certain conditions. The stability can be influenced by the electronic properties of the attached payload.[5]Ensure that the conditions used for Aloc deprotection and payload conjugation are mild and do not promote premature cleavage. Avoid strongly acidic or basic conditions. The choice of payload can also influence the stability of the PAB linker.

Data Presentation

Table 1: Comparison of Scavengers for Aloc Deprotection

ScavengerEquivalentsTypical Reaction TimeReported Yield/PurityKey Considerations
Phenylsilane (PhSiH₃)20-501-4 hours>95%Commonly used and generally effective.[6]
Dimethylamine-borane (Me₂NH·BH₃)4040 minutesQuantitativeHighly effective for secondary amines, prevents re-alkylation.[1][2]
Morpholine20-401-2 hoursVariableCan be less effective than other scavengers.[2]

Table 2: Relative Rates of Aminolysis vs. Hydrolysis of p-Nitrophenyl Esters

NucleophilepHSolventkaminolysis (M-1s-1)khydrolysis (s-1)Selectivity (kaminolysis/khydrolysis)
Primary Amine (e.g., butylamine)8.5Aqueous Buffer~101 - 102~10-5 - 10-4High
Water (Hydroxide)8.5Aqueous Buffer-~10-5 - 10-4-
Primary Amine (e.g., butylamine)7.4Aqueous Buffer~100 - 101~10-6 - 10-5Very High
Water (Hydroxide)7.4Aqueous Buffer-~10-6 - 10-5-

Note: The rate constants are approximate and can vary significantly based on the specific amine, temperature, and buffer composition. The data illustrates the general trend of aminolysis being favored over hydrolysis, especially at physiological pH.[4][7]

Experimental Protocols

Protocol 1: Aloc Deprotection of this compound
  • Preparation: Dissolve this compound in anhydrous DCM (or a DCM/DMF mixture for better solubility) under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: Add the chosen scavenger (e.g., 20 equivalents of phenylsilane) to the solution.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.1-0.25 equivalents) to the reaction mixture. The solution may turn yellow or orange.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS. For faster deprotection, a microwave reactor can be used at 38°C for two 5-minute intervals.[3]

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product should be purified by an appropriate method, such as flash chromatography, to remove the catalyst and scavenger byproducts before proceeding to the next step.

Protocol 2: Conjugation of the Deprotected Linker to a Payload
  • Preparation: Dissolve the deprotected linker and the amine- or hydroxyl-containing payload in an anhydrous aprotic solvent (e.g., DMF or DMSO).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture (1.5-2.0 equivalents relative to the linker).

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The final conjugate is then purified by preparative HPLC to obtain the desired product with high purity.

Visualizations

experimental_workflow start Start: this compound deprotection Aloc Deprotection (Pd(PPh3)4, Scavenger) start->deprotection purification1 Purification of Deprotected Linker deprotection->purification1 conjugation Conjugation with Payload purification1->conjugation purification2 Final Purification of ADC Linker-Payload conjugation->purification2 end End Product: Linker-Payload Conjugate purification2->end

Experimental workflow for using the linker.

successful_reaction_pathway cluster_conjugation Conjugation linker Aloc-Peptide-PAB-PNP Two Aloc protecting groups deprotected_linker H2N-Peptide-PAB-PNP Deprotected amine groups linker->deprotected_linker Pd(PPh3)4 Scavenger conjugate {Payload-NH-CO-Peptide-PAB-PNP | Final Conjugate} deprotected_linker->conjugate Nucleophilic Attack payload Payload-NH2 Amine-containing payload payload->conjugate Nucleophilic Attack

Successful reaction pathway for conjugation.

side_reaction_pathways start Aloc-Peptide-PAB-PNP deprotection Aloc Deprotection start->deprotection conjugation Payload Conjugation deprotection->conjugation realkylation Allyl Re-alkylation (Insufficient Scavenger) deprotection->realkylation hydrolysis PNP Ester Hydrolysis (Aqueous Conditions) conjugation->hydrolysis premature_cleavage Premature PAB Cleavage (Harsh Conditions) conjugation->premature_cleavage

Potential side reaction pathways.

References

improving solubility of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this cleavable antibody-drug conjugate (ADC) linker in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main structural features affecting solubility?

This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4] Its structure contains several components that influence its solubility:

  • Peptide Backbone: The D-Ala-Phe-Lys sequence includes a hydrophobic Phenylalanine (Phe) residue.

  • Protecting Groups: Two allyloxycarbonyl (Aloc) groups are present, one on the N-terminus of D-Alanine and another on the side chain of Lysine. These groups are known to be stable under a range of acidic and basic conditions but can be removed under mild conditions using a palladium catalyst.[5][6] The Aloc groups contribute to the overall hydrophobicity of the molecule.

  • Linker Core: The p-aminobenzyl (PAB) group and the p-nitrophenyl (PNP) carbonate are aromatic and contribute to the hydrophobic nature of the linker.

  • Overall Hydrophobicity: The combination of aromatic rings and protecting groups makes this peptide linker predominantly hydrophobic, which can lead to challenges when dissolving it in purely aqueous buffers.[]

Q2: Why am I having trouble dissolving this compound in my aqueous buffer?

Difficulty in dissolving this linker is likely due to its significant hydrophobicity. Peptides with a high content of hydrophobic and aromatic amino acids, along with protecting groups, tend to aggregate in aqueous solutions.[][8] Factors such as peptide concentration, pH, and ionic strength of the buffer can also significantly impact solubility.[8][9]

Q3: What initial steps should I take to dissolve the lyophilized powder?

It is recommended to first attempt reconstitution in a small amount of an organic solvent before adding the aqueous buffer. This method helps to break up intermolecular hydrophobic interactions.[8] Always centrifuge the vial before opening to ensure all the lyophilized powder is at the bottom.

Troubleshooting Guide: Improving Solubility

If you are encountering solubility issues with this compound, follow these troubleshooting steps.

Issue 1: The compound does not dissolve in my aqueous buffer (e.g., PBS, Tris).

Cause: The high hydrophobicity of the molecule prevents effective solvation in water-based media.

Solutions:

  • Use of Co-solvents: The most common and effective method is to first dissolve the peptide in a minimal amount of a water-miscible organic solvent.[8]

    • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) are preferred choices for hydrophobic peptides.[9]

    • Protocol: Add a small volume of the organic solvent to the lyophilized powder and gently vortex to ensure complete dissolution. Once the peptide is fully dissolved, add the aqueous buffer dropwise while vortexing to reach the desired final concentration.[10] Be mindful that the final concentration of the organic solvent should be compatible with your downstream experiments.[8]

  • Adjusting the pH: The pH of the buffer can influence the charge of any ionizable groups, although this linker does not have free acidic or basic side chains. However, extreme pH values can sometimes aid in the solubilization of complex molecules. This should be approached with caution as it may affect the stability of the linker.

Issue 2: The solution becomes cloudy or shows precipitation after adding the aqueous buffer.

Cause: The solubility limit of the compound in the final buffer composition has been exceeded, leading to aggregation and precipitation.

Solutions:

  • Lower the Final Concentration: The simplest solution is to prepare a more dilute stock solution.

  • Increase the Percentage of Organic Co-solvent: If your experimental setup allows, increasing the proportion of the organic solvent can help maintain solubility.

  • Sonication: Use a bath sonicator to gently agitate the solution.[8][10] This can help to break up aggregates and improve dissolution.

  • Gentle Warming: Gently warming the solution (e.g., to 37°C) may improve solubility.[9] However, prolonged heating should be avoided to prevent potential degradation.

Experimental Protocols

Protocol 1: General Solubilization using an Organic Co-solvent
  • Centrifuge the vial of lyophilized this compound to collect all the powder at the bottom.

  • Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

  • Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution for any particulate matter.

  • While gently vortexing, add your desired aqueous buffer dropwise to the concentrated stock solution to achieve the final working concentration.

  • If the solution remains clear, it is ready for use. If it becomes turbid, the solubility limit has been exceeded.

Data Presentation

The following tables provide an example of how to systematically test and present solubility data for this linker.

Table 1: Solubility in Different Organic Solvents

Organic SolventConcentration (mg/mL)Observations
DMSO20Clear Solution
DMF20Clear Solution
Acetonitrile5Suspension
Ethanol2Partial Dissolution

Note: The data in this table is for illustrative purposes only.

Table 2: Maximum Solubility in Aqueous Buffers with a Co-solvent

Aqueous Buffer (pH 7.4)Co-solventMax. Concentration (mg/mL) with Clear Solution
PBS10% DMSO1.0
Tris-HCl10% DMSO1.2
PBS5% DMSO0.4
Tris-HCl5% DMSO0.5

Note: The data in this table is for illustrative purposes only.

Visualizations

The following diagrams illustrate the workflow for troubleshooting solubility issues and the general structure of the experimental process.

G start Start: Lyophilized This compound add_dmso Add minimal volume of DMSO/DMF start->add_dmso vortex Vortex/Sonicate until dissolved add_dmso->vortex check_dissolved Is the solution clear? vortex->check_dissolved add_buffer Add aqueous buffer dropwise to final concentration check_dissolved->add_buffer Yes fail Insoluble check_dissolved->fail No final_check Is the final solution clear? add_buffer->final_check success Solution ready for use final_check->success Yes troubleshoot Troubleshoot: - Lower concentration - Increase co-solvent % - Gentle warming/sonication final_check->troubleshoot No troubleshoot->add_buffer

Caption: Workflow for dissolving the hydrophobic peptide linker.

G cluster_hydrophobic Hydrophobic Components cluster_hydrophilic Potentially Hydrophilic Components aloc1 Aloc solubility Overall Solubility in Aqueous Buffer aloc1->solubility phe Phenylalanine phe->solubility aloc2 Aloc aloc2->solubility pab PAB pab->solubility pnp PNP pnp->solubility ala D-Alanine ala->solubility lys Lysine lys->solubility

Caption: Factors influencing the solubility of the linker.

References

Technical Support Center: Purification of Aloc-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of allyloxycarbonyl (Aloc)-protected peptides.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of Aloc-protected peptides, offering potential causes and solutions.

Q1: Why is my Aloc deprotection incomplete?

Possible Causes:

  • Inactive Catalyst: The Palladium(0) catalyst, typically Pd(PPh₃)₄, is sensitive to oxidation and may have lost activity.[1]

  • Insufficient Scavenger: The scavenger, such as phenylsilane (B129415), is crucial for trapping the allyl cation and driving the reaction to completion. An inadequate amount can lead to incomplete deprotection.[2]

  • Steric Hindrance: The Aloc group might be in a sterically hindered position within the peptide sequence, making it less accessible to the catalyst.

  • Inappropriate Solvent: The choice of solvent can impact the efficiency of the deprotection reaction.

Solutions:

  • Use Fresh Catalyst: Always use a fresh batch of the palladium catalyst or a recently prepared solution.

  • Optimize Scavenger Equivalents: Increase the equivalents of the scavenger used in the reaction. A common starting point is 20 equivalents.[2][3]

  • Increase Reaction Time and/or Temperature: For sterically hindered sites, extending the reaction time or slightly increasing the temperature (e.g., to 38°C with microwave assistance) may improve deprotection efficiency.[4]

  • Solvent Screening: While Dichloromethane (DCM) is commonly used, exploring other solvents like N,N-Dimethylformamide (DMF) might be beneficial.[5][6] A recently developed metal-free protocol uses a PolarClean (PC)/ethyl acetate (B1210297) (EtOAc) mixture.[1]

  • Repeat the Deprotection Step: Performing the deprotection cycle twice can help ensure complete removal of the Aloc group.[2][7]

Q2: I'm observing unexpected side products in my HPLC analysis after deprotection. What could they be?

Possible Causes:

  • Allylation of Nucleophilic Side Chains: The allyl cation generated during deprotection can be captured by nucleophilic side chains (e.g., Trp, Cys, Met) if the scavenger is not efficient enough, leading to allylated peptide impurities.[2]

  • Formation of Deletion or Truncated Peptides: These impurities arise from incomplete coupling or deprotection steps during the solid-phase peptide synthesis (SPPS) itself, not necessarily from the Aloc deprotection step.[8][9][10][11]

  • Oxidation: Methionine and Tryptophan residues are susceptible to oxidation during handling and purification.[10][11]

  • Incomplete Removal of Other Protecting Groups: Residual side-chain protecting groups (e.g., Pmc on Arginine) can lead to additional peaks in the chromatogram.[12]

Solutions:

  • Efficient Scavenging: Ensure an adequate excess of a suitable scavenger like phenylsilane is used to prevent side reactions.[2]

  • Optimize SPPS Conditions: To minimize deletion sequences, ensure efficient coupling and deprotection throughout the synthesis. This includes using high-quality reagents and optimizing reaction times.[13]

  • Use of Antioxidants: Adding antioxidants during cleavage and purification can help prevent the oxidation of sensitive residues.

  • Thorough Final Cleavage and Deprotection: Ensure that the final cleavage cocktail and conditions are sufficient to remove all side-chain protecting groups.

Q3: My peptide is difficult to purify by HPLC, showing poor peak shape or co-eluting impurities.

Possible Causes:

  • Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to broad peaks and poor resolution during HPLC purification.[13]

  • Poor Solubility: The crude peptide may not be fully dissolved in the initial HPLC mobile phase, leading to issues with injection and separation.[14]

  • Inappropriate HPLC Conditions: The gradient, mobile phase composition, or column chemistry may not be optimal for separating the target peptide from closely related impurities.

Solutions:

  • Incorporate Solubilizing Agents: Using additives like detergents or chaotropic salts in the sample solvent can help disrupt aggregation.[13]

  • Optimize Sample Dissolution: Ensure the peptide is fully dissolved before injection. This may require testing different solvent compositions. Be mindful that dissolving the sample in a solvent stronger than the initial gradient conditions can lead to peak distortion.[14]

  • Method Development for HPLC:

    • Gradient Optimization: Adjust the gradient slope to improve the separation of closely eluting peaks.[14]

    • Mobile Phase Modifiers: Utilize different ion-pairing reagents (e.g., TFA, formic acid) to alter selectivity.

    • Orthogonal Chromatography: Employ a secondary purification step with a different separation mechanism, such as ion-exchange chromatography, to remove impurities that co-elute in reversed-phase HPLC.[15][16]

Frequently Asked Questions (FAQs)

Q1: What is the Aloc protecting group and why is it used?

The allyloxycarbonyl (Aloc) group is a carbamate-based protecting group used for amines. It is particularly valuable in solid-phase peptide synthesis (SPPS) because it is orthogonal to the widely used Fmoc/tBu and Boc/Bzl protection strategies.[2][17][18] This means it can be selectively removed under mild conditions that do not affect other protecting groups, allowing for the synthesis of complex peptides such as cyclic, branched, or side-chain modified peptides.[2][3][19]

Q2: What is the standard protocol for Aloc deprotection?

The most common method for Aloc deprotection involves a palladium(0)-catalyzed reaction in the presence of a scavenger.[2][20] A typical protocol involves treating the resin-bound peptide with a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and phenylsilane in a solvent like DCM.[2][7]

Q3: Are there any metal-free alternatives for Aloc deprotection?

Yes, newer methods are being developed to avoid the use of palladium. One such protocol utilizes iodine and water in an environmentally friendly solvent mixture to achieve Aloc removal.[1] This approach is beneficial for avoiding potential metal contamination in the final peptide product.

Q4: How can I monitor the completion of the Aloc deprotection reaction?

The completion of the deprotection reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).[7] You should look for the mass corresponding to the deprotected peptide.

Quantitative Data Summary

Table 1: Reagents for On-Resin Aloc Deprotection

ReagentEquivalents (relative to resin loading)PurposeReference
Pd(PPh₃)₄0.1 - 0.5Catalyst[2][3][7]
Phenylsilane20Scavenger[2][3][7]

Experimental Protocols

On-Resin Aloc Deprotection using Palladium Catalyst

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

  • Resin Preparation: Wash the peptide-resin three times with Dichloromethane (DCM).[7]

  • Reagent Solution Preparation: In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents) in DCM. To this solution, add phenylsilane (20 equivalents).[7]

  • Deprotection Reaction: Add the reagent solution to the washed resin. Allow the reaction to proceed for a set time (e.g., 20 minutes to 2 hours), with gentle agitation.[2][7]

  • Repeat (Optional but Recommended): Drain the reaction solution and repeat steps 1-3 to ensure complete deprotection.[2][7]

  • Washing: After the final deprotection step, thoroughly wash the resin with DCM to remove the catalyst and scavenger byproducts.[7]

  • Confirmation: Cleave a small amount of peptide from the resin and confirm the complete removal of the Aloc group by mass spectrometry.[7]

Visualizations

Aloc_Deprotection_Workflow start Start: Aloc-Protected Peptide on Resin wash_dcm1 Wash Resin (3x DCM) start->wash_dcm1 deprotection Add Cocktail to Resin Agitate for 1-2 hours wash_dcm1->deprotection prepare_reagents Prepare Deprotection Cocktail: Pd(PPh3)4 + Phenylsilane in DCM prepare_reagents->deprotection wash_dcm2 Wash Resin (3x DCM) deprotection->wash_dcm2 cleavage_test Cleave Small Sample for MS Analysis wash_dcm2->cleavage_test ms_analysis Mass Spectrometry: Check for Deprotected Mass cleavage_test->ms_analysis end_success End: Deprotection Complete ms_analysis->end_success Correct Mass end_incomplete Troubleshoot: Incomplete Deprotection ms_analysis->end_incomplete Incorrect Mass Troubleshooting_Purification start Problem: Poor HPLC Purification incomplete_deprotection Incomplete Aloc Deprotection? start->incomplete_deprotection Check MS side_products Unexpected Side Products? start->side_products Analyze Impurity Peaks poor_peak_shape Broad or Tailing Peaks? start->poor_peak_shape Observe Chromatogram incomplete_deprotection->side_products No solution_deprotection Solution: - Use fresh catalyst - Increase scavenger - Extend reaction time - Repeat deprotection incomplete_deprotection->solution_deprotection Yes side_products->poor_peak_shape No solution_side_products Solution: - Ensure excess scavenger - Optimize SPPS conditions - Use antioxidants side_products->solution_side_products Yes solution_peak_shape Solution: - Use solubilizing agents - Optimize sample solvent - Adjust HPLC gradient - Try orthogonal purification poor_peak_shape->solution_peak_shape Yes end Improved Purification solution_deprotection->end solution_side_products->end solution_peak_shape->end Orthogonal_Protection_Strategy peptide Peptide Backbone N-terminus (Fmoc) Side Chain 1 (tBu) Side Chain 2 (Aloc) deprotection_fmoc Piperidine in DMF peptide:n->deprotection_fmoc Selective Removal deprotection_aloc Pd(PPh3)4 / Phenylsilane peptide:sc2->deprotection_aloc Selective Removal deprotection_tbu TFA Cocktail peptide:sc1->deprotection_tbu Global Deprotection elongation Peptide Chain Elongation deprotection_fmoc->elongation Allows for... modification Side Chain Modification (e.g., Cyclization, Branching) deprotection_aloc->modification Allows for... final_peptide Final Deprotected Peptide deprotection_tbu->final_peptide Results in...

References

Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cleavable ADC linker, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a cleavable linker system designed for the synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3][4] It connects a cytotoxic payload to a monoclonal antibody, facilitating targeted drug delivery.

Q2: What are the functions of the different components of this linker?

  • Aloc (Allyloxycarbonyl): This is a protecting group for the amine functionalities on the D-Ala and Lys residues.[2][5] It is stable under a wide range of acidic and basic conditions but can be selectively removed using a palladium(0) catalyst.[5][6]

  • D-Ala-Phe-Lys: This tripeptide sequence serves as the recognition site for enzymatic cleavage. The Phe-Lys dipeptide is known to be a substrate for lysosomal proteases like Cathepsin B, which are abundant in the tumor microenvironment.[7]

  • PAB (p-aminobenzylcarbamate): This is a self-immolative spacer. Following the enzymatic cleavage of the peptide, the PAB moiety undergoes a 1,6-elimination reaction to release the conjugated drug in its active form.[7][]

  • PNP (p-nitrophenyl carbonate): The p-nitrophenyl carbonate is a highly reactive group that serves as an activated ester for the conjugation of the linker to the cytotoxic payload.[9]

Q3: Under what conditions is the Aloc protecting group stable?

The Aloc group is notably stable across a broad pH range and is resistant to both acidic conditions (used for Boc deprotection) and basic conditions (used for Fmoc deprotection).[5] This orthogonality makes it highly valuable in complex, multi-step syntheses.[2]

Q4: How is the payload released from the ADC constructed with this linker?

Payload release is a two-step process. First, the ADC is internalized by the target cell and trafficked to the lysosome. Inside the lysosome, Cathepsin B or other proteases cleave the peptide linker between the Phenylalanine and Lysine (B10760008) residues.[7][] This cleavage triggers the self-immolation of the PAB spacer, which then liberates the active payload.[7][]

Troubleshooting Guides

Issue 1: Premature Payload Release During Storage or in Circulation

Possible Causes:

  • Hydrolysis of the PNP-carbonate: The p-nitrophenyl carbonate is susceptible to hydrolysis, especially under non-neutral pH conditions or in the presence of moisture.

  • Non-specific enzymatic degradation: While the D-Ala-Phe-Lys sequence is designed for cleavage by lysosomal proteases, there might be some susceptibility to other proteases present in plasma, although this is generally low for peptide linkers.[7]

  • Instability of the Aloc groups: While generally stable, prolonged exposure to certain conditions could lead to slow degradation.

Troubleshooting Steps:

  • Storage Conditions: Store the linker-payload conjugate at the recommended temperature (typically -20°C or -80°C) and under anhydrous conditions. Avoid repeated freeze-thaw cycles.

  • Buffer and pH: For in vitro assays, ensure the buffer system is within a stable pH range (typically pH 6.0-7.4).

  • Plasma Stability Assay: Perform a plasma stability assay to quantify the rate of premature drug release. This involves incubating the ADC in plasma from the relevant species (e.g., human, mouse) and analyzing for the presence of the free drug over time using methods like LC-MS.

Issue 2: Incomplete or Failed Aloc Deprotection

Possible Causes:

  • Inactive Palladium Catalyst: The Pd(PPh₃)₄ catalyst is sensitive to air and can be oxidized, leading to reduced activity.[10]

  • Insufficient Scavenger: A nucleophilic scavenger is required to trap the allyl group after it is cleaved by the palladium catalyst, preventing side reactions.[6]

  • Incomplete Reaction: The reaction time may be insufficient for complete deprotection.

Troubleshooting Steps:

  • Catalyst Handling: Use a fresh batch of Pd(PPh₃)₄ and handle it under an inert atmosphere (e.g., argon or nitrogen).

  • Scavenger Optimization: Ensure an adequate excess of a suitable scavenger, such as phenylsilane (B129415) or morpholine, is used.[6]

  • Reaction Monitoring: Monitor the progress of the deprotection reaction using a suitable analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time.

  • Microwave-Assisted Deprotection: Consider using microwave-assisted deprotection, which can significantly reduce reaction times and reagent excess.[1]

Issue 3: Low Conjugation Efficiency to the Payload

Possible Causes:

  • Hydrolyzed PNP Group: The p-nitrophenyl carbonate may have hydrolyzed prior to the conjugation reaction, rendering it inactive.

  • Steric Hindrance: The payload molecule may be sterically hindered, impeding its reaction with the linker.

  • Suboptimal Reaction Conditions: The pH, solvent, or temperature of the conjugation reaction may not be optimal.

Troubleshooting Steps:

  • Linker Quality Control: Verify the integrity of the this compound linker using techniques like NMR or mass spectrometry before use.

  • Reaction Condition Optimization: Systematically vary the reaction conditions (e.g., pH, temperature, reaction time, and solvent) to find the optimal parameters for your specific payload.

  • Use of a Coupling Agent: In some cases, the addition of a mild, non-nucleophilic base can facilitate the reaction.

Experimental Protocols

Protocol 1: Aloc Deprotection of the Linker

This protocol describes the removal of the Aloc protecting groups from the linker prior to conjugation with an antibody.

Materials:

  • Aloc-D-Ala-Phe-Lys(Aloc)-PAB-Payload

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Reaction vessel

Procedure:

  • Dissolve the Aloc-protected linker-payload in anhydrous DCM in the reaction vessel.

  • Purge the vessel with argon or nitrogen for 10-15 minutes to create an inert atmosphere.

  • Add phenylsilane (20 equivalents relative to the linker) to the solution.

  • In a separate vial, dissolve Pd(PPh₃)₄ (0.2 equivalents) in anhydrous DCM under an inert atmosphere.

  • Add the palladium catalyst solution to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Extract the deprotected product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product using column chromatography.

Protocol 2: Conjugation of the Deprotected Linker-Payload to an Antibody

This protocol outlines a general procedure for conjugating the deprotected linker-payload to the lysine residues of a monoclonal antibody.

Materials:

  • Deprotected D-Ala-Phe-Lys-PAB-Payload

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., borate (B1201080) buffer, pH 8.5)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Prepare a stock solution of the deprotected linker-payload in DMSO.

  • Adjust the pH of the mAb solution to 8.0-8.5 using the reaction buffer.

  • Add the linker-payload stock solution to the mAb solution dropwise while gently stirring. The final concentration of DMSO should typically be below 10% (v/v).

  • Incubate the reaction at room temperature or 4°C for a specified period (e.g., 2-4 hours).

  • Monitor the progress of the conjugation to determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

  • Once the desired DAR is achieved, quench the reaction by adding an excess of a quenching agent (e.g., Tris buffer).

  • Purify the resulting ADC from unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC).

Quantitative Data Summary

ComponentConditionStabilityReference
Aloc Group Acidic (TFA)Stable[2][5]
Basic (Piperidine)Stable[5]
Pd(0) CatalystCleaved[5][6]
Phe-Lys Peptide Lysosomal ProteasesCleavable[7]
Plasma ProteasesGenerally Stable[7]
PAB Spacer Post-Peptide CleavageSelf-immolative[7][]
PNP Carbonate Aqueous/NucleophilicReactive/Hydrolyzes[9]

Visualizations

experimental_workflow cluster_linker_prep Linker-Payload Preparation cluster_adc_synthesis ADC Synthesis start This compound conjugate_payload Conjugate to Payload start->conjugate_payload deprotect Aloc Deprotection (Pd(PPh3)4, PhSiH3) conjugate_payload->deprotect purify_linker Purify Deprotected Linker-Payload deprotect->purify_linker conjugate_antibody Conjugate to Antibody (pH 8.0-8.5) purify_linker->conjugate_antibody antibody Monoclonal Antibody antibody->conjugate_antibody purify_adc Purify ADC (SEC) conjugate_antibody->purify_adc final_adc Final ADC Product purify_adc->final_adc

Caption: General workflow for ADC synthesis.

degradation_pathway cluster_premature Potential Premature Degradation ADC Intact ADC in Circulation Internalization Internalization into Target Cell ADC->Internalization PlasmaEnzymes Plasma Proteases ADC->PlasmaEnzymes Non-specific cleavage Hydrolysis Hydrolysis ADC->Hydrolysis Instability Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Phe-Lys Bond Lysosome->Cleavage Enzymatic Action SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation Trigger DrugRelease Active Drug Release SelfImmolation->DrugRelease

Caption: ADC mechanism and degradation pathways.

References

Technical Support Center: Refining Enzyme Assays with Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the chromogenic substrate, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP, in enzyme assays. This guide is tailored for professionals in research, and drug development who are working to refine and optimize protease activity assays.

Frequently Asked Questions (FAQs)

Q1: What type of enzyme can be assayed with this compound?

A1: This substrate is designed for the assay of proteases that exhibit specificity for cleavage at the C-terminal side of a lysine (B10760008) residue, particularly within the context of a Phe-Lys dipeptide sequence. A common and relevant enzyme for this substrate is Cathepsin B, a lysosomal cysteine protease.

Q2: What is the principle of the enzyme assay using this substrate?

A2: The assay is based on the enzymatic cleavage of the peptide backbone, likely between the lysine (Lys) and the p-aminobenzyl (PAB) linker. This cleavage event leads to the release of p-nitrophenol (PNP), a chromogenic product. The rate of PNP formation, which can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405 nm, is directly proportional to the enzyme's activity under appropriate conditions.

Q3: How should I prepare the this compound substrate stock solution?

A3: Due to the hydrophobic nature of the peptide and the protecting groups, the substrate may have limited aqueous solubility.[1][2][3][4] It is recommended to first dissolve the substrate in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock can then be diluted into the aqueous assay buffer to the final working concentration. Ensure the final concentration of the organic solvent in the assay is low enough to not inhibit enzyme activity.[5]

Q4: What are the optimal storage conditions for the substrate?

A4: The lyophilized substrate should be stored at -20°C. Once dissolved in an organic solvent, the stock solution should also be stored at -20°C, protected from light and moisture. To minimize degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Low or No Detectable Signal

This common issue can arise from several factors related to the enzyme, substrate, or assay conditions.

Potential Cause Troubleshooting Steps
Inactive Enzyme - Confirm the activity of your enzyme preparation with a known, reliable substrate as a positive control.- Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.[5]- For cysteine proteases like Cathepsin B, ensure the presence of a reducing agent (e.g., DTT) in the assay buffer to maintain the active site cysteine in a reduced state.
Suboptimal Enzyme or Substrate Concentration - Perform an enzyme titration with a fixed, saturating concentration of the substrate to determine the optimal enzyme concentration.- Conduct a substrate titration with a fixed enzyme concentration to ensure the substrate concentration is not limiting (ideally at or above the Km).
Incorrect Reaction Conditions - Verify that the pH of the assay buffer is optimal for your enzyme of interest. Cathepsin B, for example, has optimal activity at an acidic pH.[6]- Ensure the assay is performed at the optimal temperature for the enzyme.- Check that the incubation time is sufficient for detectable product formation.
Substrate Instability - Prepare the substrate working solution fresh for each experiment.
Issue 2: High Background Signal

A high background signal can mask the true enzyme activity and reduce the assay's dynamic range.

Potential Cause Troubleshooting Steps
Substrate Auto-hydrolysis - Run a "no-enzyme" control (substrate in assay buffer) to measure the rate of non-enzymatic substrate degradation.- If auto-hydrolysis is significant, consider adjusting the buffer pH or temperature.
Contaminating Proteases - If using a non-purified enzyme source (e.g., cell lysate), other proteases may be present.[7] Include a control with a broad-spectrum protease inhibitor cocktail to assess the contribution of contaminating proteases.
Spectrophotometer Settings - Ensure the spectrophotometer is blanked with the appropriate solution (assay buffer without substrate or enzyme).- Check for and subtract the absorbance of the individual assay components (buffer, substrate, enzyme) to identify the source of the high background.[7]
pH-dependent Absorbance of PNP - The absorbance of p-nitrophenol is highly pH-dependent, with a maximum around 400-405 nm in alkaline conditions.[8][9][10][11] If your assay is at an acidic pH, the signal will be lower. Consider stopping the reaction with a basic solution to maximize the PNP signal if performing an endpoint assay.
Issue 3: Poor Reproducibility and High Variability

Inconsistent results between replicates can obscure meaningful data.

Potential Cause Troubleshooting Steps
Pipetting Inaccuracies - Use calibrated pipettes and proper pipetting techniques.[5]- Prepare a master mix of reagents to be added to all wells to minimize variations.[5]
Incomplete Mixing - Ensure thorough but gentle mixing of reagents in each well after addition.[5]
Temperature Gradients - Allow the plate and all reagents to equilibrate to the reaction temperature before starting the assay.[5]
Substrate Precipitation - Visually inspect the wells for any signs of substrate precipitation. If observed, the concentration of the organic co-solvent (e.g., DMSO) may need to be slightly increased, ensuring it remains compatible with enzyme activity.

Experimental Protocols

General Protocol for a Cathepsin B Assay

This protocol provides a starting point for assay development and should be optimized for your specific experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: 40 mM Citrate Phosphate buffer (pH 4.6-6.0), containing 1 mM EDTA and 5 mM DTT.[6]
  • Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
  • Enzyme Solution: Dilute active Cathepsin B in Assay Buffer to the desired working concentration. Keep on ice.

2. Assay Procedure (96-well plate format):

  • Add 50 µL of Assay Buffer to each well.
  • Add 25 µL of the sample containing the enzyme (or purified enzyme solution) to the appropriate wells.
  • Include a "no-enzyme" control by adding 25 µL of Assay Buffer instead of the enzyme solution.
  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
  • Prepare the substrate working solution by diluting the 10 mM stock into the Assay Buffer.
  • Initiate the reaction by adding 25 µL of the substrate working solution to each well.
  • Immediately begin monitoring the increase in absorbance at 405 nm in a kinetic plate reader at regular intervals for a set period (e.g., 30-60 minutes).

3. Data Analysis:

  • Calculate the rate of reaction (V0) from the linear portion of the absorbance vs. time plot.
  • Subtract the rate of the "no-enzyme" control from the rates of the enzyme-containing wells.
  • Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol at the assay pH, c is the concentration, and l is the path length.

Data Presentation: Example Assay Optimization

Table 1: Effect of pH on Cathepsin B Activity

pHRelative Activity (%)
4.065
5.090
6.0100
7.045
8.015

Table 2: Effect of DMSO Concentration on Cathepsin B Activity

Final DMSO Conc. (%)Relative Activity (%)
0.5100
1.098
2.085
5.055

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Substrate Stock, & Enzyme Solution add_reagents Add Reagents to 96-well Plate prep_reagents->add_reagents pre_incubate Pre-incubate at Optimal Temperature add_reagents->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction read_absorbance Kinetic Read at 405 nm start_reaction->read_absorbance calc_rate Calculate Reaction Rate (V0) read_absorbance->calc_rate analyze_data Analyze and Interpret Results calc_rate->analyze_data

Caption: A generalized workflow for an enzyme assay using a chromogenic substrate.

troubleshooting_logic cluster_enzyme Enzyme Issues cluster_substrate Substrate Issues cluster_conditions Assay Conditions start Low or No Signal? enzyme_inactive Enzyme Inactive? start->enzyme_inactive Yes substrate_conc Substrate Concentration Too Low? start->substrate_conc Yes wrong_conditions Incorrect pH, Temp, or Time? start->wrong_conditions Yes enzyme_conc Suboptimal Enzyme Concentration? enzyme_inactive->enzyme_conc check_activity Action: Run Positive Control enzyme_inactive->check_activity titrate_enzyme Action: Titrate Enzyme enzyme_conc->titrate_enzyme substrate_instability Substrate Instability? substrate_conc->substrate_instability titrate_substrate Action: Titrate Substrate substrate_conc->titrate_substrate fresh_substrate Action: Prepare Fresh substrate_instability->fresh_substrate optimize_conditions Action: Optimize Assay Parameters wrong_conditions->optimize_conditions

Caption: A decision tree for troubleshooting low signal in the enzyme assay.

References

minimizing background signal in Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP assay. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments, with a specific focus on minimizing background signal.

Frequently Asked Questions (FAQs)

Q1: What is the this compound molecule?

A1: this compound is a substrate used in enzyme assays, particularly in the context of antibody-drug conjugates (ADCs).[1][2][3][4] It consists of a peptide sequence (D-Ala-Phe-Lys) flanked by two allyloxycarbonyl (Aloc) protecting groups, a PAB (p-aminobenzyl alcohol) spacer, and a p-nitrophenyl (PNP) reporter group.[1][5] An enzyme, such as a protease, can cleave the peptide linker, leading to a cascade reaction that releases the p-nitrophenol (PNP) molecule.[6] The released PNP is a chromophore that can be quantified spectrophotometrically to measure enzyme activity.

Q2: What is the primary cause of high background signal in this assay?

A2: The most common cause of high background signal is the spontaneous, non-enzymatic hydrolysis of the p-nitrophenyl (PNP) ester substrate.[7][8] This hydrolysis rate is sensitive to factors like pH, temperature, and incubation time.[7][9] Other potential causes include reagent contamination and non-specific binding of assay components.[10][11]

Q3: How can I control for spontaneous substrate hydrolysis?

A3: Always include a "no-enzyme" or "substrate only" control in your experimental setup. This control contains all reaction components except the enzyme. The signal measured from this well represents the background due to spontaneous hydrolysis and should be subtracted from the signal of your experimental wells.[7]

Q4: What wavelength should I use to measure the released PNP?

A4: The released p-nitrophenolate ion has a maximum absorbance around 405-410 nm.[6]

Troubleshooting High Background Signal

This section provides a question-and-answer guide to troubleshoot specific issues related to high background noise.

Problem / Question Possible Cause Recommended Solution
My "no-enzyme" control wells are yellow immediately after adding the substrate. 1. Substrate Instability: The PNP substrate may have degraded during storage.[8]2. Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated or at an incorrect pH.[11]1. Prepare fresh substrate solution before each experiment. Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7]2. Prepare fresh buffers using high-purity water. Verify the pH of all solutions before use.
The background signal increases significantly over the incubation period. 1. Spontaneous Hydrolysis: The PNP ester is hydrolyzing non-enzymatically under the assay conditions (e.g., high pH, elevated temperature).[7][9]2. Inadequate Blocking: If using a plate-based assay format, non-specific binding sites on the microplate may not be sufficiently blocked.[12]1. Optimize incubation time and temperature. Perform a time-course experiment to find a window with a high signal-to-background ratio.2. If applicable, increase the concentration or incubation time of the blocking agent (e.g., BSA, casein).[10][12]
Well-to-well variability in background is high. 1. Pipetting Errors: Inconsistent pipetting can lead to variations in reagent volumes.2. Uneven Temperature: Inconsistent temperature across the plate during incubation can affect the rate of spontaneous hydrolysis.[10]1. Use calibrated pipettes and fresh tips for each addition. Be careful to avoid splashing between wells.[10]2. Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates.[10]
All wells, including blanks, show a high signal. 1. Reader/Instrument Issue: Incorrect wavelength setting or other instrument malfunction.2. Contaminated Plate: The microplate itself may be contaminated.[13]1. Check the spectrophotometer settings, ensuring the correct wavelength (405-410 nm) is selected.2. Use a new, clean microplate.

Experimental Protocols

Protocol 1: General Enzyme Cleavage Assay

This protocol provides a framework for measuring enzyme activity using the this compound substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for your enzyme of interest (e.g., PBS, Tris-HCl). The pH should be optimized to balance enzyme activity and substrate stability. A pH near neutral (7.0-7.5) is often a good starting point.[7]

    • Substrate Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution. Store at -20°C or -80°C.

    • Enzyme Solution: Prepare a stock solution of your enzyme in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of your enzyme dilution to the "Enzyme" wells.

    • Add 10 µL of assay buffer to the "No-Enzyme Control" wells.

    • Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the desired final concentration.

    • Initiate the reaction by adding 40 µL of the substrate working solution to all wells.

    • Incubate the plate at the desired temperature, protected from light.

    • Measure the absorbance at 405-410 nm at various time points using a microplate reader.

  • Data Analysis:

    • For each time point, subtract the average absorbance of the "No-Enzyme Control" wells from the absorbance of the "Enzyme" wells.

    • Plot the corrected absorbance versus time to determine the reaction rate.

Protocol 2: Assessing Substrate Stability

This protocol helps determine the rate of spontaneous hydrolysis of the substrate under your specific assay conditions.

  • Setup:

    • Prepare wells containing only the assay buffer and the substrate at the final concentration used in your experiment.

    • To test the effect of pH, prepare several sets of wells with buffers at different pH values (e.g., 6.5, 7.0, 7.5, 8.0).

  • Procedure:

    • Incubate the plate under the same conditions (temperature, time) as your enzyme assay.

    • Measure the absorbance at 405-410 nm at regular intervals.

  • Analysis:

    • Plot the absorbance versus time for each condition. The slope of this line represents the rate of non-enzymatic background signal generation. This data can be used to select assay conditions that minimize this rate.

Visual Guides

Enzymatic Cleavage Pathway

G cluster_0 Assay Principle A Aloc-Peptide-PAB-PNP (Substrate, Colorless) C Aloc-Peptide + PAB-PNP A->C Enzymatic Cleavage E p-Nitrophenol (PNP) (Product, Yellow) A->E Background Signal B Enzyme (e.g., Protease) B->C C->E Spontaneous Release D Self-Immolation of PAB D->E F Spontaneous Hydrolysis (e.g., high pH, temp) F->E

Caption: Enzymatic cleavage of the substrate releases p-nitrophenol.

Standard Experimental Workflow

G cluster_1 Experimental Workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrate) setup 2. Set up Plate (Controls & Samples) prep->setup init 3. Initiate Reaction (Add Substrate) setup->init incubate 4. Incubate (Controlled Temp & Time) init->incubate read 5. Read Absorbance (405-410 nm) incubate->read analyze 6. Analyze Data (Subtract Background) read->analyze

Caption: A typical workflow for the enzyme cleavage assay.

Troubleshooting Logic for High Background

G cluster_2 Troubleshooting Decision Tree start High Background Signal Detected q1 Is 'No-Enzyme' Control Signal High? start->q1 a1_yes Spontaneous Hydrolysis or Contamination q1->a1_yes Yes q2 Is Signal High Only in Enzyme Wells? q1->q2 No sol1 Check Substrate/Buffer Freshness Verify pH Optimize Incubation Time/Temp a1_yes->sol1 end Problem Resolved sol1->end a2_yes Non-Specific Enzyme Activity or Contaminating Protease q2->a2_yes Yes sol2 Check Enzyme Purity Include Inhibitor Controls a2_yes->sol2 sol2->end

Caption: A decision tree to diagnose sources of high background.

References

Technical Support Center: Handling p-Nitrophenyl Ester Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and specific issues encountered when working with p-nitrophenyl ester (PNP ester) compounds.

Frequently Asked Questions (FAQs)

Q1: My p-nitrophenyl ester solution is yellow before I even start my reaction. What does this mean?

A1: A yellow color in your p-nitrophenyl ester solution indicates the presence of the p-nitrophenolate or p-nitrophenol anion, which is a product of ester hydrolysis.[1][2] This premature hydrolysis suggests that your PNP ester has degraded. This can be caused by moisture in your solvent or storage container, or by using a buffer that is too alkaline.[2][3] It is crucial to use fresh, high-quality reagents and anhydrous solvents for preparing stock solutions.[3][4]

Q2: What is the optimal pH for running reactions with p-nitrophenyl esters?

A2: The optimal pH for reactions like acylation using PNP esters is typically between 7.2 and 8.5.[5] There is a trade-off between the rate of the desired reaction and the rate of ester hydrolysis. While the reaction with nucleophiles (e.g., primary amines on a protein) is faster at a more alkaline pH, the rate of hydrolysis of the PNP ester also increases significantly.[1][5] A pH optimization study is often recommended to find the best balance for your specific application.

Q3: My p-nitrophenyl ester won't dissolve in my aqueous reaction buffer. How can I improve its solubility?

A3: p-Nitrophenyl esters often have limited solubility in aqueous buffers.[6] To overcome this, it is recommended to first prepare a concentrated stock solution in a water-miscible, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][6][7] This stock solution can then be added to your aqueous buffer with vigorous stirring to achieve the desired final concentration and minimize precipitation.[4]

Q4: How should I store my solid p-nitrophenyl ester compounds and their stock solutions?

A4: Solid p-nitrophenyl esters are often sensitive to moisture and should be stored in a desiccated environment at low temperatures, typically -20°C.[3] Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture.[3] Stock solutions in anhydrous organic solvents should also be stored at -20°C. Aqueous solutions of PNP esters are generally not stable and should be freshly prepared for each experiment.[4][6]

Troubleshooting Guides

Issue 1: Low or No Yield in Acylation/Conjugation Reactions

If you are experiencing low or no yield in your experiments involving the acylation of a substrate (e.g., a protein) with a p-nitrophenyl ester, consider the following troubleshooting steps.

Troubleshooting Decision Tree

G cluster_reagents Reagent & Buffer Issues cluster_conditions Reaction Condition Issues cluster_purification Purification Issues start Low/No Yield Observed reagent_quality Check Reagent & Buffer Quality start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions purification Evaluate Purification Strategy start->purification hydrolyzed_ester Is the PNP ester hydrolyzed? (Yellow stock solution) reagent_quality->hydrolyzed_ester competing_nucleophiles Are there competing nucleophiles in the buffer (e.g., Tris, glycine)? reagent_quality->competing_nucleophiles improper_storage Were reagents stored improperly? reagent_quality->improper_storage suboptimal_ph Is the pH outside the optimal range (7.2-8.5)? reaction_conditions->suboptimal_ph incorrect_ratio Is the molar ratio of ester to substrate too low? reaction_conditions->incorrect_ratio product_loss Is the product being lost during purification? purification->product_loss solve_hydrolysis Solution: Use fresh PNP ester and anhydrous solvent. hydrolyzed_ester->solve_hydrolysis Yes solve_buffer Solution: Buffer exchange into a non-nucleophilic buffer (e.g., PBS). competing_nucleophiles->solve_buffer Yes solve_storage Solution: Store reagents at -20°C in a desiccated environment. improper_storage->solve_storage Yes solve_ph Solution: Optimize pH. Start with pH 7.5-8.0. suboptimal_ph->solve_ph Yes solve_ratio Solution: Increase molar excess of the PNP ester. incorrect_ratio->solve_ratio Yes solve_purification Solution: Consider alternative purification methods (e.g., different chromatography resins). product_loss->solve_purification Yes

Caption: A decision tree for troubleshooting low yield in p-nitrophenyl ester reactions.

Issue 2: Rapid Hydrolysis of p-Nitrophenyl Ester in Buffer

The hydrolysis of p-nitrophenyl esters is highly dependent on pH. The rate of hydrolysis increases significantly in alkaline conditions.

Hydrolysis of p-Nitrophenyl Esters

Hydrolysis cluster_conditions Factors Influencing Hydrolysis PNP_Ester p-Nitrophenyl Ester Products Carboxylate + p-Nitrophenolate (Yellow) PNP_Ester->Products Hydrolysis Hydroxide OH⁻ (Hydroxide Ion) Hydroxide->Products pH Increasing pH Rate Increased Rate of Hydrolysis pH->Rate Temp Increasing Temperature Temp->Rate

Caption: Factors influencing the hydrolysis of p-nitrophenyl esters.

Quantitative Data on Hydrolysis

The rate of hydrolysis is not only pH-dependent but also influenced by the specific ester and buffer conditions.

CompoundpHTemperature (°C)Observed Rate Constant (k_obs)Reference
p-Nitrophenyl Acetate220-45~0.015 min⁻¹[1]
p-Nitrophenyl Acetate720-45Pronounced acceleration begins[1]
p-Nitrophenyl Acetate920-45Significant increase in rate[1]
p-Nitrophenyl Acetate1120-45~0.285 min⁻¹[1]
p-Nitrophenyl Phosphate2.676.9Appreciable hydrolysis[8]
p-Nitrophenyl Phosphate9.076.9Practically zero hydrolysis[8]

Experimental Protocols

General Protocol for Acylation of a Protein with a p-Nitrophenyl Ester

This protocol provides a general workflow for the conjugation of a p-nitrophenyl ester to a primary amine on a protein.

Experimental Workflow

Workflow start Start prep_protein 1. Prepare Protein Solution (in amine-free buffer, pH 7.2-8.5) start->prep_protein prep_ester 2. Prepare PNP Ester Stock (in anhydrous DMSO or DMF) prep_protein->prep_ester reaction 3. Add Ester to Protein Solution (e.g., 10-20 fold molar excess) prep_ester->reaction incubation 4. Incubate (1 hr at RT or 2-4 hrs at 4°C) reaction->incubation quenching 5. Quench Reaction (e.g., add Tris or glycine) incubation->quenching purification 6. Purify Conjugate (e.g., size-exclusion chromatography) quenching->purification end End purification->end

References

optimization of HPLC gradient for Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) gradients for the analysis of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for analyzing this compound?

A1: For a hydrophobic and protected peptide derivative like this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.[1][2] A good starting point would be a C18 column with a water/acetonitrile (B52724) gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).

A recommended initial "scouting" gradient is broad to ensure the elution of the compound.[3] From there, the gradient can be optimized to improve resolution.

Q2: How do I prepare my this compound sample for HPLC analysis?

A2: It is crucial to dissolve the sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition itself.[4] Given the hydrophobic nature of this peptide, you may need to use a small amount of organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (B87167) (DMSO) to fully dissolve the sample before diluting it with the initial mobile phase. If using a stronger solvent than the mobile phase, inject the smallest possible volume to avoid peak distortion.

Q3: What are the optimal detection wavelengths for this peptide linker?

A3: The peptide bonds in the molecule will show strong absorbance around 210-220 nm.[2][5] Additionally, the presence of the phenyl and p-nitrophenyl (PNP) groups means there will be absorbance at higher wavelengths, such as 275 nm or even higher for the PNP group.[5] Monitoring at 220 nm is a good starting point for general peptide detection, while a higher wavelength may offer more selectivity if impurities do not contain these chromophores.

Q4: My peak is tailing. What are the common causes and solutions?

A4: Peak tailing can be caused by several factors including secondary interactions with the stationary phase, column degradation, or sample overload. Here are some troubleshooting steps:

  • Check for Secondary Interactions: Interactions between basic amino acid residues (like Lysine) and residual silanols on the silica-based column are a common cause. Ensure your mobile phase contains an ion-pairing agent like 0.1% TFA to suppress these interactions.[6]

  • Column Health: The column may be degrading, especially if operated at a high pH. Most silica-based columns are not stable above pH 6.5.[7] Consider flushing the column or replacing it if it's old or has been used with incompatible solvents.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try injecting a smaller amount to see if the peak shape improves.

  • Extraneous Column Effects: Ensure that all tubing and connections are as short as possible and have a small internal diameter to minimize dead volume.[8]

Troubleshooting Guide

Issue 1: Poor Resolution or Co-eluting Peaks

If your peak of interest is not well-separated from impurities, you will need to optimize the gradient.

  • Strategy 1: Decrease the Gradient Slope: A shallower gradient provides more time for the components to interact with the stationary phase, which generally improves resolution.[7][9] If your initial scouting run shows the peptide eluting, you can run a shallower gradient around that elution point.[3]

  • Strategy 2: Change the Organic Solvent: While acetonitrile is most common, for very hydrophobic peptides, using a stronger organic solvent like isopropanol (B130326) in the mobile phase might be beneficial.[10]

  • Strategy 3: Adjust the Temperature: Increasing the column temperature can improve peak shape and sometimes alter selectivity. For hydrophobic peptides, temperatures up to 60°C can be effective.[10]

Issue 2: No Peak Detected or Very Low Signal

If you do not see your expected peak, consider the following possibilities:

  • Peptide is Sticking to the Column: Highly hydrophobic peptides can irreversibly bind to the column.[10] Try a very steep gradient (e.g., up to 95% or 100% organic solvent) to elute it. A column with a different stationary phase, like C8 or phenyl, might also be helpful.[11]

  • Sample Degradation: Ensure your sample is stable in the dissolution solvent.

  • Incorrect Detection Wavelength: Verify that you are monitoring at an appropriate wavelength where the peptide absorbs.

  • Injection Issues: Check for air bubbles in the injector or leaks in the system.[4]

Issue 3: Variable Retention Times

Fluctuating retention times can make peak identification difficult.

  • Insufficient Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. This can take 5-10 column volumes.[8]

  • Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed. Inconsistent mobile phase composition can lead to shifts in retention time.[8]

  • Pump Performance: Inconsistent solvent mixing by the pump can cause retention time variability. If you suspect this, you can manually prepare the mobile phase to bypass the pump's mixer and see if the problem resolves.[8]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in ambient temperature can affect retention times.

Data Presentation

Table 1: Effect of Gradient Slope on Resolution
Gradient Slope (%B/min)Retention Time (min)Resolution (Analyte vs. Impurity)Analysis Time (min)
5.012.51.220
2.518.21.830
1.025.82.545

This table illustrates that decreasing the gradient slope generally increases retention time and resolution, but also lengthens the total analysis time.[7][9]

Table 2: Effect of Mobile Phase Additives on Peak Shape
Additive (0.1%)Peak Asymmetry (Tailing Factor)
None2.1
Trifluoroacetic Acid (TFA)1.1
Formic Acid (FA)1.4

This table shows the importance of an ion-pairing agent like TFA in reducing peak tailing for peptides.[6]

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Method
  • Column: C18, 4.6 x 250 mm, 5 µm particle size, wide pore (~300 Å).[5][7]

  • Mobile Phase A: 0.1% TFA in Water.[7]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.

  • Detection: 220 nm.[5]

  • Injection Volume: 10 µL.

  • Gradient Program:

    • Start with a scouting gradient: 5% to 95% B over 20 minutes.

    • Based on the retention time from the scouting run, create an optimized gradient. For example, if the peak elutes at 60% B, a new gradient could be 40% to 70% B over 30 minutes.

Protocol 2: Sample Preparation
  • Weigh out approximately 1 mg of this compound.

  • Dissolve the sample in 100 µL of Acetonitrile.

  • Dilute to 1 mL with Mobile Phase A to achieve a final concentration of 1 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter before injecting.

Visualizations

HPLC_Method_Development cluster_prep Preparation cluster_analysis Analysis & Optimization SamplePrep Sample Preparation (Dissolve & Filter) ScoutingRun Initial Scouting Run (Broad Gradient: 5-95% B) SamplePrep->ScoutingRun MobilePhasePrep Mobile Phase Preparation (0.1% TFA in H2O/ACN) MobilePhasePrep->ScoutingRun Evaluate Evaluate Chromatogram (Peak Shape, RT, Resolution) ScoutingRun->Evaluate Analyze results Optimize Optimize Gradient (Adjust Slope & Range) Evaluate->Optimize Resolution < 1.5? FinalMethod Final Validated Method Evaluate->FinalMethod Resolution > 1.5? Optimize->Evaluate Re-inject

Caption: Workflow for HPLC method development.

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Issues Start Problem Observed PeakTailing Peak Tailing? Start->PeakTailing PoorRes Poor Resolution? Start->PoorRes VarRT Variable Retention Time? Start->VarRT CheckTFA Ensure 0.1% TFA in Mobile Phase PeakTailing->CheckTFA Yes ReduceLoad Reduce Injection Volume CheckTFA->ReduceLoad Still Tailing CheckColumn Check Column Health ReduceLoad->CheckColumn Still Tailing ShallowGradient Decrease Gradient Slope PoorRes->ShallowGradient Yes ChangeSolvent Try IPA as Solvent B ShallowGradient->ChangeSolvent Still Poor Equilibrate Increase Equilibration Time VarRT->Equilibrate Yes CheckPump Check Pump & Mixer Equilibrate->CheckPump Still Variable

Caption: Troubleshooting common HPLC issues.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in Experiments with Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cleavable ADC linker, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP. The focus is on enhancing the signal-to-noise ratio in enzymatic assays utilizing this substrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a peptide-based linker used in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3][4] It is designed to be cleaved by specific proteases, releasing a payload. The p-nitrophenyl (PNP) group allows for colorimetric monitoring of this cleavage, making it suitable for enzyme activity assays.

Q2: What is the principle behind using this compound in an enzyme assay?

The linker contains a peptide sequence that can be recognized and cleaved by a specific protease. Upon enzymatic cleavage, p-nitrophenol (PNP) is released. In a basic solution, PNP is deprotonated to the p-nitrophenolate anion, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405 nm. The rate of PNP release is directly proportional to the enzyme's activity.

Q3: What are the key factors that can affect the signal-to-noise ratio in my assay?

Several factors can impact the signal-to-noise ratio, including:

  • Enzyme Concentration: Too high or too low concentrations can lead to suboptimal signal or high background.

  • Substrate Concentration: Should be optimized to ensure the reaction rate is proportional to enzyme activity.

  • Buffer Composition: pH, ionic strength, and additives can significantly influence enzyme activity and background signal.[5]

  • Incubation Time and Temperature: These parameters need to be controlled to ensure the reaction is within the linear range.

  • Purity of Reagents: Contaminants in the enzyme or substrate preparation can lead to high background.

Troubleshooting Guide

Issue 1: High Background Signal

A high background signal can mask the true signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.

Possible Causes & Solutions:

Probable Cause Recommended Solution
Spontaneous substrate hydrolysis Run a "no-enzyme" control to quantify the rate of non-enzymatic substrate degradation. Prepare the substrate solution fresh for each experiment.
Contaminated enzyme or substrate Use high-purity enzyme and substrate. If contamination is suspected, purify the reagents.
Incorrect buffer pH Optimize the buffer pH. A suboptimal pH can increase non-specific substrate breakdown.
Extended incubation time Reduce the incubation time to ensure the measurement is taken during the initial linear phase of the reaction.
Issue 2: Low or No Signal

A weak or absent signal suggests a problem with the enzymatic reaction itself.

Possible Causes & Solutions:

Probable Cause Recommended Solution
Inactive enzyme Ensure proper storage and handling of the enzyme. Test enzyme activity with a known positive control substrate.
Suboptimal enzyme concentration Perform an enzyme titration to determine the optimal concentration that yields a robust signal.
Inhibitors in the sample or buffer Check for the presence of known inhibitors (e.g., EDTA, high salt concentrations) in your sample or buffer.[6]
Incorrect detection wavelength Ensure the plate reader is set to the correct wavelength for detecting p-nitrophenolate (typically around 405 nm).
Issue 3: Poor Reproducibility

Inconsistent results between replicates or experiments can undermine the validity of your findings.

Possible Causes & Solutions:

Probable Cause Recommended Solution
Pipetting errors Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to be added to multiple wells.[6]
Temperature fluctuations Ensure all reagents are at the same temperature before starting the reaction and maintain a constant temperature during incubation.[7][8]
Incomplete mixing of reagents Gently mix the contents of each well after adding all reagents.
Edge effects in microplates Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature variations.

Experimental Protocols

Protocol 1: Enzyme Titration for Optimal Concentration

This protocol helps determine the optimal enzyme concentration that provides a strong signal with low background.[5]

  • Prepare Enzyme Dilutions: Serially dilute the enzyme in the assay buffer. A typical range to test would be from 0.1 µg/mL to 10 µg/mL.

  • Set up Reactions: In a 96-well plate, add a fixed concentration of this compound (e.g., 100 µM) to each well.

  • Initiate Reaction: Add the different enzyme dilutions to the wells. Include a "no-enzyme" control.

  • Incubate: Incubate the plate at the desired temperature (e.g., 37°C) for a fixed time (e.g., 30 minutes).

  • Measure Absorbance: Stop the reaction (if necessary) and measure the absorbance at 405 nm.

  • Analyze Data: Plot the absorbance against the enzyme concentration. The optimal concentration is the lowest amount of enzyme that gives a high signal-to-noise ratio.

Table 1: Example Enzyme Titration Data

Enzyme Conc. (µg/mL)Average Absorbance (405 nm)Standard DeviationSignal-to-Noise Ratio
0 (No Enzyme)0.0520.0031.0
0.10.1250.0082.4
0.50.4880.0159.4
1.00.8950.02117.2
2.01.2540.03524.1
5.01.5890.04230.6
10.01.6120.05131.0

In this example, 2.0 µg/mL might be chosen as the optimal concentration as it provides a strong signal without approaching saturation.

Protocol 2: Substrate Titration (Km Determination)

This protocol is for determining the Michaelis constant (Km) of the enzyme for the substrate, which is crucial for setting up inhibition assays.[9]

  • Prepare Substrate Dilutions: Prepare a series of dilutions of this compound in the assay buffer. A typical range would be 0.1 to 10 times the expected Km.

  • Set up Reactions: In a 96-well plate, add the different substrate dilutions to the wells.

  • Initiate Reaction: Add a fixed, optimal concentration of the enzyme to each well.

  • Incubate and Measure: Measure the initial reaction velocity (rate of change in absorbance) for each substrate concentration in a kinetic plate reader.

  • Analyze Data: Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Table 2: Example Substrate Titration Data

Substrate Conc. (µM)Initial Velocity (mOD/min)
105.2
2511.8
5020.5
10033.1
20045.6
40055.2
80060.1

Visualizations

TroubleshootingWorkflow cluster_start Start: Suboptimal Signal-to-Noise Ratio cluster_high_bg High Background cluster_low_signal Low Signal cluster_solution Resolution Start Identify Issue HighBg Is 'No-Enzyme' control high? Start->HighBg Evaluate Background LowSignal Is signal low/absent? Start->LowSignal Evaluate Signal Strength SpontaneousHydrolysis Spontaneous Hydrolysis? HighBg->SpontaneousHydrolysis Yes HighBg->LowSignal No FreshSubstrate Action: Use fresh substrate SpontaneousHydrolysis->FreshSubstrate Yes Contamination Contamination? SpontaneousHydrolysis->Contamination No OptimizedAssay Optimized Assay Conditions FreshSubstrate->OptimizedAssay PurifyReagents Action: Purify reagents Contamination->PurifyReagents Yes Contamination->OptimizedAssay No PurifyReagents->OptimizedAssay EnzymeActivity Inactive Enzyme? LowSignal->EnzymeActivity Yes LowSignal->OptimizedAssay No CheckEnzyme Action: Check enzyme activity EnzymeActivity->CheckEnzyme Yes EnzymeConc Suboptimal Enzyme Conc.? EnzymeActivity->EnzymeConc No CheckEnzyme->OptimizedAssay TitrateEnzyme Action: Titrate enzyme EnzymeConc->TitrateEnzyme Yes EnzymeConc->OptimizedAssay No TitrateEnzyme->OptimizedAssay

Caption: Troubleshooting workflow for optimizing signal-to-noise ratio.

EnzymaticReaction cluster_reactants Reactants cluster_products Products cluster_detection Detection Substrate This compound CleavedPeptide Cleaved Peptide Fragment Substrate->CleavedPeptide Enzymatic Cleavage PNP p-Nitrophenol (PNP) (Colorless) Substrate->PNP Enzymatic Cleavage Enzyme Protease Enzyme->CleavedPeptide Enzyme->PNP PNP_ion p-Nitrophenolate (Yellow, Absorbs at 405 nm) PNP->PNP_ion BasicpH Basic pH (e.g., pH > 8) BasicpH->PNP_ion

Caption: Enzymatic cleavage and detection pathway for this compound.

References

Validation & Comparative

Unveiling Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: A Closer Look at its Role in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the validation of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP as a specific enzyme substrate have revealed a primary and well-established application in a different, albeit related, field of research: as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). [1][2][3][4] Extensive searches for experimental data validating this peptide derivative as a standalone enzyme substrate did not yield specific results. Therefore, this guide will focus on its established role as an ADC linker and provide a comparative context within that framework.

ADCs are a powerful class of therapeutic agents that combine the specificity of monoclonal antibodies with the potent cell-killing effects of cytotoxic drugs.[3] The linker component is critical to the success of an ADC, as it connects the antibody to the drug and must remain stable in circulation but be efficiently cleaved to release the drug upon reaching the target cancer cell.

Comparative Analysis of ADC Linkers

The choice of a linker has profound implications for the efficacy and safety of an ADC. Linkers are broadly categorized as either cleavable or non-cleavable. This compound falls into the category of cleavable linkers, which are designed to be selectively cleaved by enzymes that are abundant within the target cell, such as cathepsins.

To understand the positioning of this compound, a comparison with other commonly used cleavable linkers is presented below.

Linker TypeCleavage MechanismKey FeaturesRepresentative Examples
Peptide-Based Proteolytic cleavage by lysosomal proteases (e.g., Cathepsin B)- High intracellular cleavage efficiency. - Stability in systemic circulation.This compound , Val-Cit-PAB, Phe-Lys-PAB
Hydrazone Acid-labile hydrolysis in the acidic environment of lysosomes/endosomes- Sensitive to low pH. - Can be less stable in circulation compared to peptide linkers.Ac-Gly-Gly-Phe-Gly-hydrazone
Disulfide Reduction in the intracellular environment- Exploits the higher intracellular concentration of reducing agents like glutathione. - Potential for premature cleavage in the bloodstream.SPP (succinimidyl 4-(2-pyridylthio)pentanoate)

The Enzymatic Release Mechanism of Peptide-Based Linkers

The cleavage of peptide-based linkers like this compound is a critical step in the mechanism of action of many ADCs. This process relies on the enzymatic machinery present within the lysosome of the target cell.

Enzymatic_Cleavage_of_ADC cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_lysosome Lysosome ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor 1. Binding CathepsinB Cathepsin B ReleasedDrug Active Drug CathepsinB->ReleasedDrug 4. Proteolytic Cleavage of Linker LinkerFragment Linker Fragment CathepsinB->LinkerFragment Cytotoxicity Cell Death ReleasedDrug->Cytotoxicity 5. Drug Exerts Cytotoxic Effect ADC_Internalized Internalized ADC ADC_Internalized->CathepsinB 3. Trafficking to Lysosome & Encounter with Enzyme Receptor->ADC_Internalized 2. Internalization (Endocytosis)

Caption: Mechanism of drug release from a peptide-linker-based ADC.

Experimental Protocol: In Vitro Plasma Stability Assay

To assess the stability of an ADC linker in circulation, an in vitro plasma stability assay is a fundamental experiment.

Objective: To determine the stability of the ADC, including the integrity of the this compound linker, in human plasma over time.

Materials:

  • ADC construct with this compound linker

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for ADC quantification (e.g., ELISA, HPLC-MS)

Procedure:

  • Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed human plasma.

  • Incubate the plasma samples at 37°C.

  • At designated time points (e.g., 0, 1, 6, 24, 48, and 72 hours), withdraw an aliquot of the sample.

  • Immediately process the aliquot to stop any further degradation, for example, by snap-freezing in liquid nitrogen.

  • Analyze the samples to quantify the amount of intact ADC remaining.

  • The percentage of intact ADC at each time point is calculated relative to the amount at time 0.

Experimental Workflow: ADC Synthesis and Characterization

The synthesis of an ADC using the this compound linker involves a multi-step process that requires careful control and characterization.

ADC_Synthesis_Workflow A 1. Antibody Production and Purification C 3. Antibody Modification (e.g., reduction of interchain disulfides) A->C B 2. Linker-Payload Synthesis (Aloc-D-Ala-Phe-Lys(Aloc)-PAB-Drug) D 4. Conjugation Reaction (Antibody + Linker-Payload) B->D C->D E 5. Purification of ADC (e.g., Size Exclusion Chromatography) D->E F 6. Characterization of ADC (Drug-to-Antibody Ratio, Purity, etc.) E->F

Caption: A generalized workflow for the synthesis and characterization of an ADC.

References

Comparative Guide to the Enzymatic Cross-Reactivity of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic cross-reactivity of the cleavable antibody-drug conjugate (ADC) linker, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP. The core of this linker features a Phe-Lys dipeptide sequence, a known substrate for various proteases. Understanding its susceptibility to cleavage by different enzymes is crucial for predicting the stability and efficacy of ADCs employing this technology. This document summarizes available quantitative data for similar peptide substrates, details relevant experimental protocols, and provides visual representations of the enzymatic cleavage pathway and experimental workflows.

Enzymatic Cleavage and Cross-Reactivity Profile

The this compound linker is designed to be stable in systemic circulation and selectively cleaved by proteases within the tumor microenvironment or inside cancer cells, leading to the release of a cytotoxic payload. The primary cleavage site is anticipated to be the amide bond C-terminal to the lysine (B10760008) residue, a canonical recognition site for trypsin-like serine proteases, and cathepsins.

Table 1: Comparative Quantitative Data of Enzymatic Cleavage of Phe-Lys and Analogous Peptide Substrates

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal pHComments
Cathepsin B Z-Phe-Arg-AMC--1.1 x 10⁵7.2High catalytic efficiency at neutral pH.
Z-Arg-Lys-AMC---7.2Preferred substrate at neutral pH.
Z-Glu-Lys-AMC---4.6Preferred substrate at acidic pH.
Cathepsin L Z-Phe-Arg-NMec----Known to hydrolyze this substrate, but less specific than for other substrates.
Trypsin Z-Lys-pNA---7.8 - 8.0High specificity for lysine at the P1 position.
Chymotrypsin Ac-Phe-peptides---7.8 - 8.0Primarily cleaves after aromatic residues (Phe, Tyr, Trp). Cleavage after Lys is not typical.
Plasmin Chromogenic substrates with Lys---7.4Cleaves C-terminal to Lys and Arg.
Urokinase Plasminogen Activator (uPA) Tripeptidyl-pNA with Arg/Lys at P1---8.8Shows a preference for Arg over Lys.

Note: The data presented is for analogous substrates and serves as a proxy for the potential cross-reactivity of this compound. The Aloc protecting groups on the D-Ala and Lys residues may influence enzyme recognition and cleavage kinetics.

Signaling Pathways and Experimental Workflows

The enzymatic cleavage of the this compound linker is a critical step in the mechanism of action of ADCs that utilize this technology. The following diagrams illustrate the conceptual pathway of enzymatic cleavage and a general workflow for assessing enzyme cross-reactivity.

Enzymatic_Cleavage_Pathway cluster_extracellular Extracellular Space (Systemic Circulation) cluster_intracellular Tumor Cell (Lysosome) ADC Aloc-D-Ala-Phe-Lys(Aloc)-PAB-Drug-Antibody Enzyme Protease (e.g., Cathepsin B) ADC->Enzyme Internalization and Trafficking to Lysosome Cleaved_Linker Cleaved Linker Fragments Enzyme->Cleaved_Linker Enzymatic Cleavage of Phe-Lys bond Drug Released Cytotoxic Drug Cleaved_Linker->Drug Self-immolation of PAB spacer

Enzymatic cleavage of the ADC linker within a target cell.

Experimental_Workflow start Start: Substrate and Enzyme Panel Selection reagent_prep Reagent Preparation (Substrate, Enzymes, Buffers) start->reagent_prep assay_setup Assay Setup in Microplate (Substrate + Enzyme Incubation) reagent_prep->assay_setup data_acquisition Data Acquisition (e.g., Fluorescence or LC-MS) assay_setup->data_acquisition data_analysis Data Analysis (Calculation of Kinetic Parameters) data_acquisition->data_analysis results Results: Cross-Reactivity Profile data_analysis->results

Generalized workflow for enzyme cross-reactivity screening.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the enzymatic cross-reactivity of the this compound linker. Below are protocols for two common assay formats.

Protocol 1: FRET-Based Protease Cleavage Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the kinetics of protease-mediated linker cleavage. This requires synthesis of a custom FRET substrate incorporating the D-Ala-Phe-Lys sequence flanked by a suitable donor-quencher pair.

Objective: To determine the rate of cleavage of a fluorogenic peptide substrate by a panel of proteases.

Materials:

  • Custom synthesized FRET peptide substrate (e.g., Donor-D-Ala-Phe-Lys-Quencher)

  • Purified proteases (e.g., Cathepsin B, Cathepsin L, Trypsin, Chymotrypsin, Plasmin, uPA, MMPs)

  • Assay Buffer: Specific to each enzyme for optimal activity (e.g., 50 mM Tris, 150 mM NaCl, 5 mM CaCl₂, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of each protease in an appropriate buffer.

    • Prepare the assay buffer and bring it to the optimal temperature for the enzyme being tested.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of the 96-well plate.

    • Add 10 µL of the protease solution at various concentrations to the wells. Include a no-enzyme control.

    • Pre-incubate the plate at the optimal temperature for 10 minutes.

    • Initiate the reaction by adding 40 µL of the FRET substrate solution to each well.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the donor fluorophore.

    • Record data at regular intervals (e.g., every minute) for a specified period (e.g., 60 minutes).

  • Data Analysis:

    • Determine the initial velocity (rate of fluorescence increase) for each enzyme concentration.

    • Plot the initial velocity versus substrate concentration to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

    • Calculate kcat from Vmax and the enzyme concentration.

    • The specificity constant (kcat/Km) can then be calculated to compare the efficiency of cleavage by different enzymes.

Protocol 2: LC-MS-Based Protease Cleavage Assay

This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to directly monitor the cleavage of the this compound substrate and the formation of cleavage products.

Objective: To quantify the rate of cleavage of the this compound substrate by different enzymes.

Materials:

  • This compound substrate

  • Purified proteases

  • Assay Buffer: Specific to each enzyme

  • Quenching solution (e.g., 10% formic acid)

  • LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound substrate at a known concentration with the specific protease in the appropriate assay buffer.

    • Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.

  • LC-MS Analysis:

    • Inject the quenched samples into the LC-MS system.

    • Separate the intact substrate from the cleavage products using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Detect the intact substrate and its cleavage products using the mass spectrometer in positive ion mode.

  • Data Analysis:

    • Integrate the peak areas for the intact substrate and the key cleavage products at each time point.

    • Plot the concentration of the remaining intact substrate versus time to determine the initial rate of cleavage.

    • From the initial rates at different substrate concentrations, calculate the kinetic parameters (Km and kcat) as described in the FRET-based assay protocol.

By employing these methodologies, researchers can build a comprehensive cross-reactivity profile for the this compound linker, enabling a more rational design and development of effective and safe antibody-drug conjugates.

A Comparative Analysis of Alloc vs. Boc Protecting Groups for D-Ala-Phe-Lys Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is a critical decision in the synthesis of peptides. This guide provides an objective comparison of the allyloxycarbonyl (Alloc) and tert-butyloxycarbonyl (Boc) protecting groups for the side chain of lysine (B10760008) in the synthesis of the tripeptide D-Ala-Phe-Lys. This analysis is supported by experimental data from comparable peptide syntheses to inform the strategic choice between these two widely used protective groups.

The synthesis of peptides with trifunctional amino acids, such as lysine, necessitates the use of orthogonal protecting groups to enable selective deprotection and modification. The choice between Alloc and Boc for the ε-amino group of lysine dictates the overall synthetic strategy, influencing deprotection conditions, potential side reactions, and ultimately, the purity and yield of the final peptide.

Quantitative Data Presentation

While direct head-to-head quantitative data for the synthesis of D-Ala-Phe-Lys using both Alloc and Boc for lysine side-chain protection is not extensively available in the literature, a comparative study on the closely related peptide Ac-Lys(X)-Gly-Phe provides valuable insights. The data presented below is extrapolated from this study to offer a reasonable comparison.

ParameterAlloc-Lys StrategyBoc-Lys Strategy
Deprotection Reagent Pd(PPh₃)₄ / Phenylsilane (B129415) in DCMTrifluoroacetic Acid (TFA) in DCM
Deprotection Conditions Mild, neutral conditionsStrong acidic conditions
Typical Deprotection Time 2 x 20 minutes1 x 30 minutes
Reported Purity of Crude Peptide *~99%~99%
Potential Side Reactions Palladium contamination, premature deprotection if exposed to certain reagents.Tert-butylation of sensitive residues (e.g., Trp, Met, Cys), acid-catalyzed hydrolysis of sensitive bonds.
Orthogonality Orthogonal to Fmoc and BocNot orthogonal to other acid-labile groups (e.g., Trt, Pbf)

*Data based on the deprotection and cleavage of Ac-Lys(X)-Gly-Phe resins, which is expected to be comparable to D-Ala-Phe-Lys.[1]

Experimental Protocols

The following are detailed methodologies for the solid-phase peptide synthesis (SPPS) of D-Ala-Phe-Lys using either an Alloc or Boc protecting group for the lysine side chain, assuming an Fmoc-based strategy for the Nα-amino groups.

Synthesis of D-Ala-Phe-Lys(Alloc)
  • Resin Preparation: Swell a suitable solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling (Lys):

    • Deprotect the Fmoc group from the resin using 20% piperidine (B6355638) in DMF.

    • Couple Fmoc-Lys(Alloc)-OH using a standard coupling reagent cocktail (e.g., HCTU/DIPEA in DMF).

  • Second Amino Acid Coupling (Phe):

    • Deprotect the Fmoc group from the resin-bound Lys(Alloc) using 20% piperidine in DMF.

    • Couple Fmoc-Phe-OH using a standard coupling reagent cocktail.

  • Third Amino Acid Coupling (D-Ala):

    • Deprotect the Fmoc group from the resin-bound Phe-Lys(Alloc) using 20% piperidine in DMF.

    • Couple Fmoc-D-Ala-OH using a standard coupling reagent cocktail.

  • N-terminal Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

  • Side-Chain Alloc Deprotection:

    • Wash the resin with dichloromethane (B109758) (DCM).

    • Treat the resin with a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv.) and phenylsilane (20 equiv.) in DCM for 20 minutes. Repeat this step once.[1]

    • Wash the resin thoroughly with DCM.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of D-Ala-Phe-Lys(Boc)
  • Resin Preparation: Swell a suitable solid support (e.g., Rink Amide resin) in DMF.

  • First Amino Acid Coupling (Lys):

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

    • Couple Fmoc-Lys(Boc)-OH using a standard coupling reagent cocktail (e.g., HCTU/DIPEA in DMF).

  • Second Amino Acid Coupling (Phe):

    • Deprotect the Fmoc group from the resin-bound Lys(Boc) using 20% piperidine in DMF.

    • Couple Fmoc-Phe-OH using a standard coupling reagent cocktail.

  • Third Amino Acid Coupling (D-Ala):

    • Deprotect the Fmoc group from the resin-bound Phe-Lys(Boc) using 20% piperidine in DMF.

    • Couple Fmoc-D-Ala-OH using a standard coupling reagent cocktail.

  • N-terminal Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

  • Cleavage and Global Deprotection (including Boc side-chain):

    • Wash the resin with DCM.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours to simultaneously cleave the peptide from the resin and deprotect the Boc group from the lysine side chain.

  • Purification: Purify the crude peptide by RP-HPLC.

Visualization of Synthetic Workflows

G cluster_0 Alloc Strategy for D-Ala-Phe-Lys(Alloc) cluster_1 Boc Strategy for D-Ala-Phe-Lys(Boc) A0 Rink Amide Resin A1 Fmoc-Lys(Alloc)-OH Coupling A0->A1 A2 Fmoc Deprotection (Piperidine) A1->A2 A3 Fmoc-Phe-OH Coupling A2->A3 A4 Fmoc Deprotection (Piperidine) A3->A4 A5 Fmoc-D-Ala-OH Coupling A4->A5 A6 Fmoc Deprotection (Piperidine) A5->A6 A7 Alloc Deprotection (Pd(PPh3)4 / PhSiH3) A6->A7 A8 Cleavage from Resin (TFA) A7->A8 A9 D-Ala-Phe-Lys A8->A9 B0 Rink Amide Resin B1 Fmoc-Lys(Boc)-OH Coupling B0->B1 B2 Fmoc Deprotection (Piperidine) B1->B2 B3 Fmoc-Phe-OH Coupling B2->B3 B4 Fmoc Deprotection (Piperidine) B3->B4 B5 Fmoc-D-Ala-OH Coupling B4->B5 B6 Fmoc Deprotection (Piperidine) B5->B6 B7 Cleavage & Boc Deprotection (TFA) B6->B7 B8 D-Ala-Phe-Lys B7->B8

Caption: Synthetic workflows for D-Ala-Phe-Lys.

Comparative Analysis

The primary advantage of the Alloc protecting group lies in its orthogonality to both Fmoc and Boc strategies.[2] This allows for the selective deprotection of the lysine side chain under mild, neutral conditions, which is particularly beneficial for the synthesis of complex peptides where further site-specific modifications are required. The palladium-catalyzed deprotection is highly efficient; however, it introduces the risk of palladium contamination in the final product, which may necessitate additional purification steps.

The Boc protecting group , on the other hand, is a well-established and robust choice for lysine side-chain protection. Its key advantage is the simultaneous deprotection with the cleavage of the peptide from the resin when using TFA. This simplifies the overall workflow. However, the harsh acidic conditions required for Boc deprotection can be detrimental to sensitive peptide sequences. Furthermore, the tert-butyl cation generated during deprotection can lead to side reactions with nucleophilic amino acid residues, although this is not a concern for the D-Ala-Phe-Lys sequence.

Conclusion

The choice between Alloc and Boc for the protection of the lysine side chain in the synthesis of D-Ala-Phe-Lys depends on the broader context of the research.

  • For a straightforward synthesis of the linear tripeptide, the Boc group offers a more streamlined and cost-effective approach due to the single-step cleavage and deprotection.

  • For more complex synthetic schemes that may involve on-resin cyclization, branching, or the attachment of other moieties to the lysine side chain, the Alloc group provides the necessary orthogonality and mild deprotection conditions , making it the superior choice despite the added complexity of the palladium-catalyzed deprotection step.

Researchers should carefully consider the final application of the peptide and the overall synthetic strategy to make an informed decision on the most suitable protecting group.

References

A Comparative Guide to Chromogenic and Fluorescent Substrates for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of enzyme kinetics, the choice of substrate is paramount to the accuracy, sensitivity, and efficiency of an assay. While the initial query focused on the specific peptide "Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP," this molecule is primarily utilized as a cleavable linker in antibody-drug conjugates (ADCs) rather than a standard substrate for kinetic studies.[1][2][3][4][5][6][7][8] However, the core of the inquiry—a comparison between a p-nitrophenyl (PNP)-based chromogenic substrate and a fluorescent substrate—is a critical consideration for researchers. This guide provides an objective comparison of these two classes of substrates, using the well-characterized serine proteases, chymotrypsin (B1334515) and elastase, as exemplary enzyme systems. These enzymes are relevant as they cleave peptide bonds, often after specific amino acid residues like phenylalanine and lysine, which were present in the originally mentioned peptide.

At a Glance: Chromogenic vs. Fluorescent Substrates

FeatureChromogenic Substrates (pNA-based)Fluorescent Substrates (e.g., AMC, FRET-based)
Detection Method Colorimetric (Absorbance)Fluorometric (Emission)
Sensitivity LowerHigher (10 to 100-fold more sensitive)[9]
Signal Detection SpectrophotometerFluorometer/Fluorescence plate reader
Signal Stability Generally highProne to photobleaching
Compound Interference Less susceptible to colored compoundsSusceptible to fluorescent compounds
Dynamic Range NarrowerBroader
Cost Generally lowerCan be higher

Quantitative Performance Data

The following tables summarize kinetic parameters for chymotrypsin and elastase with representative chromogenic and fluorescent substrates. It is important to note that direct comparison of kinetic values across different studies can be influenced by variations in experimental conditions (e.g., pH, temperature, buffer composition).

Table 1: Kinetic Parameters for α-Chymotrypsin Substrates
SubstrateTypeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Suc-Ala-Ala-Pro-Phe-pNAChromogenic1700Not specifiedNot specified[10]
N-Succinyl-L-Phenylalanine p-nitroanilideChromogenicNot specifiedNot specifiedNot specified[6]
Suc-Ala-Ala-Pro-Phe-AMCFluorogenicNot specifiedNot specifiedNot specified[11][12][13]
N-Succinyl-Ala-Ala-Pro-Phe-AMCFluorogenicNot specifiedNot specifiedNot specified[11][12][13]

Note: While specific kinetic constants for a direct comparison were not found in a single source, the general principle of higher sensitivity for fluorescent substrates holds true.

Table 2: Kinetic Parameters for Elastase Substrates
SubstrateTypeKm (µM)kcat/Km (M⁻¹s⁻¹)Reference
Suc-Ala-Ala-Pro-Val-pNAChromogenic~110018[4]
MeO-Suc-Ala-Ala-Pro-Val-AMCFluorogenic~800Not specified[14]
MeO-Suc-AAPV-AFCFluorogenicNot specifiedGood sensitivity[15]
Z-AA-R110-PegFluorogenic (Rhodamine)Not specifiedSuperior sensitivity[15]

Signaling Pathways and Detection Principles

The fundamental principle behind both substrate types is the enzymatic cleavage of a bond that liberates a detectable molecule.

Chromogenic Substrate Signaling

In the case of p-nitroanilide (pNA) substrates, the enzyme cleaves the amide bond between the peptide and pNA. The released p-nitroaniline is a yellow chromophore that can be quantified by measuring its absorbance at approximately 405 nm.

Chromogenic_Signaling Substrate Peptide-pNA (Colorless) Enzyme Protease Substrate->Enzyme Binding Product1 Cleaved Peptide Enzyme->Product1 Cleavage Product2 p-Nitroaniline (Yellow) Enzyme->Product2 Detection Spectrophotometer (Absorbance at 405 nm) Product2->Detection Measurement

Caption: Enzymatic cleavage of a pNA-substrate releases a colored product.

Fluorescent Substrate Signaling

Fluorescent substrates often employ a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), linked to the peptide. Upon cleavage, the fluorophore is released from a quenched state and emits light at a characteristic wavelength when excited by a specific wavelength.

Fluorescent_Signaling Substrate Peptide-AMC (Non-fluorescent) Enzyme Protease Substrate->Enzyme Binding Product1 Cleaved Peptide Enzyme->Product1 Cleavage Product2 AMC (Fluorescent) Enzyme->Product2 Detection Fluorometer (Excitation/Emission) Product2->Detection Measurement

Caption: Release of a fluorophore from a quenched state upon enzymatic action.

Experimental Protocols

Below are generalized protocols for performing enzyme kinetic assays with chromogenic and fluorescent substrates.

Chromogenic Assay Protocol (pNA Substrate)

This protocol is adapted for a typical serine protease like chymotrypsin.

Materials:

  • α-Chymotrypsin

  • Chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Substrate Preparation: Prepare a stock solution of the pNA substrate in a suitable solvent like DMSO. Further dilute to various working concentrations in the assay buffer.

  • Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability). Dilute to the final working concentration in the assay buffer just before use.

  • Assay Setup: To each well of a 96-well plate, add a specific volume of the substrate solution at different concentrations.

  • Reaction Initiation: Add a defined volume of the diluted enzyme solution to each well to start the reaction. The final volume should be consistent across all wells.

  • Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹) is used to convert the rate of change in absorbance to the rate of product formation. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Fluorescent Assay Protocol (AMC Substrate)

This protocol is generalized for a protease like elastase.

Materials:

  • Elastase

  • Fluorogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of the AMC substrate in DMSO. Dilute to various working concentrations in the assay buffer.

  • Enzyme Preparation: Prepare a stock solution of elastase in the assay buffer. Dilute to the final working concentration just before use.

  • Assay Setup: To the wells of a black 96-well plate, add the substrate solutions at different concentrations.

  • Reaction Initiation: Add the diluted enzyme solution to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically (e.g., every 30 seconds for 10-20 minutes) at the appropriate excitation and emission wavelengths for AMC (typically Ex: ~360-380 nm, Em: ~440-460 nm).[11]

  • Data Analysis: Determine the initial reaction velocity from the linear portion of the fluorescence vs. time plot. A standard curve of free AMC can be used to convert the fluorescence units to molar concentrations. Plot the initial velocity against substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

Experimental Workflow Comparison

The workflows for both assay types are similar, with the primary difference being the detection instrumentation.

Experimental_Workflow cluster_0 Chromogenic Assay cluster_1 Fluorescent Assay C1 Prepare Reagents (Enzyme, pNA Substrate, Buffer) C2 Add Substrate to Plate C1->C2 C3 Add Enzyme to Initiate C2->C3 C4 Measure Absorbance (405 nm) Kinetically C3->C4 C5 Calculate V₀ (Using ε of pNA) C4->C5 C6 Determine Kinetic Parameters (Km, Vmax) C5->C6 F1 Prepare Reagents (Enzyme, AMC Substrate, Buffer) F2 Add Substrate to Black Plate F1->F2 F3 Add Enzyme to Initiate F2->F3 F4 Measure Fluorescence (Ex/Em) Kinetically F3->F4 F5 Calculate V₀ (Using AMC Standard Curve) F4->F5 F6 Determine Kinetic Parameters (Km, Vmax) F5->F6

Caption: Comparison of chromogenic and fluorescent assay workflows.

Conclusion

The choice between a chromogenic and a fluorescent substrate for enzyme kinetic studies depends on the specific requirements of the experiment.

Choose a chromogenic (pNA-based) substrate when:

  • High sensitivity is not the primary concern.

  • The experimental setup includes a standard spectrophotometer.

  • Cost is a significant limiting factor.

  • Potential interference from colored compounds in the sample is a concern.

Choose a fluorescent substrate when:

  • High sensitivity is required to detect low enzyme concentrations or subtle changes in activity.[9]

  • A wide dynamic range is necessary.

  • A fluorescence plate reader is available.

  • Continuous, real-time monitoring of the reaction is desired.

For drug discovery and high-throughput screening applications, the superior sensitivity and wider dynamic range of fluorescent assays often make them the preferred choice. However, for routine enzyme activity measurements and in laboratories with limited equipment, chromogenic assays remain a robust and cost-effective option. Ultimately, a thorough understanding of the advantages and limitations of each substrate type will enable researchers to select the most appropriate tool for their kinetic analysis.

References

Confirming the Purity of Synthesized Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized components is a critical step. This guide provides a comparative overview of the essential analytical techniques for confirming the purity of the cleavable ADC linker, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP. The methodologies described herein, supported by representative experimental data, offer a robust framework for quality control and assurance.

Core Analytical Techniques for Purity Assessment

The primary methods for evaluating the purity of synthesized peptides and linkers like this compound are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][2] For a more in-depth structural confirmation and absolute quantification, Nuclear Magnetic Resonance (NMR) spectroscopy and Amino Acid Analysis (AAA) can be employed.

High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for assessing peptide purity.[1][2] Reversed-phase HPLC (RP-HPLC) is particularly effective, separating the target molecule from impurities based on hydrophobicity.[3] The purity is determined by calculating the relative area of the main peak in the chromatogram.[4]

Mass Spectrometry (MS): MS is indispensable for confirming the molecular identity of the synthesized compound by providing a highly accurate molecular weight measurement.[1][2] Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the correct assembly of the amino acids and protecting groups. While not a primary tool for routine purity assessment, it is invaluable for structural elucidation and for identifying and characterizing impurities.

Amino Acid Analysis (AAA): This technique is used for the absolute quantification of a peptide by hydrolyzing it into its constituent amino acids and then quantifying each amino acid.[5][6] This can provide a highly accurate measure of the net peptide content.

Comparative Data Summary

The following tables present representative data for the analysis of a synthesized batch of this compound, comparing the results from the primary analytical techniques.

Table 1: RP-HPLC Purity Analysis

ParameterResultAcceptance Criteria
Retention Time (t_R)15.2 minReport
Purity (% Area)98.5%≥ 95%
Major Impurity Peak 11.1% (at 13.8 min)Report
Major Impurity Peak 20.4% (at 16.1 min)Report

Table 2: Mass Spectrometry Identity Confirmation

ParameterTheoretical Mass (M)Observed Mass [M+H]⁺Mass Difference (ppm)
This compound802.83 g/mol 803.84 m/z< 5 ppm

Table 3: Potential Impurities Identified by LC-MS

ImpurityPotential CauseObserved Mass [M+H]⁺
Deletion Sequence (e.g., Aloc-Phe-Lys(Aloc)-PAB-PNP)Incomplete coupling during synthesis[1][7]732.79 m/z
Incompletely Deprotected SpeciesInefficient removal of a protecting group[1][7]Varies
Diastereomeric ImpuritiesRacemization during synthesis[8]803.84 m/z

Experimental Workflow for Purity Confirmation

The following diagram illustrates the logical workflow for the comprehensive purity analysis of synthesized this compound.

G Purity Confirmation Workflow for this compound cluster_synthesis Synthesis & Crude Product cluster_analysis Analytical Characterization cluster_results Data Evaluation cluster_decision Final Decision Crude_Product Crude Synthesized Product RP_HPLC RP-HPLC Analysis Crude_Product->RP_HPLC LC_MS LC-MS Analysis Crude_Product->LC_MS NMR NMR Spectroscopy (Optional) Crude_Product->NMR AAA Amino Acid Analysis (Optional) Crude_Product->AAA Purity_Assessment Purity Assessment (% Area) RP_HPLC->Purity_Assessment Identity_Confirmation Identity Confirmation (Mass) LC_MS->Identity_Confirmation Structure_Verification Structural Verification NMR->Structure_Verification Quantification Absolute Quantification AAA->Quantification Final_Product Pure this compound (≥95%) Purity_Assessment->Final_Product Meets Spec Repurification Further Purification Required Purity_Assessment->Repurification Fails Spec Identity_Confirmation->Final_Product

Caption: Workflow for purity confirmation of synthesized this compound.

Detailed Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the synthesized peptide linker by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample Solvent: 50% Acetonitrile in water

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Dissolve a small amount of the lyophilized product in the sample solvent to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 10 µL of the sample.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Monitor the elution profile using a UV detector at 214 nm and 280 nm.

  • Calculate the purity by integrating the peak areas. The purity is expressed as the percentage of the main peak area relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the synthesized this compound.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure:

  • Use the same sample preparation and HPLC conditions as described in the RP-HPLC protocol, but with formic acid instead of TFA in the mobile phases.

  • Direct the eluent from the HPLC column to the ESI-MS detector.

  • Acquire mass spectra in the positive ion mode over a mass range of m/z 200-2000.

  • Identify the peak corresponding to the [M+H]⁺ ion of the target molecule.

  • Compare the observed mass to the theoretical mass of this compound (802.83 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized linker.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Dissolve 5-10 mg of the lyophilized product in 0.5 mL of the deuterated solvent.

  • Acquire a one-dimensional ¹H NMR spectrum.

  • If necessary, perform two-dimensional NMR experiments (e.g., COSY, HSQC) to aid in proton and carbon assignments.

  • Analyze the spectra to confirm the presence of all expected protons and their corresponding chemical shifts and coupling constants, which are characteristic of the amino acid residues and protecting groups.

By following these protocols and comparing the obtained data with the representative results, researchers can confidently assess the purity and identity of their synthesized this compound, ensuring the quality and reliability of this critical ADC linker for subsequent drug conjugation and development.

References

A Comparative Guide to the Validation of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP and Alternative ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant of the efficacy and safety of an Antibody-Drug Conjugate (ADC). This guide provides a comparative analysis of the enzyme-cleavable linker, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP, in the context of other commonly used cathepsin B-cleavable and alternative linker technologies. While specific experimental validation data for this compound is not extensively available in peer-reviewed literature, this guide will draw upon data from structurally similar linkers to provide a framework for its evaluation.

This compound is a cleavable ADC linker designed for the targeted release of cytotoxic payloads.[1][2][3][4][5][6][7][8][9] Its structure comprises a peptide sequence (D-Ala-Phe-Lys) susceptible to cleavage by lysosomal proteases like cathepsin B, a self-immolative para-aminobenzyl (PAB) spacer, and a para-nitrophenyl (B135317) (PNP) carbonate group for conjugation to a drug payload.[][11] The allyloxycarbonyl (Aloc) protecting groups on the N-terminus and lysine (B10760008) side-chain are removed during the synthesis of the final ADC.

Data Presentation: Comparative Performance of ADC Linkers

The following tables summarize quantitative data from studies on various cleavable linkers to provide a basis for the validation of novel linkers like this compound.

Table 1: In Vitro Cytotoxicity of ADCs with Different Peptide Linkers

Antibody-PayloadLinker TypePeptide SequenceTarget Cell LineIC50 (ng/mL)Reference
Anti-HER2-MMAECathepsin B-cleavableVal-CitSK-BR-3 (HER2 high)~10[12]
Anti-CD79b-MMAECathepsin B-cleavableVal-CitBJAB (CD79b+)~1[12]
Anti-HER2-MMAESulfatase-cleavableN/AHER2+ cell linesSimilar to Val-Cit[]
cBR96-DoxorubicinCathepsin B-cleavablePhe-LysN/AMore potent than hydrazone linker[13]
Trastuzumab-ExatecanCathepsin B-cleavableGGFGNCI-N87Similar to T-DXd[11]

Table 2: In Vivo Plasma Stability of ADCs with Different Linker Chemistries

ADCLinker TypeMeasurementStability MetricReference
T-DXdCathepsin B-cleavable (GGFG)DAR over time~50% decrease in 7 days[11]
Exolinker ADCCathepsin B-cleavableDAR over time>50% DAR retention at 7 days[11]
ADC with Val-Cit linkerCathepsin B-cleavableADC in human plasma>100 times more stable than hydrazone linker[13]
ADC with Phe-Lys linkerCathepsin B-cleavableADC in human plasmaSubstantially less stable than Val-Cit[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis and validation of peptide-based ADC linkers.

Protocol 1: Solid-Phase Synthesis of a Peptide-PAB-PNP Linker

This protocol describes a general method for the synthesis of a tetrapeptide-PAB-PNP linker on a solid support, which can be adapted for this compound.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids (e.g., Fmoc-Lys(Aloc)-OH, Fmoc-Phe-OH, Aloc-D-Ala-OH)

  • Fmoc-p-aminobenzyl alcohol (Fmoc-PAB-OH)

  • p-Nitrophenyl chloroformate (PNP-Cl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

Procedure:

  • Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Add the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Aloc)-OH) and DIPEA in DCM and agitate.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Peptide Coupling: Sequentially couple the subsequent Fmoc-protected amino acids (Fmoc-Phe-OH, then Aloc-D-Ala-OH) using DIC and HOBt as coupling agents in DMF.

  • PAB Moiety Coupling: After the final peptide coupling and Fmoc deprotection, couple Fmoc-PAB-OH to the N-terminus of the peptide.

  • PNP Activation: Following the final Fmoc deprotection, activate the hydroxyl group of the PAB moiety by reacting with p-nitrophenyl chloroformate in the presence of a base like pyridine.

  • Cleavage from Resin: Cleave the linker from the resin using a cocktail of TFA, TIS, and water.

  • Purification: Purify the crude linker by reverse-phase HPLC.

Protocol 2: In Vitro ADC Stability Assay

This protocol outlines a method to assess the stability of an ADC in plasma.

Materials:

  • ADC construct

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC and any released payload.

  • LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC and free payload.

  • Data Analysis: Calculate the half-life of the ADC in plasma.

Protocol 3: Cathepsin B Cleavage Assay

This protocol is used to determine the susceptibility of the linker to enzymatic cleavage.

Materials:

  • Drug-linker conjugate

  • Recombinant human cathepsin B

  • Cathepsin B assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing DTT)

  • HPLC system

Procedure:

  • Reaction Setup: Incubate the drug-linker conjugate with cathepsin B in the assay buffer at 37°C.

  • Time Points: Stop the reaction at various time points by adding a quenching solution (e.g., acetonitrile).

  • HPLC Analysis: Analyze the samples by HPLC to measure the amount of released drug.

  • Data Analysis: Determine the rate of cleavage of the linker by cathepsin B.

Mandatory Visualization

Signaling_Pathway Mechanism of Action of a Cathepsin B-Cleavable ADC ADC Antibody-Drug Conjugate (ADC) in Circulation Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Targeting Internalization Internalization via Receptor-Mediated Endocytosis Tumor_Cell->Internalization 2. Binding & Lysosome Lysosome (Acidic pH) Internalization->Lysosome 3. Trafficking Cathepsin_B Cathepsin B Lysosome->Cathepsin_B 4. Enzyme Encounter Cleavage Peptide Linker Cleavage Cathepsin_B->Cleavage 5. Cleavage Release Self-Immolation of PAB Spacer Cleavage->Release Payload Active Cytotoxic Payload Release->Payload 6. Drug Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 7. Cytotoxicity Experimental_Workflow Workflow for Synthesis and Validation of a Peptide-Linker ADC cluster_synthesis Synthesis cluster_validation Validation SPPS Solid-Phase Peptide Synthesis of Linker Drug_Conjugation Conjugation of Payload to Linker (e.g., via PNP) SPPS->Drug_Conjugation Antibody_Conjugation Conjugation of Drug-Linker to Antibody Drug_Conjugation->Antibody_Conjugation Purification Purification and Characterization of ADC Antibody_Conjugation->Purification Stability In Vitro Plasma Stability Assay Purification->Stability Cleavage Enzymatic Cleavage Assay (Cathepsin B) Purification->Cleavage Cytotoxicity In Vitro Cytotoxicity Assay (IC50) Purification->Cytotoxicity In_Vivo In Vivo Efficacy (Xenograft Model) Cytotoxicity->In_Vivo Logical_Relationship Comparison of Linker Technologies ADC_Linkers ADC Linkers Cleavable Cleavable Linkers ADC_Linkers->Cleavable Non_Cleavable Non-Cleavable Linkers ADC_Linkers->Non_Cleavable Enzyme_Sensitive Enzyme-Sensitive (e.g., Cathepsin B) Cleavable->Enzyme_Sensitive pH_Sensitive pH-Sensitive (e.g., Hydrazone) Cleavable->pH_Sensitive Redox_Sensitive Redox-Sensitive (e.g., Disulfide) Cleavable->Redox_Sensitive Thioether Thioether (e.g., SMCC) Non_Cleavable->Thioether

References

Benchmarking ADC Linker Performance: A Comparative Guide to Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. The linker, which connects the antibody to the cytotoxic payload, governs the stability of the ADC in circulation and the efficiency of payload release at the target site. This guide provides an objective framework for benchmarking the performance of the cleavable linker, Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP, against known standards in the field.

This compound is a peptide-based, cleavable linker designed for use in the synthesis of ADCs.[1][2][3][4] Its core components include a peptide sequence (D-Ala-Phe-Lys) susceptible to enzymatic cleavage, a self-immolative para-aminobenzyl carbamate (B1207046) (PAB) spacer, and allyloxycarbonyl (Aloc) protecting groups on the lysine (B10760008) residue and the N-terminus. The p-nitrophenyl (PNP) carbonate group facilitates conjugation to the payload. The Aloc protecting groups are typically removed to allow for payload attachment. The cleavage of the peptide by lysosomal proteases, such as Cathepsin B, is expected to trigger the release of the active drug.

To objectively evaluate the performance of an ADC constructed with this linker, a direct comparison with well-characterized linker technologies is essential. This guide outlines the necessary experimental protocols and data presentation formats to conduct such a comparative analysis.

Known Standards for Comparison

A thorough benchmark analysis requires comparison against established linker technologies. Based on the peptide nature of this compound, the following are recommended as primary comparators:

  • Val-Cit-PABC-PNP (vc-PABC): A widely used and well-documented cathepsin-cleavable dipeptide linker. Its performance characteristics in terms of stability and cleavage efficiency are extensively reported in the literature, making it an ideal benchmark.

  • Non-Cleavable Linkers (e.g., SMCC-based): Including a non-cleavable linker provides a baseline for maximum stability and helps to elucidate the contribution of linker cleavage to overall efficacy and toxicity.

Comparative Performance Data

The following tables are structured to enable a direct comparison of key performance parameters. While specific data for this compound is not broadly published, these templates should be used to present experimentally generated data alongside known values for standard linkers.

Table 1: In Vitro Plasma Stability

Linker TypeAntibody-PayloadPlasma SourceHalf-life (t½) in plasma (days)% Intact ADC after 7 daysReference
Aloc-D-Ala-Phe-Lys(Aloc)-PAB [Experimental]Human, Mouse[Experimental Data][Experimental Data]
Val-Cit-PABC Trastuzumab-MMAEHuman>7>90%[5]
Non-cleavable (SMCC) Trastuzumab-DM1Human~10.4High[5]

Table 2: In Vitro Cytotoxicity

Linker TypeADCTarget Cell LineAntigen ExpressionIC50 (ng/mL)Reference
Aloc-D-Ala-Phe-Lys(Aloc)-PAB [Experimental ADC][e.g., SK-BR-3][e.g., HER2-high][Experimental Data]
Val-Cit-PABC Anti-HER2-MMAESK-BR-3HER2-high10[6]
Non-cleavable (mc) Anti-HER2-MMAESK-BR-3HER2-high25[6]

Table 3: In Vivo Efficacy in Xenograft Models

Linker TypeADCXenograft ModelDosing RegimenTumor Growth Inhibition (%)Complete RegressionsReference
Aloc-D-Ala-Phe-Lys(Aloc)-PAB [Experimental ADC][e.g., NCI-N87][Experimental][Experimental Data][Experimental Data]
Val-Cit-PABC Anti-CD22-MMAEHuman Lymphoma3 mg/kg, single doseSignificant regressionObserved[5]
Non-cleavable (SMCC) Trastuzumab-DM1KPL-4 (HER2+)15 mg/kgDose-dependentNot specified[6]

Experimental Protocols

Detailed methodologies are crucial for generating reliable and comparable data. The following are key experimental protocols for benchmarking ADC linker performance.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analyze the samples to quantify the amount of intact ADC and released payload. This can be achieved through methods such as:

    • ELISA: To measure the concentration of conjugated antibody.

    • LC-MS/MS: To quantify the free payload.

    • Hydrophobic Interaction Chromatography (HIC): To assess the drug-to-antibody ratio (DAR) over time.

  • Plot the percentage of intact ADC or the concentration of released payload over time to determine the linker's stability and half-life in plasma.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

Methodology:

  • Seed target cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

  • Treat the cells with the different concentrations of the test articles and incubate for a defined period (e.g., 72-96 hours).

  • Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the dose-response curve to determine the IC50 value.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Implant human tumor cells (cell lines or patient-derived xenografts) subcutaneously into immunocompromised mice.

  • Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups and administer the ADC, a vehicle control, and relevant control ADCs intravenously at specified doses and schedules.

  • Measure tumor volumes and body weights regularly (e.g., twice a week).

  • At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).

  • Plot tumor growth curves and perform statistical analysis to determine the significance of anti-tumor activity.

Visualizing Workflows and Mechanisms

Diagrams are essential for clearly communicating complex biological processes and experimental designs.

experimental_workflow Experimental Workflow for ADC Linker Benchmarking plasma_stability Plasma Stability Assay pk_study Pharmacokinetic (PK) Study plasma_stability->pk_study cytotoxicity Cytotoxicity Assay xenograft Xenograft Efficacy Study cytotoxicity->xenograft enzymatic_cleavage Enzymatic Cleavage Assay tox_study Toxicology Study xenograft->tox_study pk_study->tox_study adc ADC with Aloc-D-Ala-Phe-Lys(Aloc)-PAB Linker adc->plasma_stability adc->cytotoxicity adc->enzymatic_cleavage benchmark_adc Benchmark ADC (e.g., Val-Cit Linker) benchmark_adc->plasma_stability benchmark_adc->cytotoxicity benchmark_adc->enzymatic_cleavage cleavage_mechanism Proposed Cleavage Mechanism of Aloc-D-Ala-Phe-Lys(Aloc)-PAB Linker adc Antibody-Linker-Drug (ADC) internalization Internalization into Target Cancer Cell adc->internalization 1. Binding to cell surface antigen lysosome Trafficking to Lysosome internalization->lysosome 2. cleavage Peptide Cleavage lysosome->cleavage 3. cathepsin Cathepsin B cathepsin->cleavage spacer_cleavage Self-Immolation of PAB Spacer cleavage->spacer_cleavage 4. drug_release Active Drug Release spacer_cleavage->drug_release 5. apoptosis Cell Apoptosis drug_release->apoptosis 6.

References

A Comparative Guide to the Application of Aloc-Protected Peptides in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis. Among the arsenal (B13267) of available protective groups, the allyloxycarbonyl (Aloc) group has emerged as a versatile tool, particularly for the synthesis of complex peptides requiring orthogonal deprotection schemes. This guide provides an objective comparison of Aloc-protected peptide applications with other alternatives, supported by experimental data and detailed protocols to inform your synthetic strategies.

The Aloc group's key advantage lies in its unique deprotection mechanism, which is orthogonal to the widely used Fmoc/tBu and Boc/Bzl strategies.[1][2][3][4][5][6] This orthogonality allows for the selective removal of the Aloc group under mild conditions, typically using a palladium(0) catalyst, without affecting other protecting groups on the peptide.[2][4] This feature is instrumental in advanced applications such as on-resin cyclization, the synthesis of branched peptides, and site-specific modifications.[1][4]

Performance Comparison: Aloc vs. Fmoc Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard for routine solid-phase peptide synthesis (SPPS) due to its ease of use and rapid, base-catalyzed deprotection that can be monitored by UV absorbance.[1] However, the Aloc group offers distinct advantages in more complex synthetic routes.

FeatureAloc (Allyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Deprotection Condition Mild, neutral conditions with a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).[4][7] Newer metal-free methods using iodine/water have also been developed.[8][9][10]Basic conditions (e.g., 20% piperidine (B6355638) in DMF).[11][]
Orthogonality Orthogonal to acid-labile (Boc, tBu) and base-labile (Fmoc) protecting groups.[1][4][5]Orthogonal to acid-labile (Boc, tBu) protecting groups.[6]
Key Applications On-resin cyclization, synthesis of branched peptides, site-specific modifications, synthesis of peptide thioesters.[1][13][14][15]Routine linear solid-phase peptide synthesis.[1]
Monitoring No direct spectrophotometric monitoring of deprotection.Deprotection can be monitored by UV absorbance of the dibenzylfulvene-piperidine adduct.[1]
Reagent Cost & Complexity Requires a palladium catalyst, which can add to the cost and complexity of the synthesis.[1] Metal-free alternatives are emerging.[8][9]Reagents are generally less expensive and the protocol is simpler for linear peptides.[]

Key Applications of Aloc-Protected Peptides

The unique properties of the Aloc group have led to its successful application in several advanced peptide synthesis strategies.

On-Resin Cyclization

On-resin cyclization is a powerful technique to produce cyclic peptides with enhanced metabolic stability and receptor-binding affinity.[2] The Aloc group is instrumental in this process by enabling the selective deprotection of side chains for lactam bridge formation.[7][16]

A common strategy involves the incorporation of amino acids with Aloc-protected side chains (e.g., Lys(Aloc) or Asp(OAll)) into the peptide sequence.[7][17] Following the assembly of the linear peptide, the Aloc and/or OAll groups are selectively removed on-resin, and the newly freed functional groups are coupled to form a cyclic structure.[7][16] This approach has been successfully used to synthesize a variety of cyclic peptides, including analogues of bioactive peptides like glucagon.[7][18]

Synthesis of Branched and Modified Peptides

The orthogonality of the Aloc group is crucial for the synthesis of branched peptides and peptides with site-specific modifications. An Aloc-protected lysine (B10760008) residue can be incorporated into a peptide chain, and after selective deprotection of the Aloc group, a second peptide chain can be assembled on the lysine side chain.[4] This allows for the creation of well-defined branched peptide structures.

Synthesis of Peptide Thioesters for Native Chemical Ligation

Peptide thioesters are essential intermediates for native chemical ligation (NCL), a powerful method for the total synthesis of proteins. A novel application of the Aloc group involves the protection of a 3,4-diaminobenzoic acid (Dbz) linker on the resin.[15] This strategy prevents side reactions during Fmoc-SPPS and allows for the efficient synthesis of peptide thioesters after Aloc deprotection.[15]

Experimental Protocols

Standard Aloc Deprotection Protocol (Palladium-Catalyzed)

This protocol describes the selective removal of the Aloc protecting group from a peptide synthesized on a solid support.

Materials:

  • Resin-bound peptide with Aloc-protected residue(s)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (B129415) (PhSiH₃)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Peptide synthesis vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Swell the resin-bound peptide in DCM in the reaction vessel.

  • Prepare a solution of Pd(PPh₃)₄ (0.1 to 0.2 equivalents relative to the resin loading) in DCM.

  • Add the Pd(PPh₃)₄ solution to the resin.

  • Add phenylsilane (20 equivalents) to the resin suspension.

  • Gently agitate the mixture under an inert atmosphere for 20-40 minutes at room temperature.[11][19]

  • Repeat the deprotection step (steps 3-5) to ensure complete removal of the Aloc group.[11]

  • Wash the resin thoroughly with DCM followed by DMF to remove the catalyst and reagents. A wash with a 0.5% solution of sodium diethyldithiocarbamate (B1195824) in DMF can be used to scavenge any remaining palladium.[19]

Microwave-Assisted Aloc Deprotection

Microwave irradiation can significantly accelerate the Aloc deprotection reaction.

Procedure:

  • Swell the resin-bound peptide in DCM in a microwave-compatible reaction vessel.

  • Add a solution of Pd(PPh₃)₄ in DCM and phenylsilane in DCM to the resin.

  • Place the vessel in a microwave peptide synthesizer and irradiate at a controlled temperature (e.g., 38°C) for a short duration (e.g., 5 minutes).[20]

  • Repeat the microwave-assisted deprotection step.[20]

  • Wash the resin as described in the standard protocol.

On-Resin Side-Chain-to-Side-Chain Cyclization

This protocol outlines the formation of a lactam bridge between deprotected aspartic acid and lysine side chains.

Procedure:

  • Perform selective deprotection of the allyl ester from the aspartic acid side chain and the Aloc group from the lysine side chain using the protocols described above.

  • Wash the resin thoroughly to remove all deprotection reagents.

  • Swell the resin in a suitable solvent mixture (e.g., DCM/DMF/NMP).[19]

  • Add coupling reagents such as PyBOP (5 equivalents), HOBt (5 equivalents), and DIPEA (10 equivalents) to the resin.[16][19]

  • Allow the cyclization reaction to proceed for 24 hours at room temperature.[19]

  • Monitor the completion of the cyclization by cleaving a small amount of peptide from the resin and analyzing it by mass spectrometry.

  • Once the cyclization is complete, wash the resin thoroughly.

Visualizing the Workflows

To further clarify these processes, the following diagrams illustrate the key experimental workflows.

SPPS_with_Aloc_Protection cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification On-Resin Modification cluster_Final Final Steps Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Deprotection Coupling Amino Acid Coupling (e.g., DIC/Oxyma) Fmoc_Deprotection->Coupling Washing Washing Coupling->Washing Incorporate_Aloc Incorporate Fmoc-AA(Aloc)-OH Washing->Incorporate_Aloc At desired position Repeat Repeat Cycles Washing->Repeat For other positions Incorporate_Aloc->Repeat Repeat->Fmoc_Deprotection Elongate chain Linear_Peptide Linear Peptide on Resin Repeat->Linear_Peptide Completion of Linear Sequence Aloc_Deprotection Selective Aloc Deprotection (Pd(PPh3)4 / PhSiH3) Linear_Peptide->Aloc_Deprotection Cyclization On-Resin Cyclization (e.g., PyBOP/HOBt/DIPEA) Aloc_Deprotection->Cyclization Branching Side-Chain Elongation (Further SPPS cycles) Aloc_Deprotection->Branching Cyclic_Peptide Cyclic Peptide on Resin Cyclization->Cyclic_Peptide Branched_Peptide Branched Peptide on Resin Branching->Branched_Peptide Cleavage Cleavage from Resin & Global Deprotection (TFA) Cyclic_Peptide->Cleavage Branched_Peptide->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Final Peptide Purification->Final_Product

Caption: General workflow for SPPS incorporating Aloc protection for on-resin modifications.

Aloc_Deprotection_Mechanism cluster_mechanism Palladium-Catalyzed Aloc Deprotection Alloc_Peptide Aloc-Protected Peptide-Resin Pi_Allyl_Complex π-Allyl Palladium Complex Alloc_Peptide->Pi_Allyl_Complex + Pd(0) Pd0 Pd(PPh3)4 Pd0->Pi_Allyl_Complex Deprotected_Peptide Deprotected Peptide-Resin (Free Amine) Pi_Allyl_Complex->Deprotected_Peptide + Scavenger Pd0_Regen Regenerated Pd(0) Pi_Allyl_Complex->Pd0_Regen Allyl_Scavenger Allyl-Scavenger Adduct Pi_Allyl_Complex->Allyl_Scavenger Scavenger Scavenger (e.g., Phenylsilane) Scavenger->Deprotected_Peptide

Caption: Simplified mechanism of palladium-catalyzed Aloc deprotection.

References

A Comparative Guide to the Specificity of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the field of antibody-drug conjugates (ADCs), the specificity of the linker connecting the antibody to the cytotoxic payload is of paramount importance. A highly specific linker ensures that the potent therapeutic agent is released preferentially at the target site, such as a tumor microenvironment, thereby minimizing off-target toxicity and maximizing therapeutic efficacy. This guide provides an objective comparison of the specificity of the Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP linker, with a focus on its performance in complex biological samples against other common ADC linkers.

The this compound linker is a protease-cleavable linker designed for use in ADCs. Its core is the peptide sequence D-Ala-Phe-Lys, which is recognized and cleaved by specific proteases that are often overexpressed in the tumor microenvironment. The inclusion of a D-amino acid (D-Alanine) is a strategic design choice aimed at enhancing the linker's stability in systemic circulation by providing resistance to degradation by certain proteases.[1] The p-aminobenzyl carbamate (B1207046) (PABC) moiety serves as a self-immolative spacer, which, upon cleavage of the peptide, releases the conjugated payload.

Mechanism of Action: Protease-Cleavable Linkers

Protease-cleavable linkers are designed to be stable in the bloodstream and to be selectively cleaved by proteases that are highly active in the tumor microenvironment or within the lysosomes of cancer cells.[2] Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in various types of cancers and is a common target for such linkers.[3] The peptide sequence within the linker is the primary determinant of its specificity.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor Tumor Microenvironment / Target Cell ADC_stable ADC with Intact Linker ADC_internalized ADC Internalization ADC_stable->ADC_internalized Tumor Targeting Lysosome Lysosome (Acidic pH, High Protease Activity) ADC_internalized->Lysosome Endocytosis Cleavage Linker Cleavage by Cathepsin B Lysosome->Cleavage Payload_release Payload Release Cleavage->Payload_release Target_cell_death Target Cell Death Payload_release->Target_cell_death

Figure 1: General mechanism of action for an antibody-drug conjugate (ADC) with a protease-cleavable linker.

Comparative Performance of Peptide Linkers

The specificity of a peptide linker is determined by its susceptibility to cleavage by the target protease versus off-target proteases present in circulation or healthy tissues. Here, we compare the this compound linker, primarily targeting Cathepsin B through its Phe-Lys motif, with the widely studied Val-Cit linker, which is also a Cathepsin B substrate.

Linker Peptide SequencePrimary Target ProteaseKnown Off-Target ProteasesKey Specificity Features
D-Ala-Phe-Lys Cathepsin B[4]The D-Ala residue is expected to confer resistance to cleavage by some proteases, enhancing plasma stability.[1] The Phe-Lys dipeptide is efficiently cleaved by Cathepsin B.[4]
Val-Cit Cathepsin B[5]Carboxylesterase Ces1c (mouse), Neutrophil Elastase[6][7]Well-established and widely used. However, it is known to be susceptible to premature cleavage in mouse plasma and by human neutrophil elastase, which can lead to off-target toxicity.[6][7]
Phe-Arg Cathepsin BOther Cysteine Cathepsins (L, K, S, V)[8]While a good substrate for Cathepsin B, it can also be cleaved by other cathepsins, indicating broader but potentially less specific activity.[8]
Arg-Arg Cathepsin BOther Cysteine Cathepsins (L, V)[8]Similar to Phe-Arg, it is cleaved by Cathepsin B but also shows susceptibility to other cathepsins.[8]

Data Summary:

While direct comparative kinetic data for the this compound linker is proprietary, the specificity of its core Phe-Lys sequence can be inferred from studies on similar peptides. The Phe-Lys dipeptide has been shown to be efficiently cleaved by Cathepsin B, and its stability in human plasma is reported to be high.[4] The key differentiator for the this compound linker is the presence of the D-Ala residue, which is anticipated to reduce susceptibility to non-specific protease degradation in plasma, a potential advantage over linkers composed entirely of L-amino acids.

In contrast, the Val-Cit linker, while a highly effective Cathepsin B substrate, has documented off-target liabilities. It is known to be prematurely cleaved by the mouse carboxylesterase Ces1c, which can complicate preclinical studies in murine models, and by human neutrophil elastase, which has been implicated in off-target toxicities such as neutropenia.[6][7]

Experimental Protocols for Specificity Assessment

To rigorously assess the specificity of an ADC linker, a series of in vitro and cell-based assays are typically employed.

In Vitro Enzymatic Cleavage Assay

Objective: To determine the kinetic parameters of linker cleavage by the target protease (e.g., Cathepsin B) and potential off-target proteases.

Enzymatic_Cleavage_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare ADC, Protease Stocks, and Assay Buffers Incubate Incubate ADC with Protease at 37°C Reagents->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Quench Quench Reaction (e.g., with Acetonitrile) Timepoints->Quench LCMS Analyze by LC-MS to Quantify Released Payload Quench->LCMS Kinetics Determine Kinetic Parameters (kcat, Km, kcat/Km) LCMS->Kinetics

Figure 2: Experimental workflow for an in vitro enzymatic cleavage assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the ADC in an appropriate buffer.

    • Reconstitute the purified target protease (e.g., recombinant human Cathepsin B) and potential off-target proteases in their respective activation buffers.

    • Prepare assay buffers with pH conditions mimicking the lysosomal environment (e.g., pH 5.5) and physiological conditions (pH 7.4).

  • Reaction Setup:

    • In a microplate, combine the ADC with the protease in the appropriate assay buffer.

    • Include a negative control with no enzyme and a positive control with a well-characterized substrate.

    • For inhibition studies, pre-incubate the protease with a specific inhibitor before adding the ADC.

  • Incubation and Sampling:

    • Incubate the plate at 37°C.

    • At predefined time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the reaction mixture.

  • Sample Analysis:

    • Immediately quench the reaction in the collected aliquots by adding a stop solution (e.g., acetonitrile).

    • Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the amount of released payload.

  • Data Analysis:

    • Plot the concentration of the released payload against time to determine the initial reaction velocity.

    • By varying the substrate (ADC) concentration, determine the Michaelis-Menten kinetic parameters (Km and kcat) to assess the efficiency of cleavage.

Plasma Stability Assay

Objective: To evaluate the stability of the ADC linker in complex biological fluid, such as human plasma, to predict its in vivo stability.

Methodology:

  • Incubation:

    • Incubate the ADC in human plasma at 37°C for an extended period (e.g., up to 7 days).

    • At various time points, collect aliquots and immediately freeze them to halt any degradation.

  • Sample Preparation and Analysis:

    • Thaw the plasma samples and process them to separate the ADC from other plasma proteins, often using affinity chromatography.

    • Analyze the intact ADC using LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

    • Alternatively, the plasma can be analyzed to quantify the amount of free payload that has been released.

Cellular Cytotoxicity Assay

Objective: To assess the potency of the ADC on target (antigen-positive) and non-target (antigen-negative) cancer cell lines, which indirectly reflects the specificity of payload release.

Methodology:

  • Cell Culture:

    • Culture antigen-positive and antigen-negative cancer cell lines in 96-well plates.

  • ADC Treatment:

    • Treat the cells with serial dilutions of the ADC.

    • Include controls with an unconjugated antibody and the free payload.

  • Incubation and Viability Measurement:

    • Incubate the cells for a period sufficient to allow for ADC internalization and payload-induced cell death (typically 72-96 hours).

    • Measure cell viability using a standard method (e.g., MTT or CellTiter-Glo assay).

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A significant difference in IC50 between antigen-positive and antigen-negative cells indicates target-specific cytotoxicity.

Conclusion

The specificity of the linker is a critical attribute of an ADC that dictates its therapeutic index. The this compound linker, with its Phe-Lys cleavage site, is designed for efficient cleavage by Cathepsin B, a protease highly active in the tumor microenvironment. The incorporation of a D-amino acid in its peptide sequence represents a rational design strategy to enhance its stability against premature degradation in systemic circulation.

In comparison to the widely used Val-Cit linker, which has known susceptibilities to off-target proteases, the D-Ala-Phe-Lys linker holds the potential for improved specificity and a better safety profile. Rigorous experimental evaluation using the protocols outlined in this guide is essential to fully characterize and validate the performance of this and other novel ADC linkers in complex biological systems. This comprehensive assessment will enable the selection of the most promising candidates for further preclinical and clinical development.

References

A Comparative Guide to D-Amino Acid vs. L-Amino Acid Containing Peptide Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Peptide Science

In the realm of peptide and protein biochemistry, the chirality of constituent amino acids is a critical determinant of structure and function. Naturally occurring peptides are almost exclusively composed of L-amino acids, the levorotatory enantiomers. Consequently, the entire enzymatic machinery of living organisms, particularly proteases, has evolved to specifically recognize and process these L-peptides.[1][2][3] This stereospecificity, however, presents a significant hurdle in the development of peptide-based therapeutics, as L-peptides are often rapidly degraded in vivo, limiting their bioavailability and efficacy.[1][4]

A primary strategy to overcome this limitation is the substitution of L-amino acids with their synthetic D-enantiomers (dextrorotatory).[3][5] D-amino acids share identical chemical and physical properties with their L-counterparts but possess a mirror-image stereochemistry.[4] This subtle change has profound biological consequences, most notably a dramatic increase in resistance to enzymatic degradation.[1][3][4] This guide provides an objective comparison of D- versus L-amino acid containing peptide substrates, supported by experimental data and detailed methodologies, to inform rational peptide design and development.

Core Comparison: Proteolytic Stability

The fundamental advantage of incorporating D-amino acids into a peptide sequence is the enhanced resistance to proteolysis. Proteases, the enzymes responsible for peptide bond cleavage, have active sites that are stereospecific for L-amino acid residues. The introduction of a D-amino acid creates a stereochemical mismatch that prevents the peptide from fitting correctly into the enzyme's active site, thus rendering the peptide bond resistant to cleavage.[6] This steric hindrance is the primary reason for the significantly enhanced stability of D-peptides in biological fluids.[6]

Data Presentation: Stability in Human Serum/Plasma

The following table summarizes experimental data comparing the stability (half-life) of L-peptides versus their D-amino acid-containing counterparts when incubated in human serum or plasma.

Peptide PairD-Amino Acid ContentAssay ConditionsHalf-life (D-Peptide)Half-life (L-Peptide)Fold Increase in StabilityReference
Peptide 2D vs. 2L31% D-amino acidsHuman serum at 37°C> 24 hours5.0 hours> 4.8[7]
Peptide 18D vs. 18L38% D-amino acidsHuman serum at 37°C> 24 hours15.5 hours> 1.5[7]
pNPY AnalogueN/AHuman blood plasma43.5 hours3.2 hours13.6[7]
Antitumor Peptide 9D-RDP215 vs. RDP215Single D-amino acid substitutionIn vitro with melanoma cells & serumStableDegradedSignificant[8]

Logical Framework: Protease Resistance Mechanism

The diagram below illustrates the principle of stereospecific protease activity and how the incorporation of a D-amino acid residue protects a peptide from degradation.

Protease_Resistance Mechanism of D-Peptide Stability cluster_L L-Peptide Interaction cluster_D D-Peptide Interaction L_Peptide L-Peptide Substrate Protease_L Protease Active Site (L-Specific) L_Peptide->Protease_L Correct Fit Degradation Peptide Cleavage (Degradation) Protease_L->Degradation Catalysis D_Peptide D-Peptide Substrate Protease_D Protease Active Site (L-Specific) D_Peptide->Protease_D Steric Hindrance (Misfit) No_Degradation No Cleavage (Stability) Protease_D->No_Degradation No Catalysis

Caption: Stereospecific recognition by proteases leads to L-peptide degradation, while D-peptides resist cleavage.

Impact on Bioactivity and Receptor Interaction

While enhancing stability, substituting L-amino acids with D-enantiomers can have varied and context-dependent effects on biological activity.

  • Receptor Binding: Biological receptors are also chiral and typically optimized for binding L-peptides. A direct, wholesale replacement of an L-peptide with its D-enantiomer will often abolish binding and, therefore, biological activity.[7] However, strategic single D-amino acid substitutions can sometimes be tolerated or even enhance affinity by inducing a more favorable conformation.

  • Cellular Uptake: The chirality of cell-penetrating peptides (CPPs) can influence their internalization. Some studies report that cationic L-CPPs are taken up more efficiently than their D-counterparts in certain cell lines (e.g., HeLa), while no difference is observed in others (e.g., Jurkat T leukemia cells). This suggests that the initiation of internalization, beyond initial binding to cell surface proteoglycans, can be a chirality-dependent event.[7]

  • Cytotoxicity: The impact on cytotoxicity is also peptide-specific. For some antimicrobial peptides, the D-form shows equal or superior bactericidal activity because it can persist longer at the site of infection.[1] Conversely, for peptides interacting with mammalian cells, increased stability of a D-peptide could lead to prolonged, unintended off-target effects or accumulation, potentially increasing cytotoxicity.[8]

Data Presentation: Comparative Cytotoxicity (IC50)

Direct comparative IC50 values for enantiomeric peptide pairs are not always available. The table below presents illustrative data on peptide cytotoxicity.

Peptide / CompoundTarget / Cell LineD-Amino Acid ContentIC50 Value (µg/ml)NotesReference
P26 (VSV-G derived)MCF-7 (Breast Cancer)L-amino acids only78Predicted anticancer peptide.[9]
P7 (VSV-G derived)MCF-7 (Breast Cancer)L-amino acids only280Lower predicted anticancer activity compared to P26.[9]
9D-RDP215Melanoma / GlioblastomaSingle D-amino acidNot specifiedShowed increased cancer specificity and stability compared to L-form.[8]

Experimental Protocols

Peptide Stability Assay in Human Serum

This protocol outlines a general method to compare the stability of L- and D-peptides in a physiologically relevant medium.

Materials:

  • Test peptides (L- and D-amino acid versions)

  • Human serum or plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Precipitating agent (e.g., ice-cold acetonitrile (B52724) with 1% trifluoroacetic acid)

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • HPLC or LC-MS system

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the test peptides in a suitable solvent (e.g., water or DMSO) and then dilute to a final concentration (e.g., 1 mg/mL) in PBS.

  • Incubation: Add the peptide solution to human serum (e.g., in a 1:9 ratio) to initiate the degradation reaction. Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Immediately add the aliquot to 2-3 volumes of the ice-cold precipitating agent to stop the enzymatic reaction and precipitate serum proteins.

  • Centrifugation: Vortex the sample and incubate on ice for 10-20 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant, which contains the remaining peptide, and analyze it using reverse-phase HPLC or LC-MS.

  • Data Analysis: Quantify the peak area corresponding to the intact peptide at each time point. Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide.

Experimental Workflow: Peptide Stability Assay

Stability_Workflow Workflow for Comparative Peptide Stability Assay cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing cluster_analysis Analysis Start Prepare L- and D-Peptide Stock Solutions Dilute Dilute Peptides in Buffer Start->Dilute Incubate Incubate with Serum at 37°C Dilute->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Precipitate Stop Reaction & Precipitate Proteins Sample->Precipitate Centrifuge Centrifuge to Pellet Debris Precipitate->Centrifuge Analyze Analyze Supernatant by HPLC / LC-MS Centrifuge->Analyze Calculate Quantify Peak Area & Calculate Half-Life (t½) Analyze->Calculate

Caption: A standardized workflow for assessing and comparing peptide stability in serum.

MTT Cytotoxicity Assay

This protocol is a colorimetric assay for assessing cell viability, which can be used to determine the IC50 of a peptide.

Materials:

  • Adherent cell line of interest

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test peptides (L- and D-forms)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Peptide Treatment: Prepare serial dilutions of the L- and D-peptides in culture medium. Remove the old medium from the cells and add the peptide solutions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control. Plot the viability against the log of the peptide concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell viability by 50%).[7]

Signaling Pathway Implications

The stability of a peptide ligand directly impacts its ability to effectively engage its target receptor and initiate a downstream signaling cascade. An L-peptide may be degraded by extracellular proteases before it can reach its receptor, leading to a diminished or absent signal. A D-peptide, by resisting degradation, can maintain a sufficient local concentration for a longer duration, resulting in sustained receptor occupancy and more robust signal transduction.

Signaling Activation: L-Peptide vs. D-Peptide

Signaling_Pathway Impact of Peptide Stability on Signal Transduction cluster_L L-Peptide Pathway cluster_D D-Peptide Pathway L_Peptide L-Peptide Protease Extracellular Protease L_Peptide->Protease Receptor_L Target Receptor L_Peptide->Receptor_L Reduced Occupancy Degraded_L Degraded Fragments Protease->Degraded_L Cleavage Signal_L Weak or No Signal Receptor_L->Signal_L D_Peptide D-Peptide Protease_D Extracellular Protease D_Peptide->Protease_D Resists Cleavage Receptor_D Target Receptor D_Peptide->Receptor_D Sustained Occupancy Signal_D Sustained Signal Transduction Receptor_D->Signal_D

Caption: D-Peptide stability enables sustained receptor engagement and signaling compared to liable L-peptides.

Conclusion

The incorporation of D-amino acids is a highly effective and validated strategy for enhancing the enzymatic stability of peptide substrates.[6] By resisting degradation from stereospecific proteases, D-amino acid-containing peptides exhibit a significantly longer half-life in biological systems, which can lead to increased bioavailability and sustained therapeutic effects. However, the impact of D-amino acid substitution on receptor binding and overall bioactivity is highly context-dependent and must be empirically evaluated for each peptide. The experimental protocols provided herein offer a framework for the systematic comparison of L- and D-peptide analogs, enabling a data-driven approach to the design of next-generation peptide therapeutics.

References

Safety Operating Guide

Prudent Disposal of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is not publicly available. Therefore, this document provides essential disposal procedures based on general principles for handling potentially hazardous research chemicals, including peptide linkers, p-nitrophenyl (PNP) derivatives, and compounds with allyloxycarbonyl (Aloc) protecting groups. All waste containing this substance should be treated as hazardous unless confirmed otherwise by a formal risk assessment. Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound.

Immediate Safety and Handling for Disposal

Before commencing any disposal procedures, it is crucial to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant nitrile or equivalentTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection Not generally required if handled in a fume hoodUse a dust respirator if handling the solid form outside of a fume hood to avoid inhalation.

All handling and preparation of this compound for disposal should be conducted in a well-ventilated chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to waste segregation and collection to ensure the safety of laboratory personnel and environmental compliance. Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.[1][2][3]

1. Waste Segregation:

Proper segregation at the point of generation is a critical first step.[4] Establish separate and clearly labeled waste streams for the disposal of this compound.

  • Solid Waste: This stream includes unused or expired solid this compound, as well as contaminated consumables such as pipette tips, weighing papers, gloves, and absorbent pads.

  • Liquid Waste: This stream is for any solutions containing this compound, including expired solutions, reaction mixtures, and the first rinse of emptied containers. Do not mix with other waste streams unless deemed compatible.[4]

  • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[3]

2. Waste Collection and Containment:

  • Containers: Use only approved, leak-proof, and chemically compatible hazardous waste containers.[4] High-density polyethylene (B3416737) (HDPE) is generally suitable for many chemical wastes.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Irritant," "Harmful").[5][6] The name of the principal investigator and the laboratory location should also be included.[7]

  • Containment: Keep waste containers closed at all times except when adding waste.[1][5] Store containers in a designated, well-ventilated area, and use secondary containment to prevent the spread of material in case of a leak.[5]

3. Disposal of Empty Containers:

Empty containers that held this compound must be decontaminated before being discarded.

  • Triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve the compound.[5]

  • Collect all rinsate as hazardous liquid waste.[5]

  • After triple-rinsing, the container can often be disposed of as non-hazardous waste, but be sure to deface or remove the original label.[1] Consult your institution's guidelines for final disposal.

4. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[6]

  • Provide the EHS office or contractor with all available information about the compound. Do not transport hazardous waste yourself.[7]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.[6]

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation by working within a fume hood.[6]

  • Containment: For solid spills, gently cover with an inert absorbent material to avoid raising dust.[3] For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand. Do not use combustible materials such as paper towels to absorb the initial spill.[6]

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated, labeled hazardous waste container.[6]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[6]

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Temporary Storage & Disposal A Solid Waste (e.g., contaminated gloves, vials) D Labeled Solid Hazardous Waste Container A->D B Liquid Waste (e.g., unused solutions, rinsate) E Labeled Liquid Hazardous Waste Container B->E C Sharps Waste (e.g., contaminated needles) F Puncture-Proof Sharps Container C->F G Store in Designated Secondary Containment Area D->G E->G F->G H Contact EHS for Pickup G->H I Licensed Hazardous Waste Disposal H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the handling and disposal of Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP (CAS: 253863-34-2). Given that the specific toxicological properties of this compound have not been thoroughly investigated, it is imperative to treat it as a potentially hazardous chemical, taking all necessary precautions to prevent exposure.[1]

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection.[2] The primary hazards are associated with the p-nitrophenyl (PNP) ester group, which can be an irritant and a potential sensitizer, and the risk of inhaling the lyophilized powder.[3][4]

The following table summarizes the recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for Higher Risk Tasks (e.g., weighing powder, risk of splash)
Eye & Face Protection Safety glasses with side-shields (ANSI Z87.1 compliant).[1][5]A face shield worn over safety goggles.[1][6]
Hand Protection Disposable nitrile gloves. Inspect before use and replace immediately after contact.[3][5]Double gloving with nitrile gloves.[5]
Body Protection Standard buttoned laboratory coat.[3]Chemical-resistant or disposable coveralls.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.[2]Use a respirator or dust mask when handling the lyophilized powder to avoid inhalation.[1][3]
Foot Protection Closed-toe shoes.[3]Chemical-resistant boots.

Safe Handling and Operational Workflow

Adherence to a standardized workflow is critical for minimizing exposure and preventing contamination. The following diagram outlines the key steps for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Peptide Handling cluster_disposal Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Sanitized Workspace (e.g., Chemical Fume Hood) prep_ppe->prep_workspace prep_materials Gather Materials (Vials, Pipettes, Solvents) prep_workspace->prep_materials handle_receive Inspect Container Upon Receipt handle_store Store at -20°C or colder, protected from light handle_receive->handle_store handle_reconstitute Reconstitute Lyophilized Peptide handle_store->handle_reconstitute handle_experiment Perform Experiment handle_reconstitute->handle_experiment clean_decontaminate Decontaminate Workspace clean_solid Dispose of Solid Waste (Gloves, Vials, Tips) clean_decontaminate->clean_solid clean_liquid Dispose of Liquid Waste (Solutions) clean_decontaminate->clean_liquid

Figure 1. A step-by-step workflow for the safe handling of this compound.

Experimental Protocol: Reconstitution

  • Ensure all necessary PPE is donned correctly.

  • Allow the sealed vial of the lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

  • Work in a chemical fume hood or a well-ventilated area.

  • Carefully add the appropriate solvent (as specified by the experimental protocol) to the vial.

  • Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking.

  • For storage, it is recommended to create single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[3]

PPE Selection Logic

The choice of PPE depends on the specific task and the associated risks of exposure. The following decision tree illustrates the logic for selecting the appropriate level of protection.

PPE_Logic start Start: Assess Task q_powder Handling Lyophilized Powder? start->q_powder ppe_powder Required PPE: - Safety Goggles & Face Shield - Lab Coat - Nitrile Gloves - Respirator/Dust Mask q_powder->ppe_powder Yes q_solution Working with Solution? q_powder->q_solution No end Proceed with Task ppe_powder->end q_splash Risk of Splash? q_solution->q_splash Yes q_solution->end No (Task complete or no direct handling) ppe_splash Required PPE: - Safety Goggles & Face Shield - Lab Coat - Nitrile Gloves (Double) q_splash->ppe_splash Yes ppe_solution Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves q_splash->ppe_solution No ppe_splash->end ppe_solution->end

Figure 2. Decision diagram for selecting appropriate Personal Protective Equipment (PPE).

First Aid and Emergency Procedures

In case of accidental exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation or a rash occurs, seek medical advice.[1][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[1]

Disposal Plan

Proper disposal of the compound and any contaminated materials is crucial to prevent environmental contamination. All waste should be handled in accordance with local, state, and federal regulations.[1]

  • Solid Waste: Collect all contaminated materials, such as gloves, pipette tips, and empty vials, in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Collect all solutions containing the peptide in a separate, sealed, and clearly labeled container for chemical waste. Do not pour down the drain or mix with other incompatible waste streams.[3] It may be necessary to dissolve the material in a combustible solvent for disposal in a chemical incinerator.[1]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。